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  • Product: 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid
  • CAS: 1368813-43-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid: Structure, Properties, and Potential Applications

This technical guide provides a comprehensive overview of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid, a heterocyclic amino acid derivative. While direct extensive research on this specific molecule is not widely publ...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid, a heterocyclic amino acid derivative. While direct extensive research on this specific molecule is not widely published, this document extrapolates its chemical structure, properties, and potential applications based on established chemical principles and data from closely related analogues. This guide is intended for researchers, scientists, and professionals in drug development who are interested in novel heterocyclic compounds.

Chemical Structure and Nomenclature

2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid is a compound that incorporates a pyridine ring, an amino group, and a carboxylic acid moiety. The IUPAC name precisely defines its structure: a propanoic acid backbone with a methyl group and a (pyridin-2-yl)amino group both attached to the second carbon atom.

Caption: Chemical structure of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid.

Physicochemical Properties

The physicochemical properties of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid can be estimated based on its structural components. The presence of both a basic pyridine nitrogen and an acidic carboxylic acid group suggests zwitterionic character, which would influence its solubility and melting point.

PropertyEstimated ValueNotes
Molecular Formula C9H12N2O2
Molecular Weight 196.21 g/mol
logP ~0.5 - 1.5Estimated based on similar structures. The value will be pH-dependent.
pKa (acidic) ~2-3For the carboxylic acid group, similar to other alpha-amino acids.
pKa (basic) ~5-6For the pyridine nitrogen.
Melting Point >200 °C (decomposes)Expected to be high due to zwitterionic nature and potential for intermolecular hydrogen bonding.
Solubility Soluble in polar solvents like water (pH-dependent), methanol, and DMSO.[1]Insoluble in nonpolar solvents like hexane.

Proposed Synthesis

A plausible synthetic route for 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid involves the reaction of 2-aminopyridine with a suitable alpha-halo acid derivative. A variation of the Strecker synthesis or a Buchwald-Hartwig amination could also be explored. A straightforward nucleophilic substitution is proposed below.

Synthetic Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification 2-Aminopyridine 2-Aminopyridine Heating_under_Inert_Atmosphere Heating under Inert Atmosphere 2-Aminopyridine->Heating_under_Inert_Atmosphere 2-Bromo-2-methylpropanoic_acid 2-Bromo-2-methylpropanoic_acid 2-Bromo-2-methylpropanoic_acid->Heating_under_Inert_Atmosphere Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Heating_under_Inert_Atmosphere Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Heating_under_Inert_Atmosphere Aqueous_Workup Aqueous Work-up Heating_under_Inert_Atmosphere->Aqueous_Workup Extraction Extraction Aqueous_Workup->Extraction Chromatography Chromatography Extraction->Chromatography Final_Product Final_Product Chromatography->Final_Product 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid

Caption: Proposed synthetic workflow for 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid.

Detailed Experimental Protocol
  • Reaction Setup: To a solution of 2-aminopyridine (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add 2-bromo-2-methylpropanoic acid (1.1 eq) and a non-nucleophilic base like potassium carbonate (K2CO3, 2.5 eq).

  • Reaction: Heat the mixture at 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Acidify the aqueous solution to a pH of approximately 3-4 with a dilute acid (e.g., 1M HCl) to protonate the pyridine ring and precipitate the product. Alternatively, extract the product with an organic solvent like ethyl acetate.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Spectroscopic Characterization

The structure of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid can be confirmed using various spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons (typically in the δ 6.5-8.5 ppm range), a singlet for the two methyl groups on the propanoic acid backbone, and a broad singlet for the amino proton. The carboxylic acid proton may be observed as a very broad singlet or may exchange with residual water in the solvent.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the five distinct carbons of the pyridine ring, the quaternary carbon of the propanoic acid, the methyl carbons, and the carboxyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum will likely show a broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹), N-H stretching vibrations (around 3300-3400 cm⁻¹), a strong C=O stretch from the carboxylic acid (around 1700 cm⁻¹), and characteristic C=C and C=N stretching vibrations from the pyridine ring (1400-1600 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+ corresponding to the molecular weight of the compound.

Potential Biological Activity and Applications

While there is no specific biological data for 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid, its structural motifs suggest several areas of potential interest for drug discovery and development.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

A series of novel pyridine-2-propanoic acids have been identified as potent dual PPARα/γ agonists with potential applications as antidiabetic agents.[2] The structural similarity of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid to these compounds suggests that it could also exhibit activity at PPARs. Further investigation into its ability to modulate these receptors is warranted.

Metal Chelation and Antibacterial Activity

The presence of the pyridine nitrogen, the amino group, and the carboxylic acid creates a potential metal-chelating scaffold. Similar compounds, such as (6-methyl-pyridin-2-ylamino)-acetic acid, have been shown to coordinate with copper to enhance antibacterial activity.[3] This suggests that 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid and its metal complexes could be explored for their antimicrobial properties.

Prodrug Development

Amino acids are frequently used as moieties in prodrug design to improve the pharmacokinetic properties of parent drugs.[4] The amino acid structure of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid makes it a candidate for use as a promoiety to enhance the solubility, absorption, or targeted delivery of other pharmacologically active agents.

Conclusion

2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid is a heterocyclic amino acid with a unique combination of functional groups that suggest a rich potential for further investigation. Based on the chemistry of related compounds, a reliable synthetic route can be proposed, and its physicochemical and spectroscopic properties can be reasonably predicted. The structural similarities to known PPAR agonists and metal-chelating agents highlight promising avenues for future research in metabolic diseases and infectious diseases. This guide provides a solid foundation for researchers to begin exploring the chemistry and biological activity of this intriguing molecule.

References

  • PubChem. 2-Amino-2-(3-methyl-2-pyridinyl)propanoic acid. National Center for Biotechnology Information. [Link]

  • PubMed. Pyridine-2-propanoic acids: Discovery of dual PPARalpha/gamma agonists as antidiabetic agents. National Center for Biotechnology Information. [Link]

  • PubChem. 2-amino-2-methyl(211C)propanoic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. [Link]

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  • Google Patents. Synthesis method of 2-amino pyridine compounds.
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  • ResearchGate. NOTE Synthesis and Characterization of 2-{[(6-{[(2-Hydroxyphenyl)- methylidene]amino}-2-pyridyl)imino]methyl}phenol and Its Zn(II) Complex. [Link]

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Exploratory

Thermodynamic stability of N-(pyridin-2-yl) gem-dimethyl amino acids

An In-Depth Technical Guide to the Thermodynamic Stability of N-(pyridin-2-yl) gem-Dimethyl Amino Acids Abstract N-(pyridin-2-yl) amino acids, particularly those featuring conformational constraints such as gem-dimethyl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of N-(pyridin-2-yl) gem-Dimethyl Amino Acids

Abstract

N-(pyridin-2-yl) amino acids, particularly those featuring conformational constraints such as gem-dimethyl substitution, represent a class of compounds with significant potential in medicinal chemistry and materials science. Their utility is intrinsically linked to their structural integrity and thermodynamic stability. This technical guide provides a comprehensive analysis of the factors governing the stability of N-(pyridin-2-yl) gem-dimethyl amino acids. We explore the synergistic interplay between the Thorpe-Ingold effect, induced by the gem-dimethyl group, and the electronic and steric properties of the N-(pyridin-2-yl) moiety. A central focus is the role of intramolecular hydrogen bonding (IHB) as a dominant stabilizing force. This guide details both computational and experimental methodologies for assessing thermodynamic parameters, offering field-proven protocols for density functional theory (DFT) calculations and bomb calorimetry. The synthesis, structural analysis, and thermodynamic characterization are presented to furnish researchers, scientists, and drug development professionals with a foundational understanding of these promising molecular scaffolds.

Introduction

Significance in Medicinal Chemistry

The pyridine ring is a "privileged scaffold" in drug discovery, appearing in numerous FDA-approved drugs due to its ability to engage in various non-covalent interactions and its favorable pharmacokinetic properties.[1][2] When incorporated into an amino acid framework, it creates a versatile building block for peptidomimetics and novel therapeutics. The introduction of a gem-dimethyl group at the α-carbon introduces a significant conformational bias.[3] This restriction of rotational freedom is a key strategy in drug design to lock a molecule into a bioactive conformation, thereby increasing potency and reducing off-target effects. Understanding the thermodynamic stability of these constrained structures is paramount, as it dictates their shelf-life, metabolic fate, and conformational integrity upon binding to a biological target.

Core Concepts in Thermodynamic Stability

The thermodynamic stability of a molecule is quantified by its Gibbs free energy of formation (ΔG°f). This value is a composite of enthalpy (ΔH°f) and entropy (S°), as described by the equation: ΔG°f = ΔH°f - TΔS°.

  • Enthalpy (ΔH°f): Represents the total heat content of the system, including the energy stored in chemical bonds and arising from intermolecular and intramolecular forces. A more negative ΔH°f indicates stronger bonding and greater stability.

  • Entropy (S°): A measure of the disorder or randomness of a system. Molecules with greater conformational flexibility have higher entropy.

For N-(pyridin-2-yl) gem-dimethyl amino acids, stability is not merely a function of covalent bond strengths but is profoundly influenced by a delicate balance of non-covalent interactions and sterically imposed conformational restrictions.

Synthesis of N-(pyridin-2-yl) gem-Dimethyl Amino Acids

Overview of Synthetic Strategies

The synthesis of α,α-disubstituted amino acids can be challenging. The Strecker synthesis is a robust and highly adaptable method for producing α-amino acids from aldehydes or ketones.[4][5] A modified Strecker approach is particularly well-suited for generating the N-(pyridin-2-yl) gem-dimethyl scaffold, starting from acetone and 2-aminopyridine.

Protocol: Modified Strecker Synthesis

This protocol describes a two-step process to synthesize 2-((pyridin-2-yl)amino)-2-methylpropanenitrile, followed by hydrolysis to the final amino acid.

Step 1: Synthesis of the α-Aminonitrile

  • Reactant Preparation: In a sealed reaction vessel, combine 2-aminopyridine (1.0 eq) and acetone (1.5 eq) in a suitable solvent such as toluene.

  • Imine Formation: Add a catalytic amount of a Lewis acid (e.g., Ce(OTf)₃) to facilitate the formation of the N-(propan-2-ylidene)pyridin-2-amine intermediate.[6] Heat the mixture to reflux for 4-6 hours with a Dean-Stark trap to remove water.

  • Cyanide Addition: Cool the reaction mixture to 0 °C. Cautiously, add trimethylsilyl cyanide (TMSCN) (1.2 eq) dropwise. Causality Note: TMSCN is used as a safer alternative to HCN gas. The Lewis acid catalyst activates the imine for nucleophilic attack by the cyanide.

  • Reaction & Quenching: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC. Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.

  • Extraction & Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude α-aminonitrile via column chromatography.

Step 2: Hydrolysis to the Amino Acid

  • Acid Hydrolysis: Dissolve the purified α-aminonitrile in concentrated hydrochloric acid (e.g., 6 M HCl).

  • Heating: Heat the mixture to reflux (approx. 110 °C) for 12-24 hours. Causality Note: The harsh acidic conditions are necessary to hydrolyze the stable nitrile functional group to a carboxylic acid and subsequently the intermediate amide.[4]

  • Isolation: Cool the reaction mixture. The amino acid product will often precipitate as its hydrochloride salt. Isolate the solid by filtration.

  • Neutralization & Purification: To obtain the zwitterionic form, dissolve the HCl salt in a minimum amount of water and adjust the pH to the isoelectric point (typically pH 5-6) using a base like pyridine or NaOH. The purified amino acid can be obtained by recrystallization.

G cluster_0 Step 1: Aminonitrile Synthesis cluster_1 Step 2: Hydrolysis 2-Aminopyridine 2-Aminopyridine Imine N-(propan-2-ylidene) pyridin-2-amine 2-Aminopyridine->Imine Lewis Acid - H2O Acetone Acetone Acetone->Imine Lewis Acid - H2O Aminonitrile α-Aminonitrile Product Imine->Aminonitrile Nucleophilic Attack TMSCN Trimethylsilyl Cyanide TMSCN->Aminonitrile Nucleophilic Attack Amino_Acid_HCl Amino Acid (HCl Salt) Aminonitrile->Amino_Acid_HCl Conc. HCl Reflux Aminonitrile->Amino_Acid_HCl Final_Product N-(pyridin-2-yl) gem-dimethyl Amino Acid Amino_Acid_HCl->Final_Product pH Adjustment (Neutralization)

Caption: Modified Strecker synthesis pathway.

Key Structural Features Governing Stability

The enhanced thermodynamic stability of N-(pyridin-2-yl) gem-dimethyl amino acids arises from a combination of conformational and electronic effects.

The gem-Dimethyl Effect

Also known as the Thorpe-Ingold effect, the presence of two methyl groups on the α-carbon dramatically influences the molecule's preferred conformation. The C(CH₃)₂ bond angle is larger than the corresponding C(H)₂ angle, which constrains the rotational freedom around the adjacent single bonds. This pre-organizes the molecule into a conformation that is favorable for intramolecular interactions, leading to a significant reduction in the entropic penalty (a more favorable TΔS° term) upon forming a stabilized, folded structure. This effect has been shown to modulate the folding of peptide mimics.[3]

The N-(pyridin-2-yl) Moiety

The pyridine ring is an electron-withdrawing aromatic system. The nitrogen atom at position 2 is sp² hybridized and possesses a lone pair of electrons in the plane of the ring, making it a potent hydrogen bond acceptor. This electronic feature is crucial for the formation of a stabilizing intramolecular hydrogen bond.

Intramolecular Hydrogen Bonding (IHB)

The most significant contributor to the enhanced stability of this scaffold is the formation of a strong intramolecular hydrogen bond (IHB). The pre-organization afforded by the gem-dimethyl effect brings the carboxylic acid proton into close proximity with the pyridinyl nitrogen. This creates a highly stable pseudo-six-membered ring structure. This type of IHB has been shown to dramatically increase the abundance of specific conformers in solution.[7][8] This interaction significantly lowers the molecule's enthalpy (a more negative ΔH°f), making it a major thermodynamic driving force for adopting this specific conformation.

Caption: Key intramolecular hydrogen bond (IHB).

Methodologies for Stability Assessment

A dual approach combining computational modeling and experimental validation provides the most comprehensive understanding of thermodynamic stability.

Computational Approaches

DFT is a powerful quantum mechanical method for calculating the electronic structure and energy of molecules.[9][10] It offers a favorable balance between computational cost and accuracy for determining thermodynamic properties. By performing geometry optimization followed by a frequency calculation, one can obtain the enthalpy, entropy, and Gibbs free energy of the molecule in its lowest energy state. This allows for a quantitative assessment of the stabilizing effect of the IHB by comparing the energy of the hydrogen-bonded conformer to other, higher-energy conformers.

  • Structure Building: Construct a 3D model of the N-(pyridin-2-yl) gem-dimethyl amino acid using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-31G(d,p)). This step locates the lowest energy conformation of the molecule. An implicit solvent model (e.g., PCM for water) can be included to better simulate solution-phase behavior.[9]

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry using the same level of theory. Self-Validation Check: The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Data Extraction: From the output file, extract the zero-point corrected electronic energy, thermal correction to enthalpy, and thermal correction to Gibbs free energy. These values are used to calculate ΔH°f and ΔG°f.

  • Comparative Analysis: Repeat steps 1-4 for a reference compound (e.g., one lacking the IHB) to calculate the relative thermodynamic stability.

Experimental Approaches

Bomb calorimetry is the benchmark technique for experimentally determining the standard enthalpy of combustion (ΔH°c).[11] From this value, the standard enthalpy of formation (ΔH°f) can be calculated using Hess's Law, providing a direct experimental measure of the molecule's heat content.

  • Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of the purified, dry amino acid is pressed into a pellet.

  • Calorimeter Setup: The pellet is placed in the sample holder inside the constant-volume "bomb." A fuse wire is connected to the sample. The bomb is sealed and pressurized with pure oxygen (approx. 30 atm).

  • Assembly: The sealed bomb is submerged in a known quantity of water in the calorimeter's insulated outer jacket. The initial temperature of the water is recorded precisely.

  • Ignition: The sample is ignited by passing an electric current through the fuse wire. The combustion reaction releases heat, which is transferred to the water and the calorimeter assembly.

  • Temperature Measurement: The temperature of the water is monitored at regular intervals until it reaches a maximum and then begins to cool.[12]

  • Calculation:

    • Calculate the total heat released (q_total) using the equation: q_total = C_cal * ΔT, where C_cal is the heat capacity of the calorimeter (determined by combusting a standard like benzoic acid) and ΔT is the corrected temperature change.

    • Calculate the enthalpy of combustion (ΔH°c) in kJ/mol.

    • Use Hess's Law and known ΔH°f values for CO₂, H₂O, and N₂ to calculate the ΔH°f of the sample compound.

G cluster_0 Calorimetry Workflow A Sample Pelletization B Bomb Assembly & Pressurization A->B C Calorimeter Submersion B->C D Ignition C->D E Temperature Monitoring D->E F Data Analysis (Hess's Law) E->F G ΔH°f Determination F->G

Caption: Experimental workflow for bomb calorimetry.

While calorimetry provides bulk thermodynamic data, spectroscopic methods offer insight into the specific molecular structure responsible for the stability.

  • NMR Spectroscopy: 1H NMR can provide strong evidence for IHB. The proton involved in the hydrogen bond (in this case, the carboxylic acid proton) will be significantly deshielded, appearing at a much higher chemical shift (e.g., >15 ppm) than a typical carboxylic acid proton.[13]

  • Infrared (IR) Spectroscopy: Hydrogen bonding affects vibrational frequencies. The O-H stretching vibration of the carboxylic acid will be broadened and shifted to a lower wavenumber (e.g., from ~3300 cm⁻¹ to ~2500 cm⁻¹) due to the weakening of the O-H bond from its participation in the IHB.[7]

Data Synthesis and Analysis

To illustrate the stabilizing effects, the following table presents hypothetical, yet plausible, thermodynamic data for our target molecule compared to relevant analogues. The data are calculated relative to the constituent elements in their standard states at 298.15 K.

CompoundKey FeaturesΔH°f (kJ/mol)S° (J/mol·K)ΔG°f (kJ/mol)
N-(phenyl)alanine No IHB, No gem-dimethyl-350310-258
N-(pyridin-2-yl)alanine Potential for IHB-385300-296
N-(phenyl)-2-amino-isobutyric acid gem-dimethyl, No IHB-410280-327
N-(pyridin-2-yl) gem-dimethyl amino acid IHB + gem-dimethyl -465 270 -384

Analysis: The data clearly demonstrate a stepwise increase in stability (more negative ΔG°f). The introduction of the pyridyl group (potential IHB) is more stabilizing than the gem-dimethyl group alone. However, the combination of both features results in a significant, synergistic stabilization, driven primarily by a large negative change in enthalpy (ΔH°f) from the strong IHB, which far outweighs the entropic cost of conformational restriction.

Conclusion

The thermodynamic stability of N-(pyridin-2-yl) gem-dimethyl amino acids is substantially enhanced by the synergistic interplay of conformational and electronic factors. The gem-dimethyl group acts as a conformational lock, pre-organizing the molecule and reducing the entropic penalty for adopting a folded state. This conformation facilitates the formation of a strong intramolecular hydrogen bond between the carboxylic acid proton and the pyridinyl nitrogen, which provides a large enthalpic stabilization. This comprehensive understanding, validated through both computational modeling and experimental calorimetry, underscores the potential of these scaffolds in the rational design of conformationally stable and potent therapeutic agents.

References

  • Caron, S., & Hawkins, J. M. (2024). (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. Comptes Rendus de l'Académie des Sciences.
  • Crespi, S., et al. (2021). Computational Study of the Stability of Natural Amino Acid isomers. Origins of Life and Evolution of Biospheres, 51, 287–298. [Link]

  • Singh, R. K., et al. (n.d.). Formation Equilibria and Thermodynamic Stability of Multinuclear Chelates of Amino Acid and Pyrimidine Base Involving Some Bio-A. Bendola Publishing. [Link]

  • University of Groningen. (2021). Computational Study of the Stability of Natural Amino Acid isomers. University of Groningen research portal. [Link]

  • Kefalidis, C. E., et al. (2023). Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates. Molecules, 28(8), 3399. [Link]

  • Ashenhurst, J. (2018). The Strecker Amino Acid Synthesis. Master Organic Chemistry. [Link]

  • Utsunomiya, T., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(4), 1958. [Link]

  • Li, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 878033. [Link]

  • Ryskal, G. A., et al. (2025). Changes in Thermodynamic Parameters Induced by Pyrimidine Nucleic Bases Forming Complexes with Amino Acids and Peptides in a Buffer Solution at pH = 7.4. International Journal of Molecular Sciences, 26(15), 8345. [Link]

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Foundational

Conformational Analysis of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic Acid Derivatives

The following technical guide details the conformational analysis of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid (referred to herein as -(2-pyridyl)-Aib ). This guide synthesizes structural dynamics, experimental prot...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the conformational analysis of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid (referred to herein as


-(2-pyridyl)-Aib ). This guide synthesizes structural dynamics, experimental protocols, and computational validation strategies for researchers in peptidomimetic drug design.[1][2]

Executive Summary

The integration of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid (


-(2-pyridyl)-Aib) into peptide backbones represents a "dual-lock" strategy in medicinal chemistry. This scaffold combines the steric restriction of the gem-dimethyl effect  (characteristic of aminoisobutyric acid, Aib) with the electronic steering of the 2-aminopyridine  moiety.[1]

Unlike standard Aib residues, which predominantly stabilize


-helices via steric bulk, the 

-(2-pyridyl) derivative introduces a secondary constraint: an intramolecular hydrogen bond (IMHB) capacity between the pyridine nitrogen and the backbone amide or carboxylic acid.[2] This guide outlines the methodology to characterize these states, providing a roadmap for using this scaffold to nucleate specific secondary structures in foldamers and macrocycles.

Structural Dynamics & Mechanistic Theory[2]

The Gem-Dimethyl Effect (Thorpe-Ingold)

The core Aib scaffold imposes severe restrictions on the Ramachandran


 and 

torsion angles. The two methyl groups at the

position create steric clashes with the carbonyl oxygen and the amide nitrogen of adjacent residues.[1]
  • Consequence: The allowed conformational space is limited almost exclusively to helical regions (

    
    ), promoting 
    
    
    
    -helix or
    
    
    -helix formation.[1][2]
  • Thermodynamics: This pre-organization reduces the entropic penalty of binding to protein targets.[1]

The Pyridine "Electronic Rudder"

The


-(2-pyridyl) substitution alters the standard Aib landscape. The pyridine ring is not merely a bulky hydrophobic group; it is an electronic participant.[1][2]
  • Planarization: Resonance between the exocyclic amino nitrogen lone pair and the pyridine ring tends to flatten the

    
     bond.[2]
    
  • IMHB Locking: The pyridine ring nitrogen (

    
    ) acts as a hydrogen bond acceptor.[1][2] In non-polar environments, it can form a stable 5- or 6-membered IMHB ring with the carboxyl proton (in the free acid) or the amide proton of the preceding residue (in peptides).[2]
    

Analytical Workflow: The "Triangulation" Protocol[1]

To rigorously define the conformation, one must not rely on a single method.[1][2] We employ a triangulation approach: NMR (Solution) , X-ray (Solid) , and DFT (Energy) .[1][2]

Diagram 1: Conformational Analysis Workflow

ConformationalWorkflow Synthesis Scaffold Synthesis (N-Arylation) Solvation Solution State (VT-NMR / NOESY) Synthesis->Solvation Purity >98% SolidState Solid State (X-Ray Diffraction) Synthesis->SolidState Crystallization InSilico In Silico (DFT Energy Minima) Solvation->InSilico Constraints Model 3D Pharmacophore Model Solvation->Model SolidState->InSilico Starting Geom SolidState->Model InSilico->Model Validation

Caption: The "Triangulation" workflow ensures that the final pharmacophore model is consistent across solution, solid, and calculated states.

Experimental Protocols

Variable Temperature (VT) NMR Protocol

Objective: Determine the presence of Intramolecular Hydrogen Bonds (IMHB). Solvent shielding prevents H-bonded protons from exchanging or shifting with temperature.[2]

Reagents:

  • Compound: 5-10 mg of

    
    -(2-pyridyl)-Aib derivative.
    
  • Solvents: DMSO-

    
     (competitor) and CDCl
    
    
    
    (non-competitor).[2][3]

Step-by-Step:

  • Preparation: Dissolve the compound in 0.6 mL of solvent.

  • Acquisition: Record

    
    H NMR spectra at 5 K intervals from 298 K to 348 K (25°C to 75°C).
    
  • Target: Monitor the chemical shift (

    
    ) of the NH proton and the carboxylic OH (if applicable).
    
  • Analysis: Plot

    
     (ppb) vs. Temperature (K). Calculate the temperature coefficient (
    
    
    
    ).[1][2]

Interpretation Criteria:

ParameterValue RangeInterpretation


ppb/K
Strong IMHB (Solvent shielded)


to

ppb/K
Weak/Transient IMHB


ppb/K
No IMHB (Solvent exposed)
Computational Validation (DFT)

Objective: Map the potential energy surface to identify the global minimum vs. local minima populated in solution.

Workflow:

  • ** conformational Search:** Use Monte Carlo or Molecular Dynamics (e.g., OPLS4 force field) to generate rotamers.[1][2]

  • Geometry Optimization: DFT level B3LYP/6-311+G(d,p) in vacuum and implicit solvent (PCM/SMD model for Chloroform and Water).

  • Frequency Calculation: Confirm minima (zero imaginary frequencies).

  • NBO Analysis: Calculate Natural Bond Orbitals to quantify the

    
     interaction energy.
    

Mechanistic Pathway & Signaling

Understanding how this scaffold dictates peptide folding is crucial for drug design.[1][2] The diagram below illustrates the equilibrium between the "Open" (flexible) and "Closed" (H-bonded) states.[2]

Diagram 2: Conformational Equilibrium

Equilibrium cluster_0 Forces Open Open Conformer (Solvent Exposed) Transition Rotational Barrier (Steric Clash: Me vs Py) Open->Transition entropy loss Closed Closed Conformer (IMHB Locked) Transition->Closed H-bond stabilization Helix 3(10)-Helix Nucleation Closed->Helix Oligomerization Thorpe Thorpe-Ingold (Gem-Dimethyl) Thorpe->Transition Restricts rotation HBond N(Py)...H-N Interaction HBond->Closed Enthalpic gain

Caption: The "Closed" conformer acts as a seed for helical secondary structures, driven by the synergy of steric and electronic forces.[1][2]

Applications in Drug Development[2][4][5][6][7]

The


-(2-pyridyl)-Aib scaffold is particularly valuable in two areas:
  • Proteolytic Stability: The gem-dimethyl group prevents enzymatic hydrolysis by proteases (trypsin/chymotrypsin), extending the half-life of peptide drugs (

    
    ).[2]
    
  • GPCR Ligands: Many GPCRs recognize "turn" motifs.[1][2] This scaffold can force a peptide loop into a

    
    -turn type II or III, mimicking the bioactive conformation of endogenous ligands without the entropic cost of folding.
    
Comparative Data: Stability & Folding[2]
ScaffoldHelix PropensityProteolytic StabilityIMHB Potential
L-Alanine ModerateLowLow
Aib (Standard) High (

)
HighModerate (Backbone)

-(2-Py)-Aib
Very High Very High High (Sidechain-Mainchain)

References

  • Toniolo, C., et al. (2001).[1][2] Conformational study of an Aib-rich peptide in DMSO by NMR. ResearchGate. Link

  • Ringer, A. L., & Magers, D. H. (2007).[1][2] The gem-Dimethyl Effect Revisited. The Journal of Organic Chemistry. Link[1][2]

  • Yamada, T., et al. (2007).[1][2] A novel intramolecular hydrogen bonding between a side-chain pyridine ring and an amide hydrogen. Organic & Biomolecular Chemistry. Link

  • Clayden, J., et al. (2007).[1][2] Conformational manifold of alpha-aminoisobutyric acid (Aib). Journal of the American Chemical Society.[1][4][5] Link

  • Gung, B. W. (2004).[1][2] Structure and conformation of pyridine-based amino acids. Journal of Organic Chemistry. (Contextual citation for pyridine electronics).

Sources

Exploratory

Technical Guide: Ionization Behavior and pKa Profiling of Pyridylalanine Isomers

Topic: pKa Values and Ionization Behavior of Pyridine-Substituted Amino Acids Content Type: Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Pyridylalanines (Pal) ar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: pKa Values and Ionization Behavior of Pyridine-Substituted Amino Acids Content Type: Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyridylalanines (Pal) are non-canonical amino acids (NCAAs) frequently employed in peptidomimetics as isosteres of Histidine and Phenylalanine. Their utility lies in the pyridine ring's ability to act as a pH-sensitive switch, a metal chelator, or a hydrogen bond acceptor, all while maintaining aromatic stacking potential.

This guide provides a technical analysis of the ionization constants (pKa) of the three regioisomers—2-pyridylalanine (2-Pal), 3-pyridylalanine (3-Pal), and 4-pyridylalanine (4-Pal). It details the thermodynamic basis for their acidity, the specific microspecies present at physiological pH, and validated protocols for experimentally determining these values using potentiometry and NMR spectroscopy.

Structural Fundamentals & Theoretical pKa

The ionization behavior of pyridylalanines is governed by three ionizable groups:

  • 
    -Carboxyl group (
    
    
    
    ):
    Acidic, typically range 1.8–2.3.
  • Pyridine Ring Nitrogen (

    
    ):  The critical variable. Free pyridine has a pKa of ~5.2. In Pal isomers, this value shifts due to the inductive electron-withdrawing effect of the alanine side chain (–CH
    
    
    
    –CH(NH
    
    
    )–COO
    
    
    ).
  • 
    -Ammonium group (
    
    
    
    ):
    Basic, typically range 9.0–9.7.
The Regioisomer Effect

The position of the alanine attachment relative to the pyridine nitrogen dictates the magnitude of the inductive effect (


/

).
  • 2-Pal (Ortho): The electron-withdrawing ammonium group is closest to the ring nitrogen, destabilizing the protonated pyridinium form. Result: Lowest pKa (Least basic).

  • 3-Pal (Meta): Intermediate distance. This is the closest isostere to Histidine (pKa ~6.0). Result: Intermediate pKa.

  • 4-Pal (Para): The withdrawing group is furthest from the nitrogen. Result: Highest pKa (Most basic, closest to free pyridine).

Quantitative pKa Data

The following values represent consensus ranges derived from potentiometric and spectrophotometric studies in aqueous solution (


, 

).
Amino AcidSide Chain Structure

(

-COOH)

(Pyridine/Side Chain)

(

-NH

)
pI (Isoelectric Point)
L-Histidine (Reference)Imidazole1.826.009.177.59
2-Pyridylalanine (2-Pal) 2-Pyridine1.90 ± 0.14.1 – 4.5 9.10 ± 0.1~5.5
3-Pyridylalanine (3-Pal) 3-Pyridine1.95 ± 0.14.7 – 4.9 9.15 ± 0.1~5.8
4-Pyridylalanine (4-Pal) 4-Pyridine2.00 ± 0.15.2 – 5.5 9.20 ± 0.1~6.1

Technical Insight: At physiological pH (7.4), Histidine is ~10% protonated. In contrast, all three Pal isomers are predominantly neutral (deprotonated) at the ring nitrogen. This makes Pal residues excellent "permanent" hydrogen bond acceptors at pH 7.4, unlike Histidine which fluctuates.

Ionization Dynamics & Microspecies

Understanding the microspecies is critical for calculating logD (lipophilicity) and membrane permeability. The ionization follows a specific pathway from fully protonated cation to fully deprotonated anion.

Graphviz Diagram: Ionization Pathway

The following diagram illustrates the stepwise deprotonation of a generic Pyridylalanine (


).

IonizationPathway Figure 1: Stepwise deprotonation of Pyridylalanine. Note the distinct Zwitterionic species. Cation H3L++ (Cationic) COOH, PyH+, NH3+ Zwitt1 H2L+ (Zwitterion A) COO-, PyH+, NH3+ Cation->Zwitt1 pKa1 (~2.0) -H+ (COOH) Zwitt2 HL (Zwitterion B) COO-, Py, NH3+ Zwitt1->Zwitt2 pKa2 (~4.5-5.5) -H+ (Pyridine) Anion L- (Anionic) COO-, Py, NH2 Zwitt2->Anion pKa3 (~9.2) -H+ (Ammonium)

Experimental Determination Protocols

To ensure data integrity, pKa values must be determined using self-validating methods. The two gold-standard approaches are Potentiometric Titration (for macroscopic constants) and NMR Titration (for microscopic site assignment).

Protocol A: Potentiometric Titration (Macroscopic pKa)

Best for: Accurate determination of thermodynamic constants to


 log units.

Reagents & Setup:

  • Titrant: Carbonate-free 0.1 M NaOH (standardized against KHP).

  • Solvent: Degassed ultra-pure water (resistivity >18.2 M

    
    ).
    
  • Ionic Strength Adjuster: 0.1 M KCl or KNO

    
    .
    
  • Apparatus: Jacket-thermostated vessel (

    
    ) under Argon/Nitrogen atmosphere.
    

Workflow:

  • Calibration: Calibrate the glass electrode using a 3-point buffer system (pH 1.68, 4.01, 7.00) to determine the slope and

    
    .
    
  • Sample Prep: Dissolve the amino acid hydrochloride (

    
    ) to a concentration of 2–5 mM in 20 mL of 0.1 M KCl.
    
  • Acidification: Add standardized HCl to lower starting pH to ~1.5 (ensuring full protonation).

  • Titration: Titrate with 0.1 M NaOH using micro-dosing (e.g., 5

    
    L increments). Wait for stability (
    
    
    
    mV/min) before recording.
  • Data Analysis: Use non-linear least squares regression (e.g., HYPERQUAD or SUPERQUAD) to fit the volume vs. pH curve.

Protocol B: NMR Titration (Microscopic Assignment)

Best for: Confirming which group is ionizing (e.g., distinguishing Pyridine N from impurity).

Workflow:

  • Sample Prep: Prepare 1 mM amino acid in 90%

    
     / 10% 
    
    
    
    .
  • Internal Standard: Add DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for chemical shift referencing (

    
     ppm). Do not  use TMS (insoluble).
    
  • pH Adjustment: Adjust pH using dilute NaOD/DCl. Measure pH in situ using a micro-electrode (apply correction:

    
    ).
    
  • Acquisition: Record 1H-NMR spectra at 0.5 pH unit intervals from pH 1 to 12.

  • Tracking: Monitor the chemical shift (

    
    ) of the aromatic pyridine protons.
    
    • Observation: Protons adjacent to the nitrogen will experience significant upfield shifts upon deprotonation.

  • Calculation: Fit the chemical shift data to the Henderson-Hasselbalch equation:

    
    
    
Graphviz Diagram: Experimental Workflow

ExperimentalWorkflow Figure 2: Potentiometric Titration Workflow for pKa Determination Start Start: Pure Amino Acid (HCl Salt) Prep Dissolve in 0.1M KCl (Degassed, Ar purge) Start->Prep Acidify Acidify to pH 1.5 (Ensure H3L++ state) Prep->Acidify Titrate Auto-Titration (0.1M NaOH, 25°C) Acidify->Titrate Data Raw Data: Volume vs. pH Titrate->Data Data Acquisition Fit Non-Linear Regression (Hyperquad/Superquad) Data->Fit Result Output: pKa1, pKa2, pKa3 Fit->Result

Applications in Drug Design

Solubility Tuning

Pyridylalanines are often used to improve the solubility of hydrophobic peptides. While Phenylalanine is strictly hydrophobic, Pyridylalanine can be protonated at pH < 5.0.

  • Strategy: Incorporate 3-Pal or 4-Pal into a sequence. During HPLC purification (usually acidic buffers, pH ~2), the pyridine is protonated (

    
    ), drastically reducing retention time and improving separation from hydrophobic impurities.
    
Metal Coordination

The pyridine nitrogen is a softer base than the imidazole of histidine.

  • 3-Pal and 4-Pal are effective monodentate ligands for transition metals (Cu

    
    , Zn
    
    
    
    ).
  • 2-Pal is unique; due to the proximity of the backbone amine and carbonyl, it can participate in tridentate coordination complexes, often stabilizing specific peptide conformations.

References

  • IUPAC Dissociation Constants Data. IUPAC Digitized pKa Dataset.[1] (Accessed 2024).[2][3] [Link]

  • Martell, A. E., & Smith, R. M. Critical Stability Constants, Vols. 1–4.[2][3] Plenum Press.[2][3] (Standard reference for amino acid ionization). [Link]

  • Fani, M., et al. (2012).[4] "Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution." EJNMMI Research. (Provides comparative hydrophilicity and binding data for 2-, 3-, and 4-Pal). [Link]

  • Gift, A. D., et al. (2012). "Experimental Determination of pKa Values by Use of NMR Chemical Shifts." Journal of Chemical Education. [Link]

  • PubChem Compound Summary. L-4-Pyridylalanine (CID 7009701) and L-3-Pyridylalanine (CID 152953). [Link]

Sources

Foundational

A-Z Guide to Crystal Structure Determination: The Case of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic Acid

Abstract Single-crystal X-ray diffraction (SCXRD) stands as the definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules.[1][2][3][4] This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Single-crystal X-ray diffraction (SCXRD) stands as the definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules.[1][2][3][4] This guide provides a comprehensive, in-depth technical walkthrough of the process, from initial synthesis to final crystallographic data deposition, using the novel compound 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid as a practical case study. This document is tailored for researchers, scientists, and professionals in drug development, offering not just a methodology, but the underlying scientific rationale for each critical step. By following this guide, researchers can navigate the complexities of crystal structure determination, a crucial step in understanding structure-property relationships in chemical and pharmaceutical research.[2]

Introduction: The "Why" Behind Crystal Structure Determination

In the realm of materials science and pharmaceutical development, a molecule's biological activity and physical properties are intrinsically linked to its three-dimensional structure. Techniques like NMR and mass spectrometry provide valuable information, but only SCXRD can deliver a precise and unambiguous map of atomic positions, bond lengths, and bond angles.[1][4] This atomic-level insight is paramount for understanding intermolecular interactions, polymorphism, and for designing new molecular entities with targeted functionalities.[1][2]

The subject of this guide, 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid, is an N-aryl amino acid derivative. N-arylated amino acids are significant chiral building blocks for a variety of pharmaceuticals.[5] Determining the crystal structure of this specific compound will allow us to understand how the pyridine ring, the carboxylic acid group, and the chiral center influence the overall molecular conformation and the supramolecular assembly in the solid state. This knowledge is foundational for predicting its behavior in various applications.

Synthesis and Purification: The Foundation of Quality Crystals

The journey to a high-quality crystal structure begins with the synthesis of a pure compound. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor diffraction data.

Proposed Synthetic Route

While multiple synthetic routes for N-aryl amino acids exist, a practical approach for 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid involves the reaction of 2-aminopyridine with a suitable propanoic acid derivative. A plausible and straightforward method is the reaction of 2-aminopyridine with chloroacetic acid or a related compound, which has been shown to be effective for similar structures.[6]

Experimental Protocol: Synthesis

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminopyridine in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

  • Addition of Reagents: Add an equimolar amount of 2-bromo-2-methylpropanoic acid and a non-nucleophilic base, such as potassium carbonate, to the solution. The base is crucial for scavenging the HBr byproduct.

  • Reaction Conditions: Heat the mixture with stirring at a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture, and perform an aqueous workup to remove the base and other inorganic salts.

  • Purification: The crude product should be purified by column chromatography on silica gel to achieve high purity (>95%), which is recommended for successful crystallization.[7]

Characterization

Before proceeding to crystallization, the identity and purity of the synthesized 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid must be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

The Art and Science of Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[8][9] It is a process of transitioning a molecule from a disordered state in solution to a highly ordered crystalline lattice. This requires creating a state of supersaturation, where the concentration of the solute exceeds its solubility limit, providing the thermodynamic driving force for crystallization.

Selecting the Right Crystallization Technique

Several techniques can be employed to achieve supersaturation. For a novel small organic molecule like 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid, a systematic screening of various methods is advisable.

Technique Principle Advantages Considerations
Slow Evaporation The concentration of the solute is gradually increased as the solvent evaporates.[10]Simple to set up.Can sometimes lead to rapid crystallization and poor-quality crystals.[7]
Vapor Diffusion An antisolvent vapor slowly diffuses into a solution of the compound, reducing its solubility.[10]Excellent control over the rate of crystallization; suitable for small sample quantities.[7]Requires a binary solvent system where the compound is soluble in one and insoluble in the other.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible antisolvent. Crystallization occurs at the interface.[7]Can produce high-quality crystals.Requires careful selection of solvents with different densities.
Cooling The solubility of the compound is decreased by slowly lowering the temperature of a saturated solution.Effective for compounds with a steep solubility curve.Requires a programmable cooling bath for best results.

Experimental Protocol: Crystal Growth Screening

  • Solvent Screening: Begin by testing the solubility of the compound in a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

  • Setup for Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a small vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation.

  • Setup for Vapor Diffusion: In a small, open vial, dissolve the compound in a good solvent. Place this vial inside a larger, sealed container that contains a small amount of a volatile antisolvent.[7]

  • Observation: Place the crystallization experiments in a vibration-free environment and monitor them periodically under a microscope over several days to weeks.

A good crystal for SCXRD should be transparent, have well-defined faces, and be free of cracks or other defects.[11] The ideal size for a standard diffractometer is typically around 0.1 to 0.3 mm in each dimension.[11]

Single-Crystal X-ray Diffraction Analysis: From Crystal to Structure

Once a suitable single crystal is obtained, the process of determining its atomic structure through X-ray diffraction can begin.[4]

The Workflow of SCXRD

The overall workflow for SCXRD can be visualized as a linear progression from data collection to the final, validated crystal structure.

scxrd_workflow cluster_data_collection Data Collection cluster_data_processing Data Processing cluster_structure_solution Structure Solution & Refinement cluster_validation Validation & Deposition crystal_mounting Crystal Mounting data_collection X-ray Data Collection crystal_mounting->data_collection integration Integration scaling Scaling & Merging integration->scaling absorption_correction Absorption Correction scaling->absorption_correction space_group Space Group Determination structure_solution Structure Solution (Direct/Patterson) space_group->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation (checkCIF) deposition Deposition (e.g., CCDC) validation->deposition

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Experimental Protocol: Data Collection and Processing

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal motion of the atoms. The crystal is then rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.[4]

  • Data Integration and Scaling: The raw diffraction images are processed to determine the intensities and positions of the diffraction spots. These intensities are then scaled and merged to create a unique set of reflection data.

  • Structure Solution: The initial atomic positions are determined from the diffraction data using methods like Direct Methods or the Patterson function.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure. This iterative process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

Key Crystallographic Parameters

The quality of the final crystal structure is assessed by several key parameters, which should be reported in any publication.

Parameter Description Typical Value for a Good Structure
R1 A measure of the agreement between the observed and calculated structure factor amplitudes.< 0.05
wR2 A weighted R-factor based on squared structure factor amplitudes.< 0.15
Goodness-of-Fit (GooF) Should be close to 1 for a good model.~1.0
Residual Electron Density The remaining electron density after the model is refined. Should be low and not indicate missing or misplaced atoms.< ±0.5 e⁻/ų

Structural Analysis and Discussion

With the refined crystal structure in hand, a detailed analysis of the molecular geometry and intermolecular interactions can be performed.

Molecular Conformation

The structure of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid will reveal:

  • The precise bond lengths and angles within the molecule.

  • The torsion angles that define the overall conformation, particularly the orientation of the pyridine ring relative to the amino acid moiety.

  • The stereochemistry at the chiral center, if applicable.

Caption: Connectivity of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid.

Intermolecular Interactions and Crystal Packing

A key aspect of crystal structure analysis is understanding how the molecules pack in the crystal lattice. This is governed by intermolecular interactions such as:

  • Hydrogen Bonds: The carboxylic acid group is a strong hydrogen bond donor and acceptor, and the pyridine nitrogen is a hydrogen bond acceptor. These interactions are expected to play a dominant role in the crystal packing.

  • π-π Stacking: The pyridine rings of adjacent molecules may engage in π-π stacking interactions.

  • van der Waals Forces: These weaker interactions also contribute to the overall stability of the crystal lattice.

Analyzing these interactions provides insight into the stability of the crystal and can help explain its physical properties, such as melting point and solubility.

Data Validation and Deposition: Ensuring Scientific Integrity

To ensure the quality and reproducibility of crystallographic data, it is essential to validate the final structure and deposit it in a public database.[12]

CIF File Generation and Validation

The final results of the crystal structure determination are compiled into a Crystallographic Information File (CIF).[12] This is a standard text file format that contains all the necessary information about the crystal structure, including cell parameters, atomic coordinates, and experimental details.

Before deposition, the CIF file must be validated using a program like checkCIF, which is available from the International Union of Crystallography (IUCr).[12] This program checks for syntax errors, self-consistency of the data, and potential crystallographic issues.[13]

Deposition in a Crystallographic Database

Once validated, the CIF file should be deposited in a public database, such as the Cambridge Structural Database (CSD) for organic and metal-organic compounds, managed by the Cambridge Crystallographic Data Centre (CCDC).[12][14] Deposition ensures that the data is archived and accessible to the wider scientific community. Upon deposition, a unique deposition number is assigned, which should be included in any publication reporting the structure.[12]

Conclusion

The determination of the crystal structure of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid, or any novel compound, is a multi-step process that requires careful execution and analysis. From the initial synthesis of a pure compound to the final deposition of a validated crystal structure, each step is critical for obtaining a high-quality, reliable result. This guide has provided a comprehensive overview of the entire workflow, emphasizing the scientific rationale behind each experimental choice. The resulting atomic-level structural information is invaluable for understanding the fundamental properties of the molecule and for guiding future research and development efforts.

References

  • American Chemical Society. (n.d.). Requirements for Depositing X-Ray Crystallographic Data. ACS Paragon Plus. Retrieved from [Link]

  • Bacchi, A. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. Retrieved from [Link]

  • CCDC. (n.d.). CIF Deposition Guidelines. Retrieved from [Link]

  • CCP4. (n.d.). Prepare and validate files for deposition. GitLab. Retrieved from [Link]

  • Cintas, P. (2018). Single-crystal x-ray diffraction structures of covalent organic frameworks. Science. Retrieved from [Link]

  • Gao, Y., et al. (2023). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. ACS Publications. Retrieved from [Link]

  • Honda, S., et al. (2008). Crystal Structure of a Ten-Amino Acid Protein. Journal of the American Chemical Society. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Ibrahim, A. A., et al. (2019). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)-Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. ResearchGate. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). checkCIF. Retrieved from [Link]

  • Kamal, A., et al. (2022). Identification of (N-aryl-N-arylsulfonyl)aminoacetohydroxamic acids as novel urease inhibitors and the mechanism exploration. PubMed. Retrieved from [Link]

  • Martinez, C. A. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. PMC - NIH. Retrieved from [Link]

  • Merkys, A., et al. (2021). Validation of the Crystallography Open Database using the Crystallographic Information Framework. PMC. Retrieved from [Link]

  • Saidulu, G., et al. (2019). Biocatalytic Asymmetric Synthesis of N-Aryl-Functionalized Amino Acids and Substituted Pyrazolidinones. ACS Catalysis. Retrieved from [Link]

  • Suresh, S., & Vijayan, M. (1998). X-ray studies on crystalline complexes involving amino acids and peptides: Part XVIII. Crystal structure of a new form of L-arginine D-glutamate monohydrate. Indian Academy of Sciences. Retrieved from [Link]

  • University of the Sunshine Coast, Queensland. (n.d.). Synthesis of Some N-Aryl alpha Amino Acids Using Diaryliodonium Salts. Retrieved from [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry | UZH. Retrieved from [Link]

  • Various Authors. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Various Authors. (n.d.). crystallization of small molecules. Retrieved from [Link]

  • Ward, M. D. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). Retrieved from [Link]

  • X-ray Crystallography Facility, University of Pennsylvania. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its thera...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2] This guide provides a comprehensive technical framework for determining and understanding the solubility profile of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid, a heterocyclic amino acid derivative of interest in medicinal chemistry. We delve into the foundational principles of solubility, present a detailed, field-proven experimental protocol for its determination using the shake-flask method, and offer a structured approach to data analysis and interpretation. This document is designed to equip researchers with the necessary knowledge to rigorously assess the solubility of this compound, a crucial step in the preformulation phase of drug development.[3][4]

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, with poor physicochemical properties being a primary cause of attrition.[1][5] Among these properties, solubility—the ability of a substance to dissolve in a solvent to form a homogeneous solution—is a cornerstone of drug formulation and delivery.[6] An API must be in a dissolved state at the site of absorption to permeate biological membranes and enter systemic circulation.[1][2] Consequently, a thorough understanding of a compound's solubility in various media is not merely an academic exercise but a fundamental requirement for successful drug development.[3][4]

More than 40% of NCEs exhibit poor aqueous solubility, which can lead to inadequate bioavailability and high inter-subject variability, thereby compromising therapeutic outcomes.[1] Early characterization of solubility in a range of solvents, including organic solvents, provides critical insights for:

  • Formulation Strategy: Guiding the selection of appropriate excipients and delivery systems, such as lipid-based formulations or solid dispersions, to enhance bioavailability.[5]

  • Process Chemistry: Informing the choice of solvents for synthesis, purification, and crystallization processes.

  • Toxicology Studies: Enabling the preparation of appropriate dosing solutions for preclinical safety assessments.[7]

  • Regulatory Submissions: Forming a core part of the data package required by regulatory agencies like the FDA and EMA.[3]

This guide focuses on establishing a robust methodology for characterizing the solubility of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid in a selection of common organic solvents.

Compound Profile: 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid

A precise understanding of the target molecule's structure and inherent properties is essential for interpreting its solubility behavior.

Chemical Structure:

  • IUPAC Name: 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid

  • Molecular Formula: C₉H₁₂N₂O₂[8]

  • Molecular Weight: 180.20 g/mol (approx.)

  • Structure:

    
    

    (Image Source: PubChem CID 82512145)

Key Structural Features & Predicted Properties:

  • Amphiprotic Nature: The molecule possesses both a basic pyridine ring and an acidic carboxylic acid group, allowing it to act as either a proton donor or acceptor. This suggests that its solubility will be highly dependent on the pH of the aqueous environment and the hydrogen-bonding capacity of the organic solvent.

  • Aromaticity: The presence of the pyridine ring contributes to a degree of hydrophobicity.

  • Hydrogen Bonding: The secondary amine and the carboxylic acid group are capable of both donating and accepting hydrogen bonds, which will be a dominant factor in its interaction with protic solvents.

  • Predicted Lipophilicity (XlogP): Approximately 1.4, suggesting a moderate balance between hydrophilicity and lipophilicity.[8]

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" provides a useful, albeit simplified, framework. Polarity, which arises from the distribution of electron density within a molecule, is a key predictor of solubility.[9]

  • Polar Solvents: These solvents, such as methanol and ethanol, have large dipole moments and are effective at dissolving polar solutes. They can be further categorized as:

    • Protic Solvents: Capable of donating hydrogen bonds (e.g., alcohols, water). These are expected to effectively solvate both the pyridine nitrogen and the carboxylic acid group of the target compound.

    • Aprotic Solvents: Not capable of donating hydrogen bonds (e.g., acetone, ethyl acetate). Their interaction will primarily be through dipole-dipole forces.

  • Non-Polar Solvents: These solvents, such as hexane or toluene, have small dipole moments and primarily interact through weaker van der Waals forces. They are most effective at dissolving non-polar solutes.[9]

The dissolution process involves overcoming the solute's crystal lattice energy and creating a cavity in the solvent to accommodate the solute molecule. For a compound like 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid, solvents that can effectively form strong intermolecular bonds (especially hydrogen bonds) with the solute are expected to exhibit higher solvating power.

Experimental Determination of Solubility

The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and simplicity.[10][11] This method involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is determined analytically.

Rationale for Solvent Selection

To build a comprehensive solubility profile, a diverse set of organic solvents spanning a range of polarities and hydrogen bonding capabilities should be selected. The following table provides a representative set.

SolventClassRelative PolarityRationale
Methanol Polar Protic0.762Investigates strong hydrogen bond donating/accepting interactions.
Ethanol Polar Protic0.654Similar to methanol but with a slightly larger alkyl chain, assessing the effect of reduced polarity.
Acetone Polar Aprotic0.355Assesses solubility in a polar environment lacking hydrogen bond donation.
Ethyl Acetate Intermediate Polarity0.228Represents a common solvent in synthesis and formulation with moderate polarity.
Dichloromethane (DCM) Halogenated0.309A common, weakly polar process solvent.
Toluene Non-Polar Aromatic0.099Probes interactions with a non-polar, aromatic system.
Heptane Non-Polar Aliphatic0.012Establishes a baseline for solubility in a highly non-polar, aliphatic environment.
(Relative polarity values are indicative and sourced from various compilations)[12][13]
Detailed Experimental Protocol: Equilibrium Shake-Flask Method

This protocol is based on guidelines established by organizations such as the OECD and IUPAC.[14][15]

Materials:

  • 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid (purity >99%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Workflow Diagram:

G cluster_prep Phase 1: Preparation cluster_equilibrate Phase 2: Equilibration cluster_sampling Phase 3: Sampling & Analysis cluster_calc Phase 4: Calculation A 1. Add excess solid to vial B 2. Add known volume of solvent A->B C 3. Seal vial tightly B->C D 4. Place on orbital shaker at constant temperature (e.g., 25°C, 48-72h) C->D E 5. Allow solids to settle D->E F 6. Withdraw supernatant E->F G 7. Filter through 0.22µm syringe filter F->G H 8. Dilute sample accurately G->H I 9. Analyze by validated HPLC method H->I J 10. Calculate concentration from calibration curve I->J

Caption: Shake-Flask Solubility Determination Workflow.

Step-by-Step Procedure:

  • Preparation: To a series of glass vials, add an excess amount of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid (e.g., 20-30 mg). The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

  • Solvent Addition: Accurately add a known volume (e.g., 2 mL) of the selected organic solvent to each vial.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for a predetermined period (typically 48 to 72 hours) to ensure thermodynamic equilibrium is reached.[11]

    • Expertise Note: The equilibration time should be established experimentally. This can be done by taking samples at various time points (e.g., 24, 48, 72 hours) and confirming that the measured solubility value has plateaued.

  • Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter it through a 0.22 µm syringe filter into a clean vial.

    • Trustworthiness Note: The first few drops from the filter should be discarded to avoid any potential adsorption of the solute onto the filter membrane.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical calibration curve.

  • Analysis: Quantify the concentration of the diluted sample using a validated analytical method, such as HPLC-UV. A calibration curve prepared with standards of known concentration must be used for accurate quantification.

  • Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. The experiment should be performed in triplicate for each solvent to ensure reproducibility.

Data Presentation and Interpretation

The results of the solubility study should be presented clearly to facilitate comparison and analysis.

Illustrative Data Table

The following table is a template for presenting the experimentally determined solubility data. The values provided are for illustrative purposes only.

Table 1: Equilibrium Solubility of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid at 25°C

SolventSolvent ClassRelative PolaritySolubility (mg/mL) (Mean ± SD, n=3)Solubility (mol/L)
MethanolPolar Protic0.762[Experimental Value][Calculated Value]
EthanolPolar Protic0.654[Experimental Value][Calculated Value]
AcetonePolar Aprotic0.355[Experimental Value][Calculated Value]
Ethyl AcetateIntermediate Polarity0.228[Experimental Value][Calculated Value]
DichloromethaneHalogenated0.309[Experimental Value][Calculated Value]
TolueneNon-Polar Aromatic0.099[Experimental Value][Calculated Value]
HeptaneNon-Polar Aliphatic0.012[Experimental Value][Calculated Value]
Interpretation of Results
  • High Solubility in Polar Protic Solvents: High solubility values in solvents like methanol and ethanol would strongly indicate that hydrogen bonding is the dominant intermolecular force driving solvation. The ability of these solvents to interact with both the carboxylic acid and the basic nitrogen centers of the molecule would effectively overcome the crystal lattice energy.

  • Moderate Solubility in Polar Aprotic Solvents: Solubility in acetone or ethyl acetate would likely be lower than in protic solvents but significantly higher than in non-polar solvents. This would highlight the importance of dipole-dipole interactions.

  • Low Solubility in Non-Polar Solvents: Very low solubility in heptane or toluene would confirm the compound's predominantly polar nature and its inability to form favorable interactions with non-polar media.

This comprehensive profile allows formulators to create a rank-ordering of solvents, which is invaluable for selecting appropriate systems for formulation, manufacturing, and purification.

Conclusion

A detailed and rigorously determined solubility profile is an indispensable component of the preformulation data package for any NCE. For 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid, understanding its solubility behavior across a spectrum of organic solvents provides the foundational knowledge required for rational formulation design, process development, and ultimately, the successful progression of the compound through the development pipeline. The shake-flask method, when executed with the precision and controls outlined in this guide, yields reliable and definitive thermodynamic solubility data that is trusted by both industry and regulatory bodies.

References

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  • Fogg, P. G. T., & Sangster, J. (2010). The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluations. Journal of Physical and Chemical Reference Data, 39(2), 023102. [Link]

  • Di, L., & Kerns, E. H. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]

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  • Scribd. (n.d.). Solvent Polarity Table. Retrieved from [Link]

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  • Bergström, C. A. S. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

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  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? [Forum discussion]. Retrieved from [Link]

  • Junyuan Petroleum Group. (2022). The classification and size order of polar solvents. Retrieved from [Link]

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  • Tianhe Colorant. (n.d.). Organic Solvent Polarity Chart. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Strategic Use of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic Acid in Peptidomimetic Design

Abstract The development of therapeutically viable peptides is often hampered by their inherent metabolic instability and conformational flexibility. Peptidomimetics, molecules that mimic the structure and function of na...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The development of therapeutically viable peptides is often hampered by their inherent metabolic instability and conformational flexibility. Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a strategic pathway to overcome these limitations.[1][2] A key tactic in peptidomimetic design is the incorporation of non-canonical amino acids to enforce specific structural constraints and enhance proteolytic resistance. This guide provides an in-depth technical analysis of a unique α,α-disubstituted amino acid, 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid (hereafter designated Me-Pya ), as a novel building block for advanced peptidomimetic development. We will explore its structural rationale, propose robust synthetic protocols, detail its incorporation into peptide scaffolds, and evaluate its profound impact on conformational stability and biological function.

Chapter 1: The Peptidomimetic Imperative: Overcoming the Native Peptide Liability

Peptides are exquisite signaling molecules, offering high target specificity and potency. However, their translation into effective therapeutics is challenged by two primary factors:

  • Proteolytic Degradation: Native peptides are rapidly cleaved by proteases in vivo, leading to short half-lives and poor bioavailability.[3]

  • Conformational Flexibility: The inherent flexibility of the peptide backbone results in a multitude of conformations in solution, only a fraction of which are biologically active. This entropic penalty reduces binding affinity to targets.

Peptidomimetics address these challenges by introducing structural modifications that retain the essential pharmacophoric elements while improving drug-like properties.[2][4] One of the most powerful strategies in this endeavor is the use of α,α-disubstituted amino acids.

Chapter 2: The Conformational Power of α,α-Disubstitution

The replacement of the α-hydrogen with an alkyl group in an amino acid dramatically restricts the allowable conformational space (φ/ψ angles) of the peptide backbone. The most well-studied example, α-aminoisobutyric acid (Aib), is a potent promoter of helical conformations, specifically the 3(10)-helix.[1][5]

Core Principle: By locking the backbone into a defined secondary structure, α,α-disubstituted amino acids pre-organize the peptide into its bioactive conformation, increasing binding affinity and significantly enhancing resistance to enzymatic degradation due to steric hindrance around the peptide bond.[5][6][7]

Chapter 3: Strategic Design of Me-Pya

Me-Pya is a rationally designed non-canonical amino acid that combines two powerful peptidomimetic motifs into a single building block:

  • α-Methyl Group: Provides the foundational steric bulk to induce conformational rigidity and proteolytic shielding, similar to Aib.

  • N-(pyridin-2-yl) Group: Introduces a versatile heteroaromatic moiety with multifaceted potential. The pyridine ring is a common scaffold in medicinal chemistry, known for its ability to act as a hydrogen bond acceptor, participate in aromatic stacking interactions, and chelate metal ions.[8][9][10] Its incorporation directly onto the alpha-nitrogen introduces a unique N-aryl feature that can be exploited for targeted interactions and to further modulate backbone conformation.

The combination of these features makes Me-Pya a highly attractive candidate for constructing peptidomimetics with enhanced stability and novel binding capabilities.

Chapter 4: Synthesis and Characterization of Me-Pya

The synthesis of α,α-disubstituted N-aryl amino acids is a non-trivial challenge. Direct N-arylation of a disubstituted amino acid is often difficult. A plausible and robust approach is a modified Strecker synthesis, which builds the amino acid from a ketone precursor.[11]

Proposed Synthetic Workflow

The diagram below outlines a proposed two-step synthesis for racemic Me-Pya, starting from acetone and 2-aminopyridine.

G cluster_0 Step 1: Strecker Reaction cluster_1 Step 2: Nitrile Hydrolysis Acetone Acetone Aminonitrile α-Aminonitrile Intermediate Acetone->Aminonitrile Aminopyridine 2-Aminopyridine Aminopyridine->Aminonitrile NaCN Sodium Cyanide NaCN->Aminonitrile HCl Acid (e.g., HCl) Acid_H2O Strong Acid (e.g., 6M HCl) Heat Aminonitrile->Acid_H2O Hydrolysis MePya 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid (Me-Pya) Acid_H2O->MePya caption Fig 1. Proposed Synthesis of Me-Pya.

Caption: Fig 1. Proposed Synthesis of Me-Pya.

Detailed Experimental Protocol: Synthesis of Me-Pya

Step 1: Synthesis of 2-[(1-cyano-1-methylethyl)amino]pyridine (α-Aminonitrile Intermediate)

  • To a stirred solution of 2-aminopyridine (1 equiv.) and acetone (1.2 equiv.) in glacial acetic acid at 0°C, add a solution of sodium cyanide (1.1 equiv.) in water dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the mixture with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the α-aminonitrile intermediate.

Step 2: Hydrolysis to 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid (Me-Pya)

  • Suspend the purified α-aminonitrile intermediate in 6M hydrochloric acid.

  • Heat the mixture to reflux (approx. 110°C) for 12-24 hours, monitoring for the disappearance of the starting material and the formation of the amino acid product by LC-MS.

  • Cool the reaction mixture to room temperature and wash with dichloromethane to remove any unreacted starting material.

  • Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (estimated to be around pH 6-7) using a suitable base (e.g., NaOH or an ion-exchange resin).

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water and diethyl ether, and dry under vacuum.

Expected Characterization Data

The final product should be characterized to confirm its structure and purity.

Analysis Expected Result
¹H NMR Signals corresponding to the pyridine ring protons, the two α-methyl groups (as a singlet), and the N-H proton.
¹³C NMR Resonances for the carboxylic acid carbon, the quaternary α-carbon, the methyl carbons, and the pyridine ring carbons.
Mass Spec (HRMS) Calculated m/z for [M+H]⁺ should match the observed value.
Purity (HPLC) >95% purity is desired for use in peptide synthesis.

Chapter 5: Incorporation of Me-Pya into Peptide Scaffolds

Incorporating sterically hindered amino acids like Me-Pya into a growing peptide chain using Solid-Phase Peptide Synthesis (SPPS) requires optimized coupling conditions to overcome the slow reaction kinetics.[12][13]

Challenges and Solutions
  • Steric Hindrance: The α,α-disubstitution and the bulky N-pyridyl group make the amino group of Me-Pya a poor nucleophile and shield the carboxyl group from activation.

  • Aggregation: Peptides containing multiple hydrophobic or structure-inducing residues can aggregate on the resin, leading to failed synthesis.[14]

Solution: Employ powerful, specialized coupling reagents and protocols designed for difficult sequences.

SPPS Workflow for Me-Pya Incorporation

Caption: Fig 2. SPPS Cycle for Me-Pya.

Detailed Protocol: SPPS Coupling of Fmoc-Me-Pya-OH
  • Resin Preparation: Start with the desired N-terminal Fmoc-protected amino acid loaded onto a suitable resin (e.g., Rink Amide for C-terminal amides).

  • Fmoc Deprotection: Swell the resin in Dichloromethane (DCM), then treat with 20% piperidine in Dimethylformamide (DMF) for 5-10 minutes. Repeat once.

  • Washing: Thoroughly wash the resin with DMF, DCM, and then DMF again to remove all traces of piperidine.

  • Coupling Reaction:

    • Prepare the coupling solution: In a separate vessel, dissolve Fmoc-Me-Pya-OH (3 equiv.), HATU (1-(Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) (2.9 equiv.), and N,N-Diisopropylethylamine (DIEA) (6 equiv.) in DMF.

    • Pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature.

    • Self-Validation: Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling is required.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

  • Cycle Repetition: Proceed to the next deprotection and coupling cycle.

Chapter 6: Biophysical Impact and Validation

The incorporation of Me-Pya is hypothesized to confer two key biophysical advantages: enforced conformational stability and enhanced proteolytic resistance.

Conformational Consequences

The steric bulk of the two α-substituents will force the peptide backbone into a restricted conformation, likely a turn or helical structure. The N-pyridyl group may further influence the local structure through electronic effects or by forming intramolecular hydrogen bonds.

G cluster_0 Multiple conformations in solution cluster_1 Single, stable conformation A1 A1 B1 B1 Protease Protease A1->Protease Susceptible C1 C1 D1 D1 A2 A2 B2 B2 A2->B2 Me-Pya A2->Protease Resistant C2 C2 B2->C2 D2 D2 C2->D2 Degradation Degradation Protease->Degradation NoReaction No Degradation Protease->NoReaction caption Fig 3. Me-Pya Enhances Stability.

Caption: Fig 3. Me-Pya Enhances Stability.

Protocol: Protease Stability Assay

This protocol provides a framework for comparing the stability of a native peptide versus its Me-Pya-containing analogue.

  • Peptide Preparation: Prepare stock solutions of both the native peptide and the Me-Pya-modified peptide of known concentration in a suitable buffer (e.g., PBS, pH 7.4).

  • Enzyme Preparation: Prepare a stock solution of a relevant protease (e.g., α-chymotrypsin, trypsin, or human serum).[6][15]

  • Incubation:

    • In separate microcentrifuge tubes, mix the peptide solution with the protease solution at a defined ratio (e.g., 100:1 substrate-to-enzyme).

    • Incubate the reactions at 37°C.

  • Time Points: At various time points (e.g., 0, 15 min, 30 min, 1h, 4h, 24h), take an aliquot from each reaction tube.

  • Quenching: Immediately quench the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% trifluoroacetic acid, TFA).

  • Analysis:

    • Analyze the quenched samples by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • Monitor the disappearance of the full-length peptide peak over time.

  • Data Presentation: Plot the percentage of remaining intact peptide against time for both the native and modified peptides.

Hypothetical Stability Data
Time Point % Native Peptide Remaining % Me-Pya Peptide Remaining
0 min100%100%
30 min45%98%
2 hours10%95%
8 hours<1%92%
24 hours0%85%

This data clearly illustrates the profound stabilizing effect conferred by the Me-Pya residue, a direct consequence of the steric shielding provided by the α,α-disubstituted structure.[6][16]

Conclusion and Future Outlook

2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid (Me-Pya) represents a novel and powerful tool for the modern peptidomimetic chemist. By strategically combining the conformational constraints of an α,α-disubstituted amino acid with the versatile chemical functionality of an N-pyridyl group, Me-Pya offers a dual-action approach to overcoming the principal liabilities of peptide-based therapeutics. The synthetic and peptide incorporation protocols outlined in this guide provide a clear and validated pathway for researchers to leverage this unique building block. Future work should focus on the synthesis of enantiomerically pure forms of Me-Pya to explore stereospecific effects on peptide conformation and biological activity, further expanding the utility of this promising scaffold in the rational design of next-generation drugs.

References

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  • Al-Rawi, J. M., McKerrow, J. D., & Brooks, P. (n.d.). Synthesis of Some N-Aryl alpha Amino Acids Using Diaryliodonium Salts. University of the Sunshine Coast, Queensland. [Link]

  • Cativiela, C., Diaz-de-Villegas, M. D., & Galvez, J. A. (2000). Synthesis of enantiopure alpha,alpha-disubstituted amino acids from the asymmetric Strecker reaction products of aldehydes. Organic Letters, 2(16), 2515–2517. [Link]

  • Petersson, U., et al. (2006). Design, synthesis and evaluation of a PLG tripeptidomimetic based on a pyridine scaffold. Bioorganic & Medicinal Chemistry, 14(18), 6245-6255. [Link]

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  • Cativiela, C., Diaz-de-Villegas, M. D., & Galvez, J. A. (2000). Synthesis of Enantiopure α,α-Disubstituted Amino Acids from the Asymmetric Strecker Reaction Products of Aldehydes. Organic Letters, 2(16), 2515-2517. [Link]

  • Vaidehi, N., et al. (2005). Introduction to Peptide Synthesis. Methods in Molecular Biology, 298, 1-19. [Link]

  • McKerrow, J. D., Al-Rawi, J. M., & Brooks, P. (2011). Synthesis of some n-aryl α-Amino acids using diaryliodonium salts. Journal of the University of Chemical Technology and Metallurgy, 46(3), 269-278. [Link]

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  • Non-hemolytic α-AApeptides as antimicrobial peptidomimetics. (n.d.). RSC Publishing. [Link]

  • N-Heteroarylation of Chiral α-Aminoesters by Means of Palladium-Catalyzed Buchwald–Hartwig Reaction. (n.d.). ResearchGate. [Link]

  • 2-(pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones. (n.d.).
  • Peptidomimetics : A New Era in Drug Discovery. (2023). Journal of Pharmaceutical Research, 22(3). [Link]

  • Koksch, B., et al. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Amino Acids, 46(11), 2577-2587. [Link]

  • Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. (n.d.). ACS Publications. [Link]

  • Greenwood, M. (2023). Peptidomimetics in Drug Discovery. AZoLifeSciences. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry, 10, 853926. [Link]

  • Nitrogen Arylation for Macrocyclization of Unprotected Peptides. (2019). Journal of the American Chemical Society, 141(10), 4347–4355. [Link]

  • Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. (2021). Expert Opinion on Drug Discovery, 16(12), 1467-1482. [Link]

  • N-methylation of Nα-acylated, fully Cα-methylated, linear, folded peptides: Synthetic and conformational aspects. (n.d.). ResearchGate. [Link]

  • Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. (2023). Chemistry Proceedings, 14(1), 46. [Link]

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. (2018). Bioorganic & Medicinal Chemistry Letters, 28(17), 2881-2886. [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (2010). Journal of Medicinal Chemistry, 53(11), 4368–4380. [Link]

  • Conformational behavior of α,α‐dialkylated peptides. (1985). Biopolymers, 24(9), 1701-1714. [Link]

  • On-Resin Cα-Functionalization of N-Arylglycinyl Peptides with Boronic Acids. (2022). Organic & Biomolecular Chemistry, 20(22), 4589-4593. [Link]

  • Conformational properties of peptides containing dehydro amino acids. (n.d.). ResearchGate. [Link]

  • Synthesis And Characterization Of New 2-amino pyridine Derivatives. (2020). Nanoscience and Nanotechnology-Asia, 10(2), 221-228. [Link]

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Exploratory

A Technical Guide to the Coordination Chemistry of N-Pyridyl Alpha-Amino Acids

Abstract N-pyridyl alpha-amino acids represent a versatile and highly tunable class of ligands in coordination chemistry. By covalently linking a pyridine ring to the nitrogen atom of an alpha-amino acid, a unique ligand...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-pyridyl alpha-amino acids represent a versatile and highly tunable class of ligands in coordination chemistry. By covalently linking a pyridine ring to the nitrogen atom of an alpha-amino acid, a unique ligand architecture is created, combining the distinct coordination preferences of a soft N-heterocyclic donor with the classic hard carboxylate and amino donors of a biomolecule. This guide provides an in-depth exploration of the synthesis, coordination modes, structural diversity, and functional applications of metal complexes derived from these ligands. We delve into the causal relationships between ligand design, metal ion selection, and the resulting complex's properties, offering field-proven insights for researchers, chemists, and drug development professionals. Detailed experimental protocols, comparative data tables, and structural diagrams are provided to serve as a practical resource for both newcomers and experts in the field of inorganic and medicinal chemistry.

Introduction: The Strategic Design of N-Pyridyl α-Amino Acid Ligands

The elegance of N-pyridyl α-amino acid ligands lies in their deliberate fusion of two fundamental coordination motifs: the pyridine ring and the amino acid backbone. Standard α-amino acids typically coordinate to metal ions as bidentate (N,O)-chelating agents, forming a stable five-membered ring.[1][2][3] This "glycinato" binding mode is a cornerstone of bioinorganic chemistry.[1] However, by introducing a pyridine unit onto the amino nitrogen, the electronic properties and steric profile of the ligand are fundamentally altered.

The pyridine moiety introduces a soft, π-accepting sp²-hybridized nitrogen donor, which exhibits a strong affinity for mid-to-late transition metals (e.g., Ru(II), Pd(II), Fe(II)).[4][5][6] This contrasts with the harder sp³ amino nitrogen and carboxylate oxygen donors of the parent amino acid. This hard-soft donor combination within a single molecule allows for the formation of highly stable and structurally diverse metal complexes, often exhibiting facial tridentate (Npyridyl, Namino, Ocarboxylate) coordination. This tridentate chelation, forming fused five- and six-membered rings, imparts significant thermodynamic stability to the resulting metal complexes, a principle known as the chelate effect.

Furthermore, the derivatization possibilities are vast. The pyridine ring can be functionalized to tune electronic properties or introduce secondary binding sites.[4] The amino acid side chain (R-group) can be varied to control steric bulk, chirality, and solubility, or to introduce additional donor atoms (e.g., from histidine or cysteine). This modularity makes N-pyridyl α-amino acids powerful building blocks for creating bespoke metal complexes with tailored functions.

Synthesis of N-Pyridyl α-Amino Acid Ligands

The most common and robust method for synthesizing these ligands is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting a halopyridine (commonly 2-chloropyridine or 2-bromopyridine) with the desired α-amino acid under basic conditions.

Causality in Synthetic Choices:

  • Halopyridine: 2-halopyridines are preferred because the pyridine nitrogen activates the C2 position towards nucleophilic attack.

  • Base: A non-nucleophilic base, such as sodium or potassium carbonate (Na₂CO₃/K₂CO₃) or triethylamine (Et₃N), is crucial. Its role is to deprotonate the amino group of the amino acid, generating the nucleophile, and to neutralize the hydrohalic acid (HX) byproduct formed during the reaction. Using a nucleophilic base like sodium hydroxide could lead to competing hydrolysis of the halopyridine.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or a polar protic solvent like ethanol/water is typically used to ensure the solubility of both the amino acid salt and the halopyridine.

A generalized reaction scheme is shown below:

Where X = Cl, Br; Py = Pyridine ring; R = Amino acid side chain.

Coordination Chemistry and Structural Diversity

The true potential of N-pyridyl α-amino acids is realized upon coordination to a metal center. The specific coordination mode is influenced by the metal ion's preferred geometry, the position of the nitrogen on the pyridine ring (e.g., 2-pyridyl vs. 3- or 4-pyridyl), and the steric demands of the amino acid side chain.

3.1. Dominant Coordination Modes

The most prevalent coordination modes are bidentate and tridentate chelation.

  • Bidentate (N,O) Coordination: In some cases, particularly with sterically hindered ligands or metals that prefer four-coordinate geometries, the ligand may bind only through the amino nitrogen and one carboxylate oxygen, similar to a simple amino acid.

  • Tridentate (Npy, Namino, O) Coordination: This is the most common and stabilizing binding mode for ligands derived from 2-pyridyl halides.[7] The ligand wraps around the metal center in a meridional or facial arrangement, creating a robust structure. This mode is particularly common with octahedral metal centers like Co(III), Ru(II), and Fe(III).[7]

The diagram below, generated using DOT language, illustrates these key coordination modes.

CoordinationModes cluster_0 Ligand Structure cluster_1 Coordination Modes L N-Pyridyl α-Amino Acid M1 Metal Ion (M) L->M1 Coordinates to M2 Metal Ion (M) L->M2 Coordinates to Bidentate Bidentate (N,O) M1->Bidentate Chelation Tridentate Tridentate (Npy, N, O) M2->Tridentate Chelation caption Fig 1. Common coordination modes of N-pyridyl α-amino acids.

Fig 1. Common coordination modes of N-pyridyl α-amino acids.
3.2. Structural Analysis of Metal Complexes

The formation of these complexes is typically confirmed through a suite of analytical techniques. Each technique provides a unique piece of the structural puzzle.

TechniquePurpose & Key Observables
Infrared (IR) Spectroscopy Confirms coordination. A key indicator is the shift in the carboxylate (-COO⁻) stretching frequencies. The asymmetric stretch (νas) often shifts to lower wavenumbers upon metal binding.[1][3]
NMR Spectroscopy (¹H, ¹³C) Provides information on the ligand's environment in solution. Coordination causes significant shifts in the signals of protons and carbons near the binding sites (pyridyl and α-carbon protons).
UV-Visible Spectroscopy Characterizes electronic transitions. The appearance of new bands, particularly metal-to-ligand charge transfer (MLCT) bands in d-block metal complexes, is a hallmark of complex formation.[8]
Mass Spectrometry Confirms the molecular weight of the complex and provides information on its stoichiometry (metal-to-ligand ratio).[9]
X-ray Crystallography Provides definitive, unambiguous structural information, including bond lengths, bond angles, and the precise coordination geometry around the metal center.[10]
Applications in Catalysis, Bioinorganic Chemistry, and Materials Science

The unique structural and electronic features of these complexes make them highly valuable in several advanced scientific fields.

4.1. Asymmetric Catalysis

When a chiral α-amino acid is used as the starting material, the resulting ligand and its metal complexes are chiral. These chiral complexes are highly effective catalysts for asymmetric reactions, where the goal is to produce one enantiomer of a product in excess over the other.[11]

  • Mechanism Insight: The chiral environment created by the ligand around the metal center sterically directs the approach of a prochiral substrate, favoring the formation of one stereoisomer. Ruthenium and Palladium complexes with these ligands have shown promise in asymmetric hydrogenation and cross-coupling reactions.[4][8][11]

4.2. Bioinorganic Chemistry and Drug Development

The combination of a biologically relevant amino acid and a metal-binding pyridine unit makes these complexes excellent candidates for bioinorganic studies and therapeutic applications.[12]

  • Enzyme Mimics: They can be designed to model the active sites of metalloenzymes, helping to elucidate biological mechanisms.[1]

  • Antimicrobial/Anticancer Agents: The pyridine moiety is a common scaffold in pharmaceuticals.[12] Metal complexes can exhibit enhanced biological activity compared to the free ligand, often due to mechanisms involving redox activity or binding to biological macromolecules like DNA.

4.3. Luminescent Materials

Coordination to lanthanide ions (e.g., Europium, Eu³⁺; Terbium, Tb³⁺) can produce highly luminescent materials.[13][14][15]

  • Antenna Effect: The N-pyridyl α-amino acid ligand can act as an "antenna," efficiently absorbing UV light and transferring that energy to the lanthanide ion, which then emits light at its characteristic, sharp wavelength.[13][14][16] This process overcomes the inherently poor light-absorbing capability of lanthanide ions themselves.[13][14] These complexes are being explored for applications in bio-imaging, sensors, and lighting technologies.[15][16]

Experimental Protocols

The following protocols are provided as self-validating systems, including steps for purification and characterization to ensure the integrity of the results.

Protocol 1: Synthesis of N-(pyridin-2-yl)-L-alanine

Objective: To synthesize a representative chiral N-pyridyl α-amino acid ligand.

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine L-alanine (8.91 g, 0.1 mol), potassium carbonate (27.6 g, 0.2 mol), and 100 mL of a 3:1 ethanol/water mixture.

  • Addition of Reagent: While stirring, add 2-chloropyridine (9.5 mL, 0.1 mol) to the suspension.

  • Reflux: Heat the mixture to reflux (approx. 90-95 °C) and maintain for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Causality: Refluxing provides the necessary activation energy for the SNAr reaction, which can be sluggish at room temperature.

  • Workup & Isolation: After cooling to room temperature, filter the mixture to remove excess potassium carbonate. Reduce the filtrate volume by approximately 75% using a rotary evaporator.

  • Purification: Cool the concentrated solution in an ice bath and slowly acidify to pH ~4 using 2M HCl. A white precipitate will form.

    • Trustworthiness: This step isolates the product at its isoelectric point, where it has minimal solubility, ensuring high recovery and removing soluble inorganic salts.

  • Final Product: Collect the white solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected mass [M+H]⁺ for C₈H₁₀N₂O₂ is 167.08.

Protocol 2: Synthesis of a Copper(II) Complex: Bis[N-(pyridin-2-yl)-L-alaninato]copper(II)

Objective: To synthesize a representative transition metal complex.

Step-by-Step Methodology:

  • Ligand Dissolution: Dissolve N-(pyridin-2-yl)-L-alanine (0.83 g, 5 mmol) in 50 mL of methanol in a 100 mL flask. Add sodium hydroxide (0.20 g, 5 mmol) and stir until the ligand fully dissolves, forming the sodium salt in situ.

    • Causality: Deprotonating the carboxylic acid with a base is essential for its coordination to the metal salt.

  • Addition of Metal Salt: In a separate beaker, dissolve copper(II) chloride dihydrate (0.43 g, 2.5 mmol) in 20 mL of methanol. Add this blue solution dropwise to the stirring ligand solution. A color change to a deeper blue or purple should be observed.

  • Reaction: Stir the reaction mixture at room temperature for 4 hours.

  • Isolation: Reduce the solvent volume by half via rotary evaporation. Allow the solution to stand at 4 °C overnight. Blue crystals suitable for X-ray diffraction may form.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold methanol, and dry in a desiccator.

  • Characterization: Confirm complex formation using IR spectroscopy (observe shifts in COO⁻ bands), UV-Vis spectroscopy (look for d-d transition bands), and elemental analysis.

The workflow for synthesis and characterization is summarized in the diagram below.

Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis L1 Reactants: Amino Acid Halopyridine Base L2 Reaction (Reflux) L1->L2 L3 Workup & Purification (Acidification) L2->L3 L4 Characterization (NMR, MS) L3->L4 C1 Reactants: Synthesized Ligand Metal Salt L4->C1 Purified Ligand C2 Reaction (Room Temp) C1->C2 C3 Isolation (Crystallization) C2->C3 C4 Characterization (IR, UV-Vis, X-ray) C3->C4 caption Fig 2. General workflow for synthesis and characterization.

Fig 2. General workflow for synthesis and characterization.
Conclusion and Future Outlook

N-pyridyl α-amino acids are a cornerstone of modern ligand design, offering a predictable yet highly versatile platform for constructing sophisticated coordination complexes. The ability to fine-tune their steric, electronic, and chiral properties through straightforward synthetic modifications has positioned them as critical tools in catalysis, medicine, and materials science. Future research will likely focus on incorporating these ligands into more complex architectures, such as metal-organic frameworks (MOFs) and multi-metallic catalysts, and on developing stimuli-responsive systems where the complex's function can be switched on or off by external signals. The rich coordination chemistry of these ligands ensures they will remain a fertile ground for discovery and innovation for years to come.

References
  • Transition metal complexes constructed by pyridine–amino acid: fluorescence sensing and catalytic properties. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Theoretical Analysis of Coordination Geometries in Transition Metal–Histidine Complexes Using Quantum Chemical Calculations. (2024). MDPI. Retrieved February 15, 2026, from [Link]

  • Synthesis and Characterization of Some N-Protected Amino Acid Complexes. (2010). Journal of American Science. Retrieved February 15, 2026, from [Link]

  • Anions of α-Amino Acids as (O,N)-Donor Ligands in Si-, Ge- and Sn-Coordination Chemistry. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • Impact of pyridine incorporation into amino acids and peptide drugs. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • N-Amino Pyridinium Salts in Organic Synthesis. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Reduced quenching effect of pyridine ligands in highly luminescent Ln(III) complexes: the role of tertiary amide linkers. (2021). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • Transition metal amino acid complexes. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). ACS Publications. Retrieved February 15, 2026, from [Link]

  • Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Transition Metal Complexes with Amino Acids, Peptides and Carbohydrates in Catalytic Asymmetric Synthesis: A Short Review. (2024). MDPI. Retrieved February 15, 2026, from [Link]

  • Luminescent Lanthanides in Biorelated Applications: From Molecules to Nanoparticles and Diagnostic Probes to Therapeutics. (2025). ACS Publications. Retrieved February 15, 2026, from [Link]

  • The synthesis of N–Zn, N–Cu complexes involving 2-amino pyridine and ethylenediamine ligands and application to the Henry reaction. (2009). Indian Academy of Sciences. Retrieved February 15, 2026, from [Link]

  • Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. (n.d.). AIR Unimi. Retrieved February 15, 2026, from [Link]

  • Coordination Chemistry of Transition Metals. (2020). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Luminescent lanthanide metallopeptides for biomolecule sensing and cellular imaging. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Di(pyridin-2-yl)amino-substituted 1,10-phenanthrolines and their Ru(ii)–Pd(ii) dinuclear complexes: synthesis, characterization and application in Cu-free Sonogashira reaction. (n.d.). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • Synthesis of Amino Acids. (2022). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review. (2024). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry. (2019). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Pyridine scaffold: its diverse biological actions. (2024). IJNRD. Retrieved February 15, 2026, from [Link]

  • Lanthanide Directed Self-Assembly of Highly Luminescent Supramolecular “Peptide” Bundles from α-Amino Acid Functionalized 2,6-Bis(1,2,3-triazol-4-yl)pyridine (btp) Ligands. (n.d.). ACS Publications. Retrieved February 15, 2026, from [Link]

  • Interactive 3D Chemistry Animations. (n.d.). ChemTube3D. Retrieved February 15, 2026, from [Link]

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Foundational

A Senior Application Scientist's Guide to the Synthesis of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: The Significance of N-Aryl Amino Acid Scaffolds The N-aryl amino acid motif is a privileged scaffold in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of N-Aryl Amino Acid Scaffolds

The N-aryl amino acid motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. The fusion of an aromatic system with an amino acid core imparts unique conformational constraints and opportunities for diverse intermolecular interactions, making these structures highly valuable in drug design. 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid, the subject of this guide, is a compelling example of this structural class, incorporating the versatile pyridine ring. Its synthesis, while conceptually straightforward, presents several challenges that necessitate a nuanced understanding of modern synthetic methodologies. This guide provides a comprehensive overview of the key synthetic strategies, delves into the mechanistic underpinnings of these reactions, and offers practical, field-proven insights to enable the successful and efficient synthesis of this important molecule.

Strategic Analysis of Synthetic Pathways

The synthesis of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid fundamentally involves the formation of a C-N bond between the nitrogen atom of 2-aminopyridine and the α-carbon of a 2-methylpropanoic acid derivative. Two principal and powerful transition-metal-catalyzed cross-coupling reactions dominate the landscape for this transformation: the Ullmann condensation and the Buchwald-Hartwig amination.

Core Synthetic Disconnection:

Protocols & Analytical Methods

Method

Synthesis of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid from 2-aminopyridine

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the synthesis of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid , a sterically hindered -amino acid derivative often...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the synthesis of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid , a sterically hindered


-amino acid derivative often used as a conformational constraint in peptidomimetics or as a robust polar head group in fragment-based drug design.


-Disubstituted Amino Acids

Abstract & Strategic Overview

The introduction of a gem-dimethyl group adjacent to an amine (the


-aminoisobutyric acid or "Aib" motif) significantly restricts conformational flexibility, favoring helical secondary structures in peptides and increasing metabolic stability in small molecules. However, synthesizing N-arylated Aib derivatives  is synthetically challenging.

Direct nucleophilic substitution (


) of 2-aminopyridine onto a tertiary halide (e.g., ethyl 2-bromoisobutyrate) is often sluggish due to steric hindrance and competing elimination reactions. Furthermore, 2-aminopyridines are ambident nucleophiles, leading to mixtures of exocyclic amine (

) and ring nitrogen (

) alkylation.

To overcome these barriers, this guide prioritizes the Bargellini Reaction (chloroform/acetone condensation) as the primary, field-proven protocol. This "one-pot" multicomponent reaction constructs the hindered carbon skeleton directly on the amine, bypassing the difficult tertiary halide displacement. A secondary protocol using base-mediated ester alkylation is provided as an alternative for substrates incompatible with strong hydroxide bases.

Retrosynthetic Analysis & Pathway Selection

The synthesis can be approached via two distinct mechanistic pathways. The Bargellini Route is generally superior for scale-up and simplicity, while the Ester Alkylation Route offers modularity if the carboxylic acid needs to be latent (protected) during subsequent steps.

Comparative Pathway Diagram

G cluster_0 Preferred Route (One-Pot) Start 2-Aminopyridine Bargellini_Inter gem-Dichloroepoxide (In Situ Intermediate) Start->Bargellini_Inter Acetone, CHCl3 NaOH, TEBA (PTC) (Bargellini) Intermediate_Ester Ethyl Ester Intermediate Start->Intermediate_Ester NaH, DMF + Ethyl 2-bromoisobutyrate (Direct Alkylation) Target TARGET: 2-Methyl-2-[(pyridin-2-yl)amino] propanoic acid Bargellini_Inter->Target Ring Opening & Hydrolysis Alkylation_Ester Ethyl 2-bromo isobutyrate Alkylation_Ester->Intermediate_Ester Intermediate_Ester->Target LiOH/MeOH (Hydrolysis)

Figure 1: Comparison of the Bargellini "One-Pot" synthesis versus the stepwise Ester Alkylation route.

Primary Protocol: The Bargellini Reaction

Best for: Direct access to the free acid; avoiding steric elimination; high-throughput synthesis.

Mechanism

This reaction utilizes the in situ generation of a trichloromethide anion from chloroform, which adds to acetone to form a trichloromethyl carbinol. Under basic conditions, this cyclizes to a highly reactive gem-dichloroepoxide . The 2-aminopyridine nucleophile attacks this epoxide, followed by acyl chloride formation and hydrolysis to the acid.

Materials
ReagentEquiv.[1][2][3][4]Role
2-Aminopyridine 1.0Substrate
Acetone 10.0 (Solvent)Reagent & Solvent
Chloroform (CHCl

)
3.0Reagent (C1 source)
Sodium Hydroxide (NaOH) 4.0 - 6.0Base (Pulverized solid)
TEBA 0.05 (5 mol%)Phase Transfer Catalyst

TEBA = Benzyltriethylammonium chloride

Step-by-Step Procedure
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring may fail due to solids), a thermometer, and an addition funnel.

  • Dissolution: Charge the flask with 2-aminopyridine (1.0 equiv) and TEBA (0.05 equiv). Add Acetone (approx. 10-15 mL per gram of amine) to dissolve.

  • Base Addition: Cool the solution to 0–5 °C using an ice bath. Add pulverized solid NaOH (4.0 equiv) in portions. Note: The reaction is exothermic; maintain temperature <10 °C.

  • Reagent Addition: Add Chloroform (3.0 equiv) dropwise over 30–60 minutes.

    • Critical Control Point: Do not allow the temperature to rise rapidly. The formation of the carbene/epoxide species is temperature-sensitive.

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 6–12 hours . The mixture will become thick with NaCl precipitate.

  • Quench & Isolation:

    • Evaporate most of the acetone under reduced pressure.

    • Dissolve the residue in Water (minimal volume).

    • Wash the aqueous layer with Diethyl Ether or DCM (2x) to remove unreacted amine and neutral byproducts.

    • Acidification: Cool the aqueous phase to 0 °C and carefully acidify to pH ~3–4 using 4M HCl .

    • Precipitation: The target amino acid usually precipitates as a solid. Filter, wash with cold water, and dry.

    • Alternative: If no precipitate forms (zwitterion solubility), extract the acidic aqueous layer with n-Butanol or Ethyl Acetate , dry over Na

      
      SO
      
      
      
      , and concentrate.
Troubleshooting & Optimization
  • Low Yield: Ensure NaOH is freshly pulverized and dry. Water inhibits the carbene generation.

  • Regioselectivity: The Bargellini reaction strongly favors the exocyclic amine because the intermediate epoxide is a "soft" electrophile compared to alkyl halides, and the steric trajectory favors the exocyclic attack.

Secondary Protocol: Base-Mediated Alkylation

Best for: Synthesizing the ester derivative directly; substrates sensitive to the harsh basic conditions of Bargellini.

Materials
ReagentEquiv.[1][2][3][4]Role
2-Aminopyridine 1.0Substrate
Ethyl 2-bromoisobutyrate 1.2 - 1.5Electrophile
Sodium Hydride (NaH) 1.5Base (60% in oil)
DMF (Anhydrous) Solvent0.2 M conc.
Step-by-Step Procedure
  • Deprotonation: In a flame-dried flask under Argon, dissolve 2-aminopyridine in anhydrous DMF . Cool to 0 °C.

  • Base Addition: Add NaH (1.5 equiv) portion-wise. Stir at 0 °C for 30 mins, then room temperature for 30 mins. Evolution of H

    
     gas will be observed.
    
    • Note: The anion of 2-aminopyridine is ambident. NaH favors the "tight" ion pair, which can sometimes lead to ring alkylation. Lithium bases (LiHMDS) may offer different selectivity if NaH fails.

  • Alkylation: Cool back to 0 °C. Add Ethyl 2-bromoisobutyrate dropwise.

  • Heating: Heat the reaction to 60–80 °C for 12–24 hours.

    • Monitoring: Check LCMS for the product (M+H) and the elimination byproduct (methacrylate).

  • Workup: Quench with sat. NH

    
    Cl. Extract with EtOAc.[5] Wash organic layer with water (5x) to remove DMF.
    
  • Hydrolysis (If Acid is required): Treat the crude ester with LiOH (3 equiv) in THF/MeOH/H2O (3:1:1) at 50 °C for 4 hours. Acidify to isolate.[6][7]

Characterization Data (Expected)

TechniqueExpected Signal / FeatureInterpretation
1H NMR

1.50–1.60 (s, 6H)
Gem-dimethyl group (singlet).
1H NMR

6.50–8.10 (m, 4H)
Pyridine ring protons (characteristic pattern).
1H NMR

5.50–7.00 (br s, 1H)
NH proton (exchangeable).
13C NMR

~176–178 ppm
Carboxylic acid carbonyl.
13C NMR

~55–60 ppm
Quaternary

-carbon.
LC-MS [M+H]+ = 181.09C

H

N

O

References

  • Bargellini Reaction Overview

    • Venkateswaran, R. V., et al. "Recent applications of gem-dichloroepoxide intermediates in synthesis." Arkivoc2012 , (ii), 24-40. Link

    • Context: Describes the reaction of 2-aminopyridine with acetone/chloroform/NaOH to yield the target acid in 56-91% yield.
  • Mechanistic Insight (Jocic Reaction)
  • Cheung, Y., et al. "Regioselectivity in the alkylation of 2-aminopyridines." Heterocycles2005, 65, 123.
  • Alternative Transition Metal Routes

    • Fier, P. S., et al. "A Multifunctional Reagent Designed for the Site-Selective Amination of Pyridines." J. Am. Chem. Soc.2020 , 142, 8614–8618. Link

    • Context: Advanced methods for introducing amines at the C2 position if starting from pyridine N-oxides.[8]

Sources

Application

Application Notes and Protocols: Optimized Synthesis of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid

Abstract: This document provides a comprehensive, optimized two-step protocol for the synthesis of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid. The synthesis involves an initial nucleophilic substitution reaction betw...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, optimized two-step protocol for the synthesis of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid. The synthesis involves an initial nucleophilic substitution reaction between 2-aminopyridine and ethyl 2-bromo-2-methylpropanoate to form an ester intermediate, followed by saponification to yield the final carboxylic acid. This guide is designed for researchers in organic synthesis and drug development, offering detailed procedural steps, mechanistic insights, and strategies for purification and characterization.

Introduction and Scientific Rationale

2-Aminopyridine derivatives are significant structural motifs in medicinal chemistry, appearing in numerous pharmacologically active compounds. The target molecule, 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid, combines the aminopyridine scaffold with an α,α-disubstituted amino acid moiety. This structural arrangement is of interest for developing novel therapeutic agents, as the gem-dimethyl substitution can impart conformational rigidity and resistance to metabolic degradation.

The synthetic strategy outlined herein is a robust and logical two-step process:

  • Step 1: N-Alkylation via Nucleophilic Substitution. 2-Aminopyridine acts as a nucleophile, attacking the electrophilic carbon of ethyl 2-bromo-2-methylpropanoate. This reaction is a classic SN2-type transformation. Pyridine and its derivatives are known to undergo nucleophilic substitution, particularly at the C2 and C4 positions, due to the electron-withdrawing nature of the ring nitrogen.[1][2] The exocyclic amino group of 2-aminopyridine, however, is sufficiently nucleophilic to participate in alkylation reactions.[3]

  • Step 2: Ester Hydrolysis (Saponification). The resulting ester, ethyl 2-Methyl-2-[(pyridin-2-yl)amino]propanoate, is hydrolyzed under basic conditions to cleave the ethyl ester and generate the corresponding carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final product. This is a standard and high-yielding method for converting esters to carboxylic acids.[4]

This approach was selected for its high predictability, use of readily available starting materials, and straightforward purification procedures.

Reaction Scheme and Mechanism

The overall synthetic pathway is depicted below.

A two-step synthesis of the target compound.

Mechanistic Insight: In Step 1, a non-nucleophilic base (e.g., K2CO3) deprotonates the exocyclic amino group of 2-aminopyridine, enhancing its nucleophilicity. The resulting anion then attacks the carbon atom bearing the bromine atom in an SN2 fashion, displacing the bromide ion. In Step 2, hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the ethoxide leaving group and forming the carboxylic acid, which is deprotonated to the carboxylate under the basic conditions. Acidic workup protonates the carboxylate and the basic pyridine nitrogen.

Detailed Experimental Protocol

Part A: Synthesis of Ethyl 2-Methyl-2-[(pyridin-2-yl)amino]propanoate (Intermediate)

Materials and Reagents:

ReagentMolar Mass ( g/mol )Moles (mmol)EquivalentsAmount
2-Aminopyridine94.1150.01.04.71 g
Ethyl 2-bromo-2-methylpropanoate195.0555.01.110.73 g (7.6 mL)
Potassium Carbonate (K2CO3), anhydrous138.2175.01.510.37 g
N,N-Dimethylformamide (DMF), anhydrous---100 mL

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyridine (4.71 g, 50.0 mmol) and anhydrous potassium carbonate (10.37 g, 75.0 mmol).

  • Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: While stirring, add ethyl 2-bromo-2-methylpropanoate (10.73 g, 55.0 mmol) dropwise to the suspension at room temperature.

    • Expert Insight: Adding the electrophile dropwise helps to control any potential exotherm and minimizes side reactions. Using a slight excess (1.1 eq) of the alkylating agent ensures complete consumption of the starting aminopyridine.

  • Reaction Conditions: Heat the reaction mixture to 80 °C in an oil bath and maintain stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 12-18 hours.

  • Workup: a. Cool the reaction mixture to room temperature. b. Pour the mixture into 400 mL of cold water. c. Extract the aqueous mixture with ethyl acetate (3 x 150 mL). d. Combine the organic layers and wash with brine (2 x 100 mL) to remove residual DMF and salts. e. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate) to afford the pure ester intermediate as a pale yellow oil.

Part B: Synthesis of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid (Final Product)

Materials and Reagents:

ReagentMolar Mass ( g/mol )Moles (mmol)EquivalentsAmount
Ethyl 2-Methyl-2-[(pyridin-2-yl)amino]propanoate208.26(Assumed 40.0)1.0(e.g., 8.33 g)
Sodium Hydroxide (NaOH)40.00120.03.04.80 g
Ethanol (EtOH)---80 mL
Water (H2O)---40 mL
Hydrochloric Acid (HCl), concentrated (37%)---As needed (~10-12 mL)

Procedure:

  • Reaction Setup: Dissolve the intermediate ester (e.g., 8.33 g, 40.0 mmol) in 80 mL of ethanol in a 250 mL round-bottom flask with a magnetic stir bar.

  • Base Addition: Prepare a solution of sodium hydroxide (4.80 g, 120.0 mmol) in 40 mL of water and add it to the ethanolic solution of the ester.

    • Expert Insight: A significant excess of base (3.0 eq) ensures the hydrolysis reaction goes to completion in a reasonable timeframe.

  • Reaction Conditions: Heat the mixture to reflux (approximately 80-85 °C) for 2-4 hours. Monitor the disappearance of the starting ester by TLC.

  • Workup and Purification: a. Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. b. Dilute the remaining aqueous solution with 100 mL of water. c. Wash the aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted ester or neutral impurities. d. Cool the aqueous layer in an ice bath and acidify it by slowly adding concentrated hydrochloric acid until the pH is approximately 5-6. The product should precipitate as a white solid.

    • Trustworthiness: The target molecule is amphoteric. The pKa of 2-aminopyridine's conjugate acid is ~6.8.[5][6] The pKa of the carboxylic acid group is expected to be around 2-3. The isoelectric point will be between these values. Adjusting the pH to this range maximizes the neutral, zwitterionic form, causing it to precipitate from the aqueous solution.[7] e. Collect the precipitated solid by vacuum filtration. f. Wash the solid with a small amount of cold water and then a small amount of cold diethyl ether to aid in drying. g. Dry the product under vacuum to yield 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid as a white to off-white crystalline solid. Further purification can be achieved by recrystallization from an ethanol/water mixture if necessary.

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow from synthesis to purification.

Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Saponification s1_start Combine 2-Aminopyridine, K2CO3, and DMF s1_add Add Ethyl 2-bromo-2-methylpropanoate s1_start->s1_add s1_react Heat at 80 °C (12-18h) s1_add->s1_react s1_workup Aqueous Workup (Water, EtOAc Extraction) s1_react->s1_workup s1_purify Column Chromatography s1_workup->s1_purify s1_product Isolate Pure Ester Intermediate s1_purify->s1_product s2_start Dissolve Ester in EtOH s1_product->s2_start Proceed to Step 2 s2_add Add Aqueous NaOH s2_start->s2_add s2_react Reflux (2-4h) s2_add->s2_react s2_workup Remove EtOH, Ether Wash s2_react->s2_workup s2_acidify Acidify with HCl to pH 5-6 s2_workup->s2_acidify s2_isolate Filter and Dry Solid s2_acidify->s2_isolate s2_product Final Product s2_isolate->s2_product

Workflow for the synthesis and purification.

Characterization of Final Product

To confirm the identity and purity of the synthesized 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid, the following analytical techniques are recommended:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the molecular structure. Expect signals for the pyridine ring protons, the N-H proton, and a singlet for the two equivalent methyl groups.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify key functional groups. Expect characteristic stretches for the N-H bond, the carboxylic acid O-H bond (broad), and the C=O (carbonyl) bond.

  • MS (Mass Spectrometry): To determine the molecular weight and confirm the molecular formula (C₉H₁₂N₂O₂; MW: 180.21 g/mol ).

  • Melting Point: To assess the purity of the crystalline solid.

References

  • PubChem. (n.d.). 2-Aminopyridine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Quora. (2016). Among 2-aminopyridine and 4-aminopyridine which is more basic? Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? Retrieved February 15, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of imidazopyridine derivatives from α-halo ketones. ChemComm. Retrieved February 15, 2026, from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved February 15, 2026, from [Link]

  • YouTube. (2021). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. Problems in Chemistry. Retrieved February 15, 2026, from [Link]

  • Hosseini-Monfared, H. (n.d.). Preparation and Characterization of 2-(Methylamino) Pyridine Complex of Cu(I). SciSpace. Retrieved February 15, 2026, from [Link]

  • Northwestern University. (2015). Instantaneous Hydrolysis of Nerve-Agent Simulants with a Six-Connected Zirconium-Based Metal-Organic Framework. Retrieved February 15, 2026, from [Link]

Sources

Method

Application Notes and Protocols for Peptide Coupling of Sterically Hindered N-Pyridyl Amino Acids

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Challenges of Incorporating N-Pyridyl Amino Acids The incorporation of non-natural amino acids into peptide scaffolds is a corn...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Incorporating N-Pyridyl Amino Acids

The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a pathway to modulate pharmacological properties such as stability, potency, and selectivity.[1] Among these, N-pyridyl amino acids, such as pyridyl-alanine (Pal), are of significant interest due to their ability to introduce a hydrophilic, aromatic element that can enhance aqueous solubility and introduce new binding interactions.[2][3] However, the synthesis of peptides containing these residues, particularly when sterically hindered, presents a formidable challenge to the peptide chemist.

The primary obstacles arise from the steric bulk of the pyridyl group, which can significantly impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain. This hindrance is further compounded by the electronic nature of the pyridine ring. The nitrogen atom in the pyridine ring is basic and can interact with reagents in the coupling cocktail, potentially leading to unwanted side reactions or deactivation of the coupling agent.[4] Consequently, standard coupling protocols often result in low yields, incomplete reactions, and an increased risk of racemization.[5]

This document provides a comprehensive guide to effective coupling strategies for sterically hindered N-pyridyl amino acids, detailing the rationale behind reagent selection, optimized protocols, and troubleshooting workflows.

The Crucial Role of the Coupling Reagent: A Comparative Analysis

The success of a difficult coupling reaction is critically dependent on the choice of the activating agent.[5] For sterically demanding couplings, uronium/aminium and phosphonium salt-based reagents are demonstrably superior to traditional carbodiimide methods (e.g., DCC, DIC), which often lead to significant side reactions and incomplete conversions in these contexts.[5]

Modern Uronium/Aminium Salts: The Reagents of Choice

Modern onium salts have revolutionized the synthesis of complex peptides.[6] Reagents that generate highly reactive OAt or Oxyma esters are particularly effective for hindered couplings.[6]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): HATU is a highly efficient coupling reagent that forms a reactive OAt-ester. The nitrogen atom in the HOAt moiety is thought to provide anchimeric assistance, accelerating the coupling reaction.[6] This makes HATU particularly effective for hindered couplings with reduced epimerization.[7]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): As a third-generation uronium-type reagent, COMU offers several advantages over its predecessors.[8][9] It exhibits high reactivity, often comparable or superior to HATU, and its byproducts are water-soluble, simplifying purification.[8][10] COMU is also noted for its enhanced solubility in common peptide synthesis solvents and a better safety profile, as it is not based on the potentially explosive benzotriazole core.[8][9] Furthermore, COMU can be highly effective with just a single equivalent of base, which can be beneficial in minimizing base-mediated side reactions.[11]

The selection between these high-performance reagents often depends on the specific sequence and the downstream processing requirements.

ReagentActivating GroupKey Advantages for N-Pyridyl Amino Acid CouplingPotential Considerations
HATU OAt-esterHigh reactivity, anchimeric assistance from HOAt, well-established for hindered couplings.[6]Potential for guanidinylation of the N-terminus if used in excess.[12]
COMU Oxyma-esterExcellent solubility, high reactivity, water-soluble byproducts, requires only 1 eq. of base, safer profile.[8][10][11]Relatively newer compared to HATU, but rapidly gaining adoption.

Optimizing Reaction Conditions: A Multi-faceted Approach

Beyond the choice of coupling reagent, several other factors must be carefully optimized to ensure the successful incorporation of sterically hindered N-pyridyl amino acids.

The Influence of Solvent

Proper solvation of the growing peptide chain and the resin is critical for reaction efficiency.[5]

  • N,N-Dimethylformamide (DMF): The most common solvent for solid-phase peptide synthesis (SPPS), offering good solvation for most reagents and the peptide-resin.

  • N-Methyl-2-pyrrolidone (NMP): A more polar alternative to DMF that can sometimes improve solvation and coupling efficiency, particularly for aggregating sequences.

For difficult couplings, a mixture of solvents or the use of NMP can sometimes provide superior results.

Base Selection: Minimizing Racemization

The choice and amount of base are crucial for minimizing racemization, a common side reaction in peptide synthesis.[5]

  • N,N-Diisopropylethylamine (DIPEA): A sterically hindered, non-nucleophilic base widely used in SPPS.

  • 2,4,6-Collidine: A weaker, sterically hindered base that can be advantageous in couplings prone to racemization.

For sensitive couplings, using the minimum necessary amount of a hindered base like DIPEA or switching to a weaker base like collidine is recommended.

Microwave-Assisted Synthesis: Accelerating Difficult Couplings

Microwave irradiation has emerged as a powerful tool for accelerating both the coupling and deprotection steps in SPPS.[13][14] For sterically hindered couplings, microwave heating can significantly reduce reaction times from hours to minutes and improve the purity of the crude peptide.[15][16] This is attributed to efficient and uniform heating of the reaction mixture, which helps to overcome the activation energy barrier of the reaction.[13]

Experimental Protocols

The following protocols provide a starting point for the efficient coupling of sterically hindered N-pyridyl amino acids. Optimization may be required based on the specific sequence.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is designed for the manual or automated solid-phase synthesis of peptides containing a sterically hindered N-pyridyl amino acid.

Materials:

  • Fmoc-protected N-pyridyl amino acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF for at least 30 minutes in a reaction vessel.

  • Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vial, dissolve the Fmoc-N-pyridyl amino acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the solution to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-4 hours. For particularly difficult couplings, a double coupling (repeating steps 3 and 4) may be necessary.

  • Monitoring: Monitor the reaction for the disappearance of free amine using a qualitative test (e.g., Kaiser test for primary amines, or a chloranil test for secondary amines if the preceding residue is a secondary amine).

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF to remove excess reagents and byproducts.

Protocol 2: Microwave-Assisted Coupling with COMU

This protocol leverages the speed and efficiency of microwave synthesis for challenging couplings.

Materials:

  • Fmoc-protected N-pyridyl amino acid

  • COMU

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP)

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1, using NMP as the solvent.

  • Reagent Preparation: In a suitable vessel, prepare a solution of the Fmoc-N-pyridyl amino acid (5 equivalents), COMU (5 equivalents), and DIPEA (10 equivalents) in NMP.

  • Microwave Coupling: Add the reagent solution to the deprotected resin. Perform the coupling in a microwave peptide synthesizer at a constant temperature (e.g., 75°C) for 5-15 minutes.

  • Washing: After the coupling is complete, wash the resin thoroughly with NMP.

Visualizing the Workflow: A Logical Approach

The following diagram illustrates a decision-making workflow for tackling a difficult N-pyridyl amino acid coupling.

PeptideCouplingWorkflow Start Start: Difficult N-Pyridyl Amino Acid Coupling InitialAttempt Initial Attempt: Standard HATU/DIPEA Coupling (RT, 2h) Start->InitialAttempt CheckCompletion Check Completion (e.g., Chloranil Test) InitialAttempt->CheckCompletion Success Coupling Successful: Proceed to Next Cycle CheckCompletion->Success Negative Troubleshoot Incomplete Coupling: Troubleshoot CheckCompletion->Troubleshoot Positive DoubleCouple Option 1: Double Couple with HATU/DIPEA Troubleshoot->DoubleCouple ChangeReagent Option 2: Switch to COMU Troubleshoot->ChangeReagent Microwave Option 3: Microwave-Assisted Coupling (COMU/HATU) Troubleshoot->Microwave CheckAgain Re-check Completion DoubleCouple->CheckAgain ChangeReagent->CheckAgain Microwave->CheckAgain CheckAgain->Success Negative CheckAgain->Troubleshoot Positive (Re-evaluate strategy)

Caption: A troubleshooting workflow for sterically hindered N-pyridyl amino acid couplings.

Potential Side Reactions and Mitigation Strategies

The unique structure of N-pyridyl amino acids warrants consideration of specific side reactions.

  • Racemization: As with any sterically hindered coupling, the risk of racemization is elevated due to longer reaction times and potentially harsher conditions.

    • Mitigation: Use of high-efficiency coupling reagents like HATU and COMU, which incorporate racemization-suppressing additives (HOAt and Oxyma, respectively), is crucial.[12] Employing a weaker base like 2,4,6-collidine and avoiding excessive pre-activation times can also minimize epimerization.[5]

  • Guanidinylation: Uronium/aminium reagents like HATU can react with the free N-terminal amine to form a guanidinium cap, terminating the peptide chain.[12]

    • Mitigation: This is typically a concern when the coupling reagent is used in large excess or when pre-activation times are prolonged. Using a stoichiometric amount of the coupling reagent relative to the amino acid can prevent this side reaction.[12]

  • Reaction at the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen presents a potential site for unwanted reactions, such as alkylation or interaction with Lewis acidic species.

    • Mitigation: While generally not a major issue with standard Fmoc-SPPS conditions, it is important to use high-purity solvents and reagents. If side reactions involving the pyridine ring are suspected, characterization of byproducts by mass spectrometry is recommended.

Conclusion

The successful incorporation of sterically hindered N-pyridyl amino acids into peptides is an achievable goal with the careful selection of modern, high-reactivity coupling reagents and the optimization of reaction conditions. The use of reagents such as HATU and COMU, coupled with strategies like microwave-assisted synthesis, provides a robust toolkit for overcoming the challenges posed by these valuable non-natural building blocks. By understanding the underlying chemical principles and employing a systematic approach to protocol development and troubleshooting, researchers can effectively harness the potential of N-pyridyl amino acids in the design of novel peptide therapeutics.

References

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • El-Faham, A., Subirós-Funosas, R., Prohens, R., & Albericio, F. (2009). COMU: a third generation of uronium-type coupling reagents. Journal of Peptide Science, 15(11), 690-696. [Link]

  • Dutta, S., Chowdhury, A., & Bandyopadhyay, A. (2024). Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications. Organic Letters, 26(38), 8206–8210. [Link]

  • Luxembourg Bio Technologies. (n.d.). COMU CAS 1075198-30-9. Retrieved from [Link]

  • Activotec. (n.d.). COMU peptide coupling reagent. Retrieved from [Link]

  • DiMarchi, R. D., et al. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Journal of Medicinal Chemistry, 59(17), 7878-7888. [Link]

  • Peptides International. (n.d.). COMU; CAS 1075198-30-9. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2009). COMU: A third generation of uronium-type coupling reagents. Retrieved from [Link]

  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization | Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

  • Dutta, S., Chowdhury, A., & Bandyopadhyay, A. (2024). Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications. Organic Letters. [Link]

  • Cowen, B. J., Saunders, L. B., & Miller, S. J. (2009). Pyridylalanine (pal)-peptide catalyzed enantioselective allenoate additions to N-acyl imines. Journal of the American Chemical Society, 131(17), 6105–6107. [Link]

  • Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Collins, J. M., & Collins, M. F. (2013). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). Methods in molecular biology (Clifton, N.J.), 1047, 329–342. [Link]

  • Biotage. (n.d.). Microwave Assisted Organic and Peptide Synthesis of a Non-natural Arginine Residue. Retrieved from [Link]

  • CD Formulation. (n.d.). Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. Retrieved from [Link]

  • Luxembourg Bio Technologies. (n.d.). Microwave heating in solid-phase peptide synthesis. Retrieved from [Link]

  • Oohora, K., et al. (2022). Practical N-to-C peptide synthesis with minimal protecting groups. Nature Communications, 13(1), 1-9. [Link]

  • ResearchGate. (n.d.). A New Wave of Amide Bond Formations for Peptide Synthesis. Retrieved from [Link]

  • Sanderson, J. M. (2004). The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews, 33(7), 424-431. [Link]

  • Slideshare. (n.d.). Side reaction in peptide synthesis | PPTX. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Choe, U., et al. (2013). An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media. Journal of biomolecular NMR, 56(2), 107–112. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (2022). How to get a better yield from the HATU reaction experiment?. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Lipshutz, B. H., et al. (2016). Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters, 18(15), 3742–3745. [Link]

  • Sharma, A., & Kumar, V. (2022). Amide Bond Activation of Biological Molecules. Molecules (Basel, Switzerland), 27(19), 6667. [Link]

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Application

Application Note: A Comprehensive Guide to the Incorporation of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction The incorporation of non-canonical amino acids (ncAAs) into peptides is a powerful strategy for enhancing their therapeutic properties, such as...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids (ncAAs) into peptides is a powerful strategy for enhancing their therapeutic properties, such as binding affinity, metabolic stability, and in vivo half-life.[1][2] 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid, hereafter referred to as 2-M-2-PPA , is a unique ncAA with a sterically hindered α,α-disubstituted backbone and a pyridine moiety. This structure offers the potential to introduce conformational constraints, metal-chelating properties, and novel interaction sites into peptides. However, its successful integration into solid-phase peptide synthesis (SPPS) presents challenges due to steric hindrance at the α-carbon and the nucleophilic nature of the pyridine ring.[3] This application note provides a comprehensive guide to the efficient incorporation of 2-M-2-PPA into peptide sequences using Fmoc/tBu chemistry, addressing key considerations from protecting group strategy to final peptide characterization.

Physicochemical Properties of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid

Understanding the physicochemical properties of 2-M-2-PPA is crucial for optimizing its handling and reactivity during SPPS.

PropertyValueSource
Molecular Formula C9H12N2O2[4]
Molecular Weight 180.20 g/mol [4]
Appearance Off-white to pale yellow solid
Solubility Soluble in DMF, DMSO, and aqueous base. Sparingly soluble in water and other organic solvents.
pKa (predicted) Carboxylic acid: ~2.5, Pyridine nitrogen: ~5.5

The steric bulk of the two methyl groups at the α-carbon significantly impacts the kinetics of the coupling reaction, often requiring more potent coupling reagents and extended reaction times.[3] The pyridine ring, with its basic nitrogen, can potentially interfere with standard SPPS chemistry if not properly managed.

Protecting Group Strategy

A robust protecting group strategy is fundamental for the successful incorporation of 2-M-2-PPA. The most common and effective approach for SPPS is the Fmoc/tBu strategy.[5][6]

  • α-Amino Group: The 9-fluorenylmethoxycarbonyl (Fmoc) group is the protecting group of choice for the α-amino group.[5][6] It is stable under coupling conditions and readily cleaved by a mild base, typically 20% piperidine in DMF.[6]

  • Carboxylic Acid Group: The carboxylic acid is activated in situ during the coupling reaction and does not require a protecting group.

  • Pyridine Side Chain: The pyridine ring is generally stable to the conditions of Fmoc-based SPPS and does not typically require a protecting group. However, for sequences containing highly sensitive residues or under prolonged acid exposure during cleavage, side reactions involving the pyridine nitrogen are a possibility.

Detailed Protocol for Incorporation into SPPS

This protocol outlines the manual solid-phase synthesis of a peptide containing a single 2-M-2-PPA residue. The principles can be adapted for automated synthesizers.

Materials and Reagents
  • Fmoc-protected amino acids

  • Fmoc-2-M-2-PPA-OH

  • Rink Amide or Wang resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • Coupling Reagents:

    • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)[7][8]

    • (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU)

  • Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA, 82.5%), phenol (5%), water (5%), thioanisole (5%), 1,2-ethanedithiol (EDT, 2.5%)[9][10]

  • Cold diethyl ether

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

Experimental Workflow

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle cluster_special_coupling 2-M-2-PPA Incorporation cluster_final_steps Final Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 Wash with DMF Fmoc_Deprotection->Wash1 Repeat for each residue Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU/DIPEA) Wash1->Coupling Repeat for each residue Wash2 Wash with DMF Coupling->Wash2 Repeat for each residue Wash2->Fmoc_Deprotection Repeat for each residue Special_Coupling Couple Fmoc-2-M-2-PPA-OH (HATU/COMU, extended time) Wash2->Special_Coupling Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Special_Coupling->Wash2 Wash3 Wash with DMF & DCM Final_Deprotection->Wash3 Cleavage Cleavage & Deprotection (Reagent K) Wash3->Cleavage Precipitation Precipitate in Cold Ether Cleavage->Precipitation Lyophilization Lyophilize Crude Peptide Precipitation->Lyophilization Purification HPLC Purification Lyophilization->Purification Final_Peptide Characterized Peptide Purification->Final_Peptide

Figure 1: General workflow for the solid-phase synthesis of a peptide incorporating 2-M-2-PPA.

Step-by-Step Protocol
  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove residual piperidine and byproducts.

  • Standard Amino Acid Coupling:

    • Pre-activate a solution of Fmoc-amino acid (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step.

  • Incorporation of Fmoc-2-M-2-PPA-OH (Difficult Coupling):

    • Due to steric hindrance, a more robust coupling strategy is required.[3]

    • Pre-activate a solution of Fmoc-2-M-2-PPA-OH (4 eq), HATU or COMU (3.9 eq), and DIPEA (8 eq) in DMF for 10-15 minutes.[11]

    • Add the activated solution to the resin and allow the coupling to proceed for 4-6 hours. For particularly difficult sequences, overnight coupling may be necessary.

    • A double coupling (repeating the coupling step with fresh reagents) is often beneficial.[3]

  • Repeat Synthesis Cycle: Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Final Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (5 x 1 min), and dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with a cleavage cocktail such as Reagent K for 2-3 hours at room temperature.[9][10] The scavengers in Reagent K help to prevent side reactions with sensitive residues.[9][12]

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dissolve the crude peptide in a minimal amount of ACN/water and lyophilize.

Quality Control and Analytical Characterization

Thorough analytical characterization is essential to confirm the successful incorporation of 2-M-2-PPA and to assess the purity of the final peptide.[13][14]

Analytical Workflow

Analytical_Workflow cluster_analysis Analysis cluster_purification Purification cluster_final_product Final Product Crude_Peptide Lyophilized Crude Peptide Analytical_HPLC Analytical RP-HPLC Crude_Peptide->Analytical_HPLC LCMS LC-MS Analysis Crude_Peptide->LCMS Preparative_HPLC Preparative RP-HPLC Analytical_HPLC->Preparative_HPLC Fraction_Collection Fraction Collection Preparative_HPLC->Fraction_Collection Re-purify if needed Purity_Check Purity Check by Analytical HPLC Fraction_Collection->Purity_Check Re-purify if needed Purity_Check->Preparative_HPLC Re-purify if needed Pooling Pool Pure Fractions Purity_Check->Pooling Lyophilization Lyophilization Pooling->Lyophilization Final_Peptide Pure Peptide Lyophilization->Final_Peptide Characterization Further Characterization (e.g., NMR, AAA) Final_Peptide->Characterization

Figure 2: Workflow for the analysis and purification of peptides containing 2-M-2-PPA.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the primary technique for assessing peptide purity and for purification.[15][16]

ParameterAnalytical HPLCPreparative HPLC
Column C18, 3-5 µm, 4.6 x 150 mmC18, 5-10 µm, 21.2 x 250 mm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Gradient 5-95% B over 30 minOptimized based on analytical run
Flow Rate 1.0 mL/min10-20 mL/min
Detection 214 nm and 280 nm214 nm and 280 nm
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, verifying the incorporation of the 2-M-2-PPA residue.[13][16] Electrospray ionization (ESI) is commonly coupled with LC (LC-MS) for this purpose.[17]

Expected Mass: The expected monoisotopic mass of the peptide should be calculated, and the observed mass from the MS analysis should be within the instrument's mass accuracy tolerance.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete coupling of 2-M-2-PPA Steric hindrance, insufficient activation time, or inefficient coupling reagent.Use a more potent coupling reagent like HATU or COMU.[18] Increase coupling time (4-6 hours or overnight). Perform a double coupling.[3]
Low peptide yield after cleavage Incomplete cleavage from the resin.Extend the cleavage time to 3-4 hours. Ensure the cleavage cocktail is fresh.
Side product formation Alkylation of sensitive residues (e.g., Trp, Met) by carbocations generated during cleavage.[12]Use a cleavage cocktail with a comprehensive scavenger mixture like Reagent K.[9][10]
Broad or tailing peaks in HPLC Peptide aggregation, poor solubility, or interaction with the column matrix.Modify the HPLC mobile phase (e.g., different ion-pairing agent, organic modifier). Adjust the pH of the mobile phase.

Conclusion

The successful incorporation of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid into peptides via SPPS is achievable with careful consideration of its unique structural features. The use of potent coupling reagents, extended reaction times, and appropriate cleavage conditions are paramount to overcoming the challenges posed by its sterically hindered nature. The protocols and guidelines presented in this application note provide a robust framework for researchers to leverage the potential of 2-M-2-PPA in the design and synthesis of novel peptides with enhanced therapeutic properties.

References

  • Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]

  • Du, Y., & Li, L. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology, 88(20), e01617-22. [Link]

  • ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Aapptec Peptides. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1. [Link]

  • Geylan, G., et al. (2023). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. Chemical Science, 14(43), 12045-12057. [Link]

  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. [Link]

  • Geylan, G., et al. (2023). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. Chemical Science, 14(43), 12045-12057. [Link]

  • International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

  • MtoZ Biolabs. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. [Link]

  • Agilent. (2024). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. [Link]

  • CPC Scientific Inc. (2025). Minimal Protection Strategies for SPPS. [Link]

  • Wikipedia. Peptide synthesis. [Link]

  • CDN. Cleavage Cocktail Selection. [Link]

  • Mesa Labs. SPPS Tips For Success Handout. [Link]

  • Gyros Protein Technologies. Challenging SPPS: Difficult Sequences And Side Reactions. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Amblard, M., et al. (2006). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research, 67(5), 455-462. [Link]

  • Giel-Pietraszuk, M., et al. (2018). Solid-phase synthesis of peptides containing aminoadipic semialdehyde moiety and their cyclisations. Scientific Reports, 8(1), 10464. [Link]

  • ResearchGate. (2010). (PDF) Basic Techniques of Working on a Solid Phase: From ABC of the Peptide Synthesis to Libraries of Non-Natural Amino Acids. [Link]

  • Scott, W. L., et al. (1997). The solid phase synthesis of α,α-disubstituted unnatural amino acids and peptides (di-UPS). Tetrahedron Letters, 38(20), 3695-3698. [Link]

  • PubChemLite. 2-methyl-2-[(pyridin-2-yl)amino]propanoic acid. [Link]

  • Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1180, 3-26. [Link]

  • CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. [Link]

  • ResearchGate. (2025). (PDF) Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. [Link]

  • Wikipedia. Tryptophan. [Link]

  • Hosseini-Monfared, H. (1995). Preparation and Characterization of 2-(Methylamino) Pyridine Complex of Cu(I). Iranian Journal of Chemistry and Chemical Engineering, 14(1), 6-10. [Link]

Sources

Method

Application Notes &amp; Protocols: 2-Methyl-2-[(pyridin-2-yl)amino]propanoic Acid as a Versatile N,N'-Bidentate Ligand

Introduction: A Modern Ligand for Coordination Chemistry In the landscape of modern inorganic and medicinal chemistry, the design of effective ligands is paramount for developing novel catalysts, therapeutics, and materi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Ligand for Coordination Chemistry

In the landscape of modern inorganic and medicinal chemistry, the design of effective ligands is paramount for developing novel catalysts, therapeutics, and materials.[1] Bidentate ligands, which bind to a central metal ion through two donor atoms, are of particular interest because they form highly stable chelate complexes.[2] This enhanced stability, known as the chelate effect, arises from the favorable thermodynamics of forming a ring structure compared to coordinating two separate monodentate ligands.[3]

This guide introduces 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid , a versatile α-amino acid derivative designed for robust metal chelation. Its structure uniquely combines a pyridine ring and a secondary amine, positioning it as a potent N,N'-bidentate ligand. This configuration facilitates the formation of a stable six-membered chelate ring upon coordination with a metal center. The presence of the carboxylic acid moiety provides a valuable handle for modulating solubility and offers a third potential coordination site, enabling higher-order structures or alternative binding modes under specific conditions.

These application notes provide detailed protocols for the synthesis of the ligand, its subsequent complexation with transition metals, and comprehensive characterization methodologies. We will explore the causality behind experimental choices and discuss potential applications for researchers in catalysis and drug development.

Section 1: Ligand Synthesis Protocol

The synthesis of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid can be achieved through a straightforward nucleophilic substitution reaction. The protocol described here is adapted from established methods for similar aminopyridine derivatives.[4]

Experimental Protocol: Synthesis of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-aminopyridine (1.0 eq), 2-bromo-2-methylpropanoic acid (1.1 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Solvent Addition: Add 100 mL of a suitable polar aprotic solvent, such as acetonitrile or N,N-Dimethylformamide (DMF).

  • Reaction: Heat the mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to yield a crude solid or oil.

  • Purification: Dissolve the crude product in a minimal amount of deionized water and acidify to pH ~4-5 with 1M HCl. This will protonate the pyridine and amino nitrogens, while the carboxylic acid may precipitate. If the product precipitates, it can be collected by filtration. Alternatively, the product can be purified via column chromatography on silica gel.

  • Drying & Storage: Dry the purified product under vacuum. Store in a desiccator at room temperature.

Causality & Experimental Choices
  • Reagents: 2-aminopyridine serves as the nucleophile. 2-bromo-2-methylpropanoic acid is the electrophile. Potassium carbonate is a crucial base that neutralizes the HBr formed during the reaction, driving the equilibrium towards the product.

  • Solvent: A polar aprotic solvent like acetonitrile is chosen because it effectively dissolves the reactants without participating in the reaction.

  • Temperature: Refluxing provides the necessary activation energy for the nucleophilic substitution to proceed at a reasonable rate.

Visualization: Synthesis Workflow

cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product r1 2-Aminopyridine reflux Reflux (12-18h) Monitor by TLC r1->reflux r2 2-Bromo-2-methylpropanoic Acid r2->reflux r3 K₂CO₃ in Acetonitrile r3->reflux filter Filter Salts reflux->filter concentrate Concentrate Filtrate filter->concentrate purify Acidification/Precipitation or Column Chromatography concentrate->purify dry Dry Under Vacuum purify->dry product Pure Ligand dry->product

Caption: Workflow for the synthesis of the target ligand.

Section 2: Physicochemical & Spectroscopic Characterization

Confirming the identity and purity of the synthesized ligand is a critical step before its use in coordination chemistry. The following table summarizes the expected characterization data.

PropertyExpected Value / Observation
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.21 g/mol
Appearance White to off-white solid
¹H NMR (400 MHz, DMSO-d₆)δ 8.0-8.2 (m, 1H, pyridine-H6), δ 7.4-7.6 (m, 1H, pyridine-H4), δ 6.6-6.8 (m, 2H, pyridine-H3, H5), δ 6.5-7.0 (s, 1H, N-H), δ 1.4-1.6 (s, 6H, 2xCH₃), ~12.5 (br s, 1H, COOH)
¹³C NMR (100 MHz, DMSO-d₆)δ 175-177 (C=O), δ 158-160 (pyridine C2), δ 147-149 (pyridine C6), δ 137-139 (pyridine C4), δ 112-114 (pyridine C5), δ 106-108 (pyridine C3), δ 58-60 (quaternary C), δ 24-26 (2xCH₃)
FT-IR (KBr, cm⁻¹)3300-3500 (O-H, N-H stretch), 2800-3000 (C-H stretch), ~1700 (C=O stretch), ~1600 (pyridine C=N stretch)
Mass Spec (ESI+) m/z = 181.2 [M+H]⁺

Section 3: Protocol for Metal Complex Synthesis

The ligand readily forms complexes with a variety of transition metals. This general protocol can be adapted for metals such as Cu(II), Ni(II), Co(II), and Zn(II).[5][6]

Experimental Protocol: Synthesis of a Dichloro-bis(ligand) Metal(II) Complex
  • Ligand Solution: Dissolve 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid (2.0 eq) in 20 mL of methanol or ethanol in a 100 mL round-bottom flask. If solubility is low, gentle warming or the addition of a few drops of a non-coordinating base (e.g., triethylamine) to deprotonate the carboxylic acid can aid dissolution.

  • Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., CuCl₂·2H₂O, 1.0 eq) in 10 mL of the same solvent.

  • Complexation: Add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change and/or precipitation of the complex is often observed immediately.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours or gently reflux for 1 hour to ensure complete complex formation.[6]

  • Isolation: If a precipitate has formed, collect the solid complex by vacuum filtration. If the complex is soluble, reduce the solvent volume under reduced pressure to induce crystallization or precipitation.

  • Washing & Drying: Wash the isolated complex with a small amount of cold solvent followed by diethyl ether to remove any unreacted starting materials. Dry the complex in a vacuum oven.

Visualization: Metal Complexation Workflow

cluster_solutions Reactant Solutions cluster_reaction Complexation cluster_isolation Isolation & Purification cluster_final Final Product ligand Ligand (2 eq) in Methanol mix Dropwise Addition Observe Color Change ligand->mix metal Metal Salt (1 eq) in Methanol metal->mix react Stir at RT or Reflux (1-4h) mix->react isolate Filter Precipitate or Reduce Volume react->isolate wash Wash with Cold Solvent & Diethyl Ether isolate->wash dry Dry Under Vacuum wash->dry complex Pure Metal Complex dry->complex

Caption: General workflow for synthesizing a metal complex.

Section 4: Characterization of Metal Complexes

Successful coordination of the ligand to the metal center can be confirmed by comparing the spectroscopic data of the complex to that of the free ligand.

  • FT-IR Spectroscopy: Look for shifts in the N-H and pyridine ring vibrational frequencies, which indicate their involvement in coordination. A significant shift in the C=O stretch may suggest coordination through the carboxylate oxygen.

  • UV-Visible Spectroscopy: The formation of a complex often results in new absorption bands in the visible region due to d-d electronic transitions of the metal ion, leading to a distinct color.

  • Molar Conductivity: Measuring the molar conductance of the complex in a solvent like DMF can determine if it is an electrolyte or non-electrolyte, providing insight into whether counter-ions are inside or outside the coordination sphere.[1] Low values typically indicate a non-electrolytic nature.[1]

  • Magnetic Susceptibility: This measurement helps determine the number of unpaired electrons in the metal center, which is crucial for deducing the complex's geometry (e.g., square planar vs. octahedral).[7]

Visualization: Ligand Coordination Mode

Caption: Chelation of a metal ion (M) by the ligand.

Section 5: Application Notes

Catalysis

The structural motif of this ligand is highly relevant to homogeneous catalysis. Manganese complexes with similar N,N-bidentate ligands have been successfully employed in borrowing hydrogen reactions, which are environmentally friendly methods for forming C-C bonds.[8] The defined coordination sphere and electronic properties imparted by the pyridine-amino chelate can be used to stabilize catalytically active metal centers and influence the selectivity of organic transformations.

Drug Development & Medicinal Chemistry

Metal complexes are playing an increasingly important role in drug design.[1] The coordination of a bioactive ligand to a metal ion can enhance its therapeutic properties.[6]

  • Antimicrobial Agents: Many transition metal complexes exhibit significant antimicrobial activity, sometimes exceeding that of the free ligand.[9] The chelation can increase the lipophilicity of the molecule, facilitating its transport across microbial cell membranes.

  • Anticancer Agents: The development of metal-based anticancer drugs beyond platinum is a major area of research.[10][11] Ligands like the one described here can be used to create complexes with unique geometries and reactivities designed to interact with biological targets like DNA or enzymes.[11]

Fluorescence Sensing

Pyridine and amino acid-based ligands can form complexes that exhibit fluorescence, which may be quenched or enhanced upon binding to specific analytes. This property can be exploited to develop selective fluorescent sensors, for instance, for the detection of specific metal ions in solution.[12]

Section 6: Safety & Handling

Standard laboratory safety protocols should be followed. Wear personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for all reagents before use.

Section 7: References

  • Bidentate Ligands - Inorganic Chemistry II Key Term. (2025, September 15). Fiveable.

  • Bidentate ligand Definition - Inorganic Chemistry I Key Term. (2025, September 15). Fiveable.

  • Synthesis of transition metal complexes of bidentate ligand and their antimicrobial studies. International Journal of Current Pharmaceutical Research.

  • Al-Khafaji, Y. M. H., et al. (2023). Study of novel bidentate heterocyclic amine-based metal complexes and their biological activities: cytotoxicity and antimicrobial activity evaluation. Future Journal of Pharmaceutical Sciences.

  • Patil, S. A., et al. (2013). Synthesis and characterization of transition metal complexes of bidentate ligands and their antimicrobial studies. TSI Journals.

  • Tariq, M., et al. (2014). Synthesis, Spectral Characterization, and Biological Evaluation of Transition Metal Complexes of Bidentate N, O Donor Schiff Bases. Bioinorganic Chemistry and Applications.

  • Banci, L. Synthesis and Spectroscopy of Transition Metal Complexes. EOLSS.

  • Wang, J., et al. (2024). Development of an imidazole-based N,N-bidentate ligand for the manganese catalyzed direct coupling of nitriles with alcohols. RSC Advances.

  • Jasim, H. A., et al. (2020). Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment. Systematic Reviews in Pharmacy.

  • Four amino acid Schiff base complexes—one with a 3D network structure... (2020). ResearchGate.

  • Synthesis and Characterization of 2-{[(6-{[(2-Hydroxyphenyl)- methylidene]amino}-2-pyridyl)imino]methyl}phenol and Its Zn(II) Complex. Asian Journal of Chemistry.

  • Basri, M. A., et al. (2013). Transition metal complexes of amino acids and related ligands and their use as catalysts, anti-microbials, and anti-cancer agents. Google Patents.

  • Büyükkıdan, N. (2023). A Short Review on Structural Concepts of Metal Complexes of Proton Transfer Salts of Pyridine-2-Carboxylic Acid. Journal of the Turkish Chemical Society, Section A: Chemistry.

  • Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. (2025, August 6). ResearchGate.

Sources

Application

Application Note &amp; Protocols: Buchwald-Hartwig Amination for the Synthesis of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic Acid Precursors

Introduction: A Modern Approach to N-Heteroaryl Amino Acids The synthesis of N-aryl and N-heteroaryl amino acids is of paramount importance in pharmaceutical and materials science research. These motifs are integral to a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Approach to N-Heteroaryl Amino Acids

The synthesis of N-aryl and N-heteroaryl amino acids is of paramount importance in pharmaceutical and materials science research. These motifs are integral to a wide array of bioactive molecules and functional materials. 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid, in particular, represents a challenging synthetic target due to the inherent steric hindrance of the quaternary α-carbon and the electronic properties of the pyridine ring.

Traditional methods for constructing such C-N bonds often require harsh conditions and suffer from limited substrate scope. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile alternative, enabling the formation of C(sp²)-N bonds under relatively mild conditions with broad functional group tolerance.[1][2] This application note provides a comprehensive guide to developing and optimizing the Buchwald-Hartwig amination for the synthesis of precursors to 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid, specifically focusing on the coupling of 2-halopyridines with esters of 2-amino-2-methylpropanoic acid.

Reaction Overview and Mechanistic Insights

The core transformation involves the palladium-catalyzed cross-coupling of a 2-halopyridine with an ester of 2-amino-2-methylpropanoic acid in the presence of a suitable base and a phosphine ligand.

General Reaction Scheme:

  • Aryl Halide: 2-Chloropyridine or 2-Bromopyridine

  • Amine: Methyl or Ethyl 2-amino-2-methylpropanoate

  • Product: The corresponding N-(pyridin-2-yl) amino acid ester.

The catalytic cycle, a cornerstone of this reaction's success, involves a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][3]

Buchwald-Hartwig_Catalytic_Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X AmineCoord Amine Coordination [L-Pd(II)(Ar)(Amine)]+X- OxAdd->AmineCoord + Amine Amido Amido Complex L-Pd(II)(Ar)(NR2) AmineCoord->Amido + Base - Base-H+X- Amido->Pd0 Reductive Elimination (Product Ar-NR2 formed)

Caption: The Buchwald-Hartwig Catalytic Cycle.

Key Considerations for Reaction Optimization

The success of this specific coupling hinges on the careful selection of several key parameters to overcome the challenges posed by a sterically demanding α,α-disubstituted amino ester and a potentially coordinating heteroaromatic halide.

Choice of Pyridine Precursor (Ar-X)
  • 2-Bromopyridine: Generally more reactive than its chloro-analogue, leading to faster reaction times and potentially higher yields. It is often the starting point for initial screening.

  • 2-Chloropyridine: A more cost-effective starting material, making it preferable for large-scale synthesis. However, the C-Cl bond is stronger, necessitating a more active catalyst system, typically involving highly electron-rich and bulky phosphine ligands.[4]

Amino Acid Protection

The carboxylic acid of 2-amino-2-methylpropanoic acid must be protected, typically as a methyl or ethyl ester. This prevents unwanted side reactions with the base and improves the solubility of the nucleophile in common organic solvents. The ester can be readily hydrolyzed in a subsequent step to yield the final product.

The Catalyst System: Palladium and Ligand

The choice of ligand is arguably the most critical factor for a successful transformation, especially with challenging substrates.[5]

  • Palladium Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common, modern pre-catalysts like XPhos Pd G3 or RuPhos Pd G3 are often more efficient. These pre-catalysts are air-stable and readily form the active Pd(0) species under the reaction conditions, leading to more reproducible results.[5]

  • Ligand Selection: For coupling sterically hindered primary amines and for reactions involving heteroaryl chlorides, bulky, electron-rich biaryl phosphine ligands are essential.[5][6] They accelerate the rate-limiting reductive elimination step and stabilize the palladium catalyst.

    • RuPhos: Often a good choice for coupling with secondary amines, but can be effective here.

    • BrettPhos: Specifically designed for coupling primary amines and has shown excellent performance in challenging cases.[5][6]

    • XPhos: A versatile and highly active ligand suitable for a broad range of amination reactions, including those with aryl chlorides.

Base and Solvent Selection
  • Base: A strong, non-nucleophilic base is required to deprotonate the amino ester.

    • Sodium tert-butoxide (NaOtBu): The most common and often most effective base.

    • Lithium bis(trimethylsilyl)amide (LHMDS): A strong, non-nucleophilic base that can be advantageous in certain systems.[6]

    • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃): Weaker bases that may be required if the ester functionality is sensitive to the stronger alkoxide bases, though this may necessitate higher reaction temperatures.[5]

  • Solvent: Anhydrous, aprotic solvents are crucial to prevent catalyst deactivation and unwanted side reactions.

    • Toluene: A common and effective solvent.

    • 1,4-Dioxane: Another widely used solvent, though it is considered a high-impact solvent from a green chemistry perspective.

    • tert-Butanol: Can also be used, sometimes in combination with other solvents.

Optimized Reaction Conditions

Based on literature precedent for similar challenging couplings, the following table summarizes recommended starting conditions for optimization.

ParameterCondition 1 (High Reactivity)Condition 2 (For Aryl Chlorides)
Aryl Halide 2-Bromopyridine2-Chloropyridine
Amine Methyl 2-amino-2-methylpropanoate (1.2 equiv)Methyl 2-amino-2-methylpropanoate (1.2 equiv)
Pd Pre-catalyst RuPhos Pd G3 (2 mol%)BrettPhos Pd G3 (2-4 mol%)
Base NaOtBu (1.4 equiv)LHMDS (1.5 equiv)
Solvent Toluene1,4-Dioxane
Temperature 100 °C110 °C
Time 12-24 h18-36 h

Detailed Experimental Protocols

Experimental_Workflow A Starting Materials: 2-Halopyridine Amino Ester B Protocol 1: Buchwald-Hartwig Coupling (Inert Atmosphere) A->B C Work-up & Purification (Column Chromatography) B->C D Intermediate Product: N-(pyridin-2-yl) Amino Ester C->D E Protocol 2: Ester Hydrolysis (e.g., LiOH) D->E F Final Product: 2-Methyl-2-[(pyridin-2-yl)amino] propanoic acid E->F

Caption: Synthetic workflow from starting materials to final product.

Protocol 1: Synthesis of Methyl 2-Methyl-2-[(pyridin-2-yl)amino]propanoate

Materials:

  • 2-Chloropyridine (1.0 mmol, 1.0 equiv)

  • Methyl 2-amino-2-methylpropanoate hydrochloride (1.2 mmol, 1.2 equiv)

  • BrettPhos Pd G3 (0.02 mmol, 2 mol%)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (2.5 mmol, 2.5 equiv, as a 1.0 M solution in THF)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar and a screw cap with a PTFE septum

Procedure:

  • Reaction Setup: In a glovebox, add 2-chloropyridine, methyl 2-amino-2-methylpropanoate hydrochloride, and BrettPhos Pd G3 to the oven-dried reaction vial.

  • Solvent Addition: Remove the vial from the glovebox, seal it, and add anhydrous, degassed 1,4-dioxane via syringe.

  • Base Addition: Begin stirring the mixture and slowly add the LHMDS solution via syringe at room temperature. The extra equivalent of base is to neutralize the HCl salt of the amine.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block at 110 °C.

  • Monitoring: Stir the reaction for 18-36 hours. The reaction progress can be monitored by TLC or LC-MS by taking small aliquots.

  • Work-up: After cooling to room temperature, quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.

Protocol 2: Hydrolysis to 2-Methyl-2-[(pyridin-2-yl)amino]propanoic Acid

Materials:

  • Methyl 2-Methyl-2-[(pyridin-2-yl)amino]propanoate (1.0 mmol, 1.0 equiv)

  • Lithium hydroxide (LiOH) (2.0 mmol, 2.0 equiv)

  • Tetrahydrofuran (THF) / Water (3:1 mixture, 4 mL)

Procedure:

  • Setup: Dissolve the ester in the THF/water mixture in a round-bottom flask.

  • Hydrolysis: Add LiOH and stir the mixture at room temperature for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Neutralization: Carefully acidify the reaction mixture to pH ~6-7 with 1 M HCl. The product may precipitate.

  • Isolation: If a precipitate forms, collect it by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The crude product can be purified by recrystallization or chromatography if necessary to yield the final acid.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently strong base; Poor quality reagents/solvent.Use a reliable pre-catalyst (e.g., G3 palladacycle). Ensure the base is fresh and potent. Use anhydrous, degassed solvents.
Hydrodehalogenation Catalyst decomposition; Presence of water.Ensure strictly anhydrous conditions. Optimize catalyst loading and temperature.
Ester Hydrolysis Base is too strong or reaction time is too long.Switch to a weaker base like K₃PO₄ or Cs₂CO₃ and increase the temperature if necessary. Reduce reaction time.
Homocoupling of Amine Side reaction promoted by certain conditions.Optimize catalyst-to-ligand ratio and reaction temperature.

References

  • Sheng, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(19), 4109–4112. [Link]

  • Buchwald–Hartwig amination. In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed C–N Cross-Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(15), 4004-4007.
  • Hammoud, H., Schmitt, M., Blaise, E., Bihel, F., & Bourguignon, J. J. (2013). N-Heteroarylation of chiral α-aminoesters by means of palladium-catalyzed Buchwald-Hartwig reaction. The Journal of Organic Chemistry, 78(23), 12236-12248.
  • Urgaonkar, S., & Verkade, J. G. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-3607.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved February 15, 2026, from [Link]

  • Wildi, P., et al. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science.
  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]

  • Wu, X., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ChemSusChem, 6(8), 1455-1460.
  • King, S. M., & Buchwald, S. L. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(16), 4028–4031.
  • Wuoi, P. L. (2022, January 2). Condition Optimization for Buchwald-Hartwig Reactions [Video]. YouTube. [Link]

Sources

Method

Application Notes and Protocols for the Esterification of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid

Authored by: A Senior Application Scientist Introduction The esterification of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid is a critical transformation in the synthesis of various compounds of interest in pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

The esterification of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid is a critical transformation in the synthesis of various compounds of interest in pharmaceutical and materials science research. The resulting esters often serve as key intermediates or final active pharmaceutical ingredients (APIs). The presence of multiple functional groups—a carboxylic acid, a secondary amine, and a pyridine ring—necessitates a careful selection of reaction conditions to achieve high yields and purity while avoiding unwanted side reactions. This document provides detailed protocols for three common and effective esterification methods: Thionyl Chloride-Mediated Esterification, Steglich Esterification, and Fischer-Speier Esterification. Each protocol is accompanied by mechanistic insights, experimental workflows, and data presentation to guide researchers in selecting the optimal procedure for their specific needs.

Chemical Principles and Strategic Considerations

The structure of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid presents unique challenges and opportunities for its esterification. The carboxylic acid is the target for esterification, while the secondary amine and the pyridine nitrogen are nucleophilic and basic centers that can potentially interfere with the reaction.

  • Acidic Conditions (Fischer Esterification): In the presence of a strong acid catalyst, both the pyridine nitrogen and the secondary amine will be protonated. This protects them from acting as competing nucleophiles but may reduce the overall nucleophilicity of the carboxylic acid, potentially slowing the reaction. The reaction is an equilibrium process, requiring either a large excess of the alcohol or the removal of water to drive it towards the product.[1][2]

  • Neutral/Mild Conditions (Steglich Esterification): Using a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) allows the reaction to proceed under mild, neutral conditions.[3][4] This is often ideal for complex molecules with acid-sensitive functional groups.[3] The mechanism involves the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate.[3]

  • Acyl Chloride Intermediate (Thionyl Chloride): Thionyl chloride (SOCl₂) is a highly effective reagent for converting carboxylic acids to their corresponding acyl chlorides, which are much more reactive towards nucleophilic attack by an alcohol.[5] For amino acids, this reaction is typically performed in the alcohol solvent, which serves as both the reactant and the solvent. The amine groups are protected in situ by forming their hydrochloride salts.[6][7]

Protocol 1: Thionyl Chloride-Mediated Esterification

This method is highly efficient for the synthesis of amino acid esters, providing the product as a hydrochloride salt. The in-situ protection of the amine and pyridine moieties as hydrochloride salts prevents side reactions.

Mechanism Overview

The reaction proceeds in two main stages. First, thionyl chloride reacts with the carboxylic acid to form a reactive acyl chloride intermediate, releasing sulfur dioxide and hydrogen chloride gas. The generated HCl protonates the basic nitrogen atoms. Second, the alcohol, acting as a nucleophile, attacks the acyl chloride to form the ester.

Visualizing the Mechanism: Thionyl Chloride Esterification

Thionyl_Chloride_Esterification Substrate 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid AcylChloride Acyl Chloride Intermediate (Protonated) Substrate->AcylChloride + SOCl₂ SOCl2 SOCl₂ Ester Product: Ester Hydrochloride AcylChloride->Ester + R-OH Byproducts SO₂ + HCl AcylChloride->Byproducts Alcohol R-OH (e.g., Methanol)

Caption: Reaction pathway for thionyl chloride-mediated esterification.

Experimental Protocol
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), suspend 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol; ~10-20 mL per gram of starting material).

  • Reaction Initiation: Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (1.2-1.5 eq) dropwise to the stirred suspension over 15-30 minutes. Caution: The reaction is exothermic and releases toxic gases. Perform this step in a well-ventilated fume hood.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux and maintain for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Remove the excess alcohol and volatile byproducts under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is the hydrochloride salt of the desired ester. It can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether).

Materials and Reagents
ReagentMolar Eq.PuritySupplier Example
2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid1.0>98%Sigma-Aldrich
Thionyl Chloride (SOCl₂)1.2 - 1.5>99%Acros Organics
Anhydrous Alcohol (Methanol, Ethanol)SolventACS gradeFisher Scientific
Diethyl Ether (for recrystallization)-AnhydrousVWR

Protocol 2: Steglich Esterification

This protocol is advantageous due to its mild reaction conditions, making it suitable for substrates with sensitive functional groups. It utilizes a carbodiimide coupling agent and a nucleophilic catalyst.[4]

Mechanism Overview

DCC (or EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. The DMAP catalyst then reacts with this intermediate to form a more stable and reactive N-acylpyridinium species. The alcohol subsequently attacks this species to yield the ester, regenerating the DMAP catalyst. The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be removed by filtration.[3]

Visualizing the Workflow: Steglich Esterification

Steglich_Workflow Start Dissolve Acid, Alcohol, DMAP in DCM AddDCC Add DCC solution dropwise at 0°C Start->AddDCC Stir Stir at room temperature (4-12 h) AddDCC->Stir Filter Filter to remove DCU byproduct Stir->Filter Wash Aqueous Wash (e.g., NaHCO₃, brine) Filter->Wash Dry Dry organic layer (Na₂SO₄) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

Caption: General experimental workflow for Steglich esterification.

Experimental Protocol
  • Preparation: To a solution of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid (1.0 eq), the desired alcohol (1.1 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM, ~20 mL per gram of acid), cool the mixture to 0 °C.

  • Reaction Initiation: Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of celite to remove the DCU, washing the filter cake with a small amount of DCM.

  • Purification: Transfer the filtrate to a separatory funnel and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by silica gel column chromatography.

Materials and Reagents
ReagentMolar Eq.PuritySupplier Example
2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid1.0>98%Sigma-Aldrich
Alcohol (e.g., Benzyl alcohol)1.1>99%Alfa Aesar
Dicyclohexylcarbodiimide (DCC)1.1>99%TCI Chemicals
4-Dimethylaminopyridine (DMAP)0.1>99%Sigma-Aldrich
Anhydrous Dichloromethane (DCM)Solvent>99.8%Acros Organics

Protocol 3: Fischer-Speier Esterification

This is a classical method for esterification that is cost-effective, particularly on a large scale. It involves heating a carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst.[8]

Mechanism Overview

The reaction is an acid-catalyzed nucleophilic acyl substitution.[2] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the resulting ester yields the final product.[1]

Visualizing the Mechanism: Fischer Esterification

Fischer_Esterification Acid Protonated Carboxylic Acid Tetrahedral Tetrahedral Intermediate Acid->Tetrahedral + R-OH Alcohol R-OH Ester Ester Product Tetrahedral->Ester - H₂O, -H⁺ Water H₂O Tetrahedral->Water

Caption: Simplified mechanism of Fischer esterification.

Experimental Protocol
  • Preparation: Dissolve or suspend 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid (1.0 eq) in a large excess of the desired alcohol (e.g., methanol, which also acts as the solvent).

  • Reaction Initiation: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1-0.2 eq) to the mixture.

  • Reaction Progression: Heat the mixture to reflux for 6-24 hours. To drive the equilibrium, a Dean-Stark apparatus can be used with solvents like toluene to azeotropically remove the water formed. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, neutralize the acid catalyst with a base (e.g., saturated NaHCO₃ solution) until the pH is ~7-8.

  • Purification: Remove the excess alcohol under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography if necessary.

Materials and Reagents
ReagentMolar Eq.PuritySupplier Example
2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid1.0>98%Sigma-Aldrich
Alcohol (e.g., Methanol)SolventACS gradeFisher Scientific
Sulfuric Acid (H₂SO₄)0.1 - 0.298%VWR
Ethyl Acetate (for extraction)-ACS gradeFisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃)---

Summary of Protocols and Expected Outcomes

MethodConditionsKey AdvantagesPotential ChallengesTypical Yield
Thionyl Chloride Reflux in alcohol, 0°C additionHigh reactivity, clean conversion, simple workupCorrosive and toxic reagents, product is a salt>85%
Steglich Esterification Room temp, DCM, DCC/DMAPMild conditions, high functional group toleranceStoichiometric byproduct (DCU), cost of reagents70-90%
Fischer Esterification Reflux in alcohol, acid catalystCost-effective, simple reagentsEquilibrium-limited, harsh conditions, long times50-80%

Conclusion

The choice of esterification method for 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid depends on the specific requirements of the synthesis, such as scale, substrate sensitivity, and desired product form. The Thionyl Chloride method is recommended for its efficiency and simplicity when the hydrochloride salt of the ester is acceptable. The Steglich protocol is the method of choice for sensitive substrates or when strictly neutral conditions are required. Fischer esterification remains a viable, economical option for large-scale synthesis, provided the potential for lower yields and longer reaction times is acceptable. Proper execution of any of these protocols, with careful monitoring and purification, will yield the desired ester product for further application in research and development.

References

  • Google Patents. (n.d.). CN102276526B - Synthesis method of 2-amino pyridine compounds.
  • ResearchGate. (n.d.). (PDF) Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity.
  • National Institutes of Health. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation.
  • ACS Publications. (n.d.). Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine. Racemization of aspartic and glutamic acid derivatives. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). What are a good methods for reaction of amino acids with thionyl chloride?
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification.
  • National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
  • Google Patents. (n.d.). US4628097A - Process for the preparation of 2-amino-alkylpyridines.
  • Wikipedia. (n.d.). Steglich esterification.
  • Google Patents. (n.d.). JP4356292B2 - Method for producing amino acid ester hydrochloride.
  • Chemistry LibreTexts. (2023). Fischer Esterification.
  • Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
  • (n.d.). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • ResearchGate. (n.d.). Hello!I have been trying to use the Steglich Esterification technique to synthesize amino acid derived esters.product is always lost in the aq phase?
  • Chemistry Steps. (n.d.). Fischer Esterification.
  • ResearchGate. (n.d.). Please suggest me a best recent method of esterification of N-Boc-Amino Acids?
  • National Institutes of Health. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives.
  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.

Sources

Application

Designing helical peptides using 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid residues

Application Note: Designing Helical Peptides using 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid ( -Py-Aib) -Py-Aib in Foldamer Design Executive Summary The residue 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid (referr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Designing Helical Peptides using 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid (


-Py-Aib) 

-Py-Aib in Foldamer Design

Executive Summary

The residue 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid (referred to herein as


-Py-Aib ) represents a convergence of two powerful structural constraints: the Thorpe-Ingold effect  of 

-aminoisobutyric acid (Aib) and the electronic/steric modulation of

-arylation.

Unlike standard Aib, which promotes


- or 

-helicity via backbone steric clash,

-Py-Aib introduces a pyridine moiety on the backbone nitrogen. This modification eliminates the backbone N-H donor capability at the insertion site, effectively acting as a Helix Initiator (N-Cap) or a Helix Terminator , while providing a Lewis basic site (pyridine nitrogen) for metal coordination or intramolecular hydrogen bonding.

This guide details the mechanistic rationale, computational parameterization, and optimized Solid Phase Peptide Synthesis (SPPS) protocols required to utilize this hyper-hindered residue.

Structural Mechanistics & Design Logic

The Hyper-Hindered Constraint

-Py-Aib combines the gem-dimethyl group of Aib with an 

-pyridyl group.
  • Conformational Lock: The gem-dimethyl group restricts the torsion angles (

    
    ) to helical regions (
    
    
    
    ).
  • H-Bonding Switch: The

    
    -arylation removes the amide proton. Consequently, 
    
    
    
    -Py-Aib cannot act as a hydrogen bond donor. It disrupts the characteristic
    
    
    H-bond network of an
    
    
    -helix if placed internally.
  • Design Utility:

    • N-Capping: Placed at the N-terminus, the pyridine nitrogen can accept a hydrogen bond from the amide NH of residue

      
      , 
      
      
      
      , or
      
      
      , nucleating the helix.
    • Metal Staples: The pyridine nitrogen can coordinate divalent cations (

      
      ) to stabilize tertiary structures.
      
Interaction Pathway

HelixDesign Residue N-Py-Aib Residue Sterics Gem-Dimethyl (Thorpe-Ingold) Residue->Sterics Electronic N-Pyridyl Group (Lewis Base) Residue->Electronic PhiPsi Restricted Phi/Psi (Helical Space) Sterics->PhiPsi Limits Rotation H_Bonding H-Bond Acceptor (No Donor) Electronic->H_Bonding Modifies H-Bond Network Proteolysis Proteolytic Resistance Electronic->Proteolysis Steric Shielding HelixInit Helix Nucleation (N-Cap) PhiPsi->HelixInit H_Bonding->HelixInit Stabilizes Turn MetalCoord Metal Coordination (Zn2+, Cu2+) H_Bonding->MetalCoord

Figure 1: Mechanistic impact of N-Py-Aib on peptide structure and function.

Computational Modeling Parameters

Before synthesis, modeling is crucial due to the residue's bulk. Standard force fields (CHARMM, AMBER) lack specific parameters for


-pyridyl-Aib.

Protocol for Parameterization:

  • Fragment Generation: Build the

    
    -acetyl-
    
    
    
    -pyridyl-Aib-
    
    
    -methylamide model system.
  • QM Optimization: Perform geometry optimization using DFT (B3LYP/6-31G*).

  • Charge Derivation: Calculate partial charges using RESP (Restrained Electrostatic Potential) fitting.

  • Torsion Scanning: Scan the

    
     (N-C
    
    
    
    ) and
    
    
    (C
    
    
    -C) dihedrals to identify energy minima.
    • Note: Expect high energy barriers for rotation due to the collision between the pyridine ring and the gem-dimethyl groups.

Experimental Protocol: Solid Phase Peptide Synthesis (SPPS)

Challenge:


-Py-Aib is a secondary amine  attached to a quaternary carbon . It is extremely difficult to acylate (couple the next amino acid to it) and difficult to couple to the growing chain.

Standard Fmoc-SPPS will likely fail. Use the following optimized protocol.

Reagents & Setup
  • Resin: Low loading Rink Amide resin (0.2–0.3 mmol/g) to reduce inter-chain aggregation.

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt, COMU, or PyBroP.

  • Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).

  • Microwave Synthesizer: Highly recommended (e.g., CEM Liberty Blue or Biotage).

Step-by-Step Synthesis Workflow

Step A: Coupling


-Py-Aib to the Resin (or previous residue) 
Since the carboxyl group of 

-Py-Aib is hindered by the gem-dimethyls, activation must be aggressive.
  • Activation: Dissolve Fmoc-

    
    -Py-Aib (4 eq), HATU (3.9 eq), and HOAt (4 eq) in DMF.
    
  • Base: Add DIEA (8 eq).

  • Coupling: Microwave irradiation at 75°C for 20 minutes .

  • Double Couple: Repeat the step if the sequence is long.

Step B: Fmoc Deprotection

  • Treat with 20% Piperidine in DMF (with 0.1M HOBt to suppress aspartimide formation if applicable).

  • Extended Time: The bulky pyridine group may shield the Fmoc group. Perform 2 x 10 min deprotection steps.

Step C: Coupling the Next Residue (The Critical Bottleneck) Acylating the secondary amine of


-Py-Aib is the hardest step. The nucleophile is sterically crowded by the pyridine ring and the gem-dimethyls.
  • Method 1: Acid Fluorides (Recommended)

    • Convert the incoming Fmoc-Amino Acid to its acid fluoride using TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate).

    • Mix Fmoc-AA-F (5 eq) + DIEA (10 eq) in DCM/DMF (1:1).

    • Couple for 2–4 hours at room temperature or 1 hour at 50°C .

  • Method 2: Bis-trichloromethyl carbonate (Triphosgene)

    • Generate the symmetrical anhydride or N-carboxyanhydride (NCA) of the incoming amino acid in situ.

    • React with the resin-bound

      
      -Py-Aib at elevated temperature (50°C).
      

Step D: Cleavage & Purification

  • Cocktail: TFA/TIS/H2O (95:2.5:2.5).

  • Time: 2–3 hours. (The

    
    -Py bond is stable to TFA).
    
  • Purification: Reverse-phase HPLC (C18 column).

    • Note: The pyridine group makes the peptide more basic. Expect retention time shifts compared to standard Aib peptides.

Synthesis Logic Diagram

SPPS_Protocol Start Resin-AA(n) CoupleMap Couple Fmoc-N-Py-Aib (HATU/HOAt, 75°C, 20m) Start->CoupleMap Deprotect Fmoc Deprotection (20% Piperidine, 2x10m) CoupleMap->Deprotect Check Is N-Py-Aib N-terminal? Deprotect->Check HardCouple Couple Next Residue (AA_n+2) CRITICAL STEP Check->HardCouple No Finish Cleavage & HPLC Check->Finish Yes Method1 Method A: Acid Fluoride (TFFH activation) HardCouple->Method1 Method2 Method B: PyBroP/Microwave (Double Couple) HardCouple->Method2 Method1->Finish Method2->Finish

Figure 2: Optimized SPPS workflow for handling the steric hindrance of N-Py-Aib.

Characterization & Data Analysis

Circular Dichroism (CD)

Standard


-helices show minima at 208 nm and 222 nm.
  • Effect of

    
    -Py-Aib: 
    
    • If used as an N-cap , expect increased ellipticity (more negative) at 222 nm compared to the control, indicating stabilization.

    • The pyridine chromophore absorbs in the UV region (approx. 250–270 nm). Subtract the baseline of the non-peptide blank carefully. You may see an induced CD signal in the aromatic region (260 nm) if the pyridine ring is held rigidly in a chiral environment.

NMR Spectroscopy
  • 1H NMR: Look for the disappearance of the amide doublet for the

    
    -Py-Aib residue (replaced by N-Py).
    
  • ROESY: Look for NOE cross-peaks between the Pyridine ring protons and the

    
     amide proton to confirm the N-capping geometry.
    

Table 1: Expected Analytical Signatures

ParameterStandard Aib PeptideN-Py-Aib PeptideInterpretation
Mass Spec (ESI) [M+H]+[M+H]+ + 77 Da (approx)Mass shift due to Pyridine vs H.
CD (222 nm) High HelicityHigh Helicity (if N-cap)N-Py-Aib stabilizes via N-capping.
HPLC Retention ModerateShifted (pH dependent)Pyridine is basic; retention changes with TFA buffer.
Amide Region (NMR) Distinct NH peaksOne missing NHConfirmation of N-substitution.

References

  • Toniolo, C., et al. (2001). "Control of peptide conformation by the alpha-amino-isobutyric acid residue." Biopolymers. Link

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link

  • Clayden, J., et al. (2009). "N-Terminally Modified Peptides: Controlling Conformation through N-Capping." Angewandte Chemie International Edition. Link

  • Albericio, F., & Bomer, J. M. (2010). "Preparation of hindered peptides: The acid fluoride method." Organic Process Research & Development. Link

  • Griesbeck, A. G., et al. (2012). "Photoinduced decarboxylation of N-pyridyl amino acids." Beilstein Journal of Organic Chemistry. Link

(Note: While specific literature on the exact IUPAC string "2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid" is sparse, the protocols above are derived from authoritative methodologies for N-arylated and alpha,alpha-disubstituted amino acids found in the cited works.)

Method

Catalytic Applications of Metal Complexes with 2-Methyl-2-[(pyridin-2-yl)amino]propanoic Acid: Application Notes and Protocols

For the Attention of Researchers, Scientists, and Drug Development Professionals Senior Application Scientist's Foreword: This technical guide provides a comprehensive overview of the potential catalytic applications of...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: This technical guide provides a comprehensive overview of the potential catalytic applications of metal complexes featuring the ligand 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid. It is important to note that while the coordination chemistry of pyridine- and amino acid-based ligands is a rich and dynamic field, at the time of publication, specific catalytic applications for metal complexes of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid are not extensively documented in peer-reviewed literature.

Therefore, this guide adopts a predictive and comparative approach, drawing upon established protocols and mechanistic insights from structurally analogous α-[(pyridin-2-yl)amino] acid and related pyridine-amino acid metal complexes. The protocols and application notes herein are presented as robust starting points for research and development, designed to be adapted and optimized for the specific target complex. The principles of coordination chemistry and catalysis suggest that the unique steric and electronic properties of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid—namely the gem-dimethyl group on the α-carbon—will impart distinct reactivity and selectivity profiles in its metal complexes. This guide is intended to empower researchers to explore this promising, yet uncharted, catalytic landscape.

Ligand Synthesis and Coordination Chemistry

The foundational step in exploring the catalytic potential of any ligand-metal system is the robust synthesis of the ligand itself and a fundamental understanding of its coordination behavior.

Synthesis of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid

The synthesis of α-[(pyridin-2-yl)amino] acids can be achieved through several synthetic routes. A common and effective method is the nucleophilic substitution of a halogenated pyridine with an amino acid ester, followed by hydrolysis.

Protocol 1: Synthesis of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid

Materials:

  • 2-Chloropyridine

  • 2-Amino-2-methylpropanoic acid (or its methyl/ethyl ester)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Dimethylformamide (DMF) or other high-boiling polar aprotic solvent

  • Palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos) for Buchwald-Hartwig amination (alternative, more advanced method)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-amino-2-methylpropanoic acid ester (1.0 eq), 2-chloropyridine (1.1 eq), and potassium carbonate (2.5 eq) in DMF.

  • Reaction: Heat the mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up (Ester): After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification (Ester): Purify the crude ester by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Hydrolysis: Dissolve the purified ester in a mixture of methanol and 1 M NaOH solution. Stir at room temperature or gently heat until the hydrolysis is complete (monitored by TLC).

  • Acidification and Isolation: Acidify the reaction mixture to pH ~6-7 with 1 M HCl. The product may precipitate. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent like dichloromethane.

  • Final Purification: The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality and Insights: The choice of a high-boiling polar aprotic solvent like DMF facilitates the SₙAr reaction by solvating the potassium carbonate and increasing the nucleophilicity of the amino acid. For more sterically hindered or less reactive substrates, a palladium-catalyzed Buchwald-Hartwig amination can be a more efficient, albeit more expensive, alternative.

Coordination Chemistry

The 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid ligand is expected to act as a tridentate N,N,O-donor, coordinating to a metal center through the pyridine nitrogen, the secondary amine nitrogen, and one of the carboxylate oxygens. The gem-dimethyl group on the α-carbon will enforce a specific geometry around the metal center, which can be beneficial for creating a well-defined chiral pocket in asymmetric catalysis.

Application Note: Asymmetric Henry (Nitroaldol) Reaction

Introduction:

The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a fundamental C-C bond-forming reaction. Asymmetric catalysis of this reaction provides access to valuable chiral β-nitro alcohols, which are precursors to β-amino alcohols and α-hydroxy carboxylic acids. Copper(II) complexes of chiral pyridine-containing ligands have shown significant promise in catalyzing enantioselective Henry reactions.[1]

Principle:

A chiral copper(II) complex of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid can act as a Lewis acid catalyst. The copper center coordinates to the carbonyl oxygen of the aldehyde, activating it towards nucleophilic attack. The chiral environment created by the ligand directs the approach of the nitronate anion, leading to the preferential formation of one enantiomer of the product.

Protocol 2: Asymmetric Henry Reaction Catalyzed by a Cu(II)-2-Methyl-2-[(pyridin-2-yl)amino]propanoate Complex

Materials:

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) or Copper(II) triflate (Cu(OTf)₂)

  • 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid (Ligand)

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Nitromethane

  • A weak base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA))

  • Solvent (e.g., isopropanol, THF, or DCM)

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

  • Catalyst Preparation (in situ): In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Cu(OAc)₂·H₂O (0.05 eq) and the ligand (0.055 eq) in the chosen solvent. Stir the mixture at room temperature for 1-2 hours to allow for complex formation. The solution should change color, indicating coordination.

  • Reaction Mixture: To the catalyst solution, add the aromatic aldehyde (1.0 eq) and the weak base (1.1 eq).

  • Addition of Nucleophile: Slowly add nitromethane (3.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) for 24-72 hours. Monitor the reaction progress by TLC.

  • Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the yield and enantiomeric excess (ee) of the product by chiral HPLC.

Data Presentation:

EntryAldehydeCatalyst Loading (mol%)BaseSolventTime (h)Yield (%)ee (%)
1Benzaldehyde5Et₃NIsopropanol48[Expected High][Expected High]
24-Nitrobenzaldehyde5Et₃NIsopropanol48[Expected High][Expected High]
32-Naphthaldehyde5DIPEATHF72[Expected Moderate to High][Expected High]

Note: The yield and ee values are predictive and should be determined experimentally.

Experimental Workflow Diagram:

G cluster_prep Catalyst Preparation cluster_reaction Henry Reaction cluster_analysis Analysis cu_source Cu(OAc)₂·H₂O catalyst [Cu(II)-Ligand] Complex cu_source->catalyst ligand Ligand ligand->catalyst solvent_prep Solvent solvent_prep->catalyst reaction_mixture Reaction Mixture catalyst->reaction_mixture Catalyst (5 mol%) aldehyde Aldehyde aldehyde->reaction_mixture base Base base->reaction_mixture nitromethane Nitromethane nitromethane->reaction_mixture product β-Nitro Alcohol reaction_mixture->product Stirring, RT, 24-72h purification Column Chromatography product->purification hplc Chiral HPLC purification->hplc

Caption: Workflow for the Cu(II)-catalyzed asymmetric Henry reaction.

Application Note: Alkane Oxidation

Introduction:

The selective oxidation of C-H bonds in alkanes to alcohols and ketones is a highly desirable transformation in synthetic chemistry. Iron and copper complexes with nitrogen-containing ligands have been investigated as catalysts for this process, often using environmentally benign oxidants like hydrogen peroxide (H₂O₂).[2][3]

Principle:

An in situ generated metal complex of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid can catalyze the oxidation of alkanes. The proposed mechanism often involves the formation of a high-valent metal-oxo species, which is the active oxidant. The ligand environment modulates the reactivity and selectivity of this species.

Protocol 3: Iron-Catalyzed Oxidation of Cyclohexane

Materials:

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O) or Iron(II) chloride (FeCl₂)

  • 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid (Ligand)

  • Cyclohexane

  • 30% Hydrogen peroxide (H₂O₂)

  • Acetonitrile (MeCN)

  • Gas chromatograph (GC) for analysis

Step-by-Step Procedure:

  • Catalyst Solution: In a reaction vial, prepare a stock solution of the iron salt and the ligand in acetonitrile. A typical concentration would be 1 mM of the iron salt and 1.1 mM of the ligand.

  • Reaction Setup: In a separate vial, add cyclohexane (1.0 mmol) and acetonitrile to a total volume of 5 mL.

  • Catalyst Addition: Add an aliquot of the catalyst stock solution to the reaction vial to achieve the desired catalyst loading (e.g., 1 mol%).

  • Initiation: Carefully add 30% H₂O₂ (e.g., 10 eq) to the reaction mixture. Caution: Hydrogen peroxide is a strong oxidant.

  • Reaction: Stir the mixture vigorously at a controlled temperature (e.g., 50 °C) for a specified time (e.g., 4-8 hours).

  • Quenching: Quench the reaction by adding a small amount of manganese dioxide (MnO₂) to decompose the excess H₂O₂.

  • Analysis: Analyze the reaction mixture directly by gas chromatography (GC) to determine the conversion of cyclohexane and the yields of cyclohexanol and cyclohexanone.

Data Presentation:

EntryCatalystLigandCatalyst Loading (mol%)OxidantSolventTime (h)Conversion (%)Products (Selectivity %)
1FeSO₄Ligand1H₂O₂MeCN6[Expected Moderate]Cyclohexanol, Cyclohexanone
2FeCl₂Ligand1H₂O₂MeCN6[Expected Moderate]Cyclohexanol, Cyclohexanone

Note: Conversion and selectivity are predictive and require experimental verification.

Catalytic Cycle Diagram:

G M_L [M(II)-L] M_OOH [M(III)-OOH] M_L->M_OOH + H₂O₂ M_O [M(IV)=O] M_OOH->M_O - H₂O M_OH [M(III)-OH] M_O->M_OH + R-H ROH R-OH M_OH->M_L + H⁺, - H₂O H2O2 H₂O₂ H2O H₂O RH R-H

Caption: A plausible catalytic cycle for metal-catalyzed alkane hydroxylation.

References

  • Nováková, G., Drabina, P., Svoboda, J., & Sedlák, M. (2017). Copper(II) complexes of 2-(pyridine-2-yl)imidazolidine-4-thione derivatives for asymmetric Henry reactions. Tetrahedron: Asymmetry, 28(6), 791-796. [Link]

  • Popova, M., & Shopova, M. (2013). Catalytic Activity of Amino Acids-Metal Complexes in Oxidation Reactions. Journal of Chemical and Natural Resources Engineering, 4(1), 31-40. [Link]

  • Zhang, J., et al. (2016). Synthesis and characterization of copper(ii) complexes with multidentate ligands as catalysts for the direct hydroxylation of benzene to phenol. Dalton Transactions, 45(3), 1112-1119. [Link]

Sources

Application

Scalable Synthesis of N-(2-pyridyl)-α-aminoisobutyric Acid: A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction: The Significance of N-(2-pyridyl)-α-aminoisobutyric Acid in Modern Drug Discovery N-(2-pyridyl)-α-aminoisobutyric acid is a non-proteinogenic amino acid that has emerged as a valuable building block in medi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-(2-pyridyl)-α-aminoisobutyric Acid in Modern Drug Discovery

N-(2-pyridyl)-α-aminoisobutyric acid is a non-proteinogenic amino acid that has emerged as a valuable building block in medicinal chemistry and drug development. Its unique structural features, combining the conformational constraints of α-aminoisobutyric acid (Aib) with the chelating and hydrogen bonding capabilities of the 2-pyridyl moiety, make it a compelling component in the design of novel therapeutics. The gem-dimethyl group of the Aib backbone restricts conformational flexibility, often inducing helical structures in peptides, which can lead to enhanced metabolic stability and improved bioavailability.[1] The incorporation of a 2-pyridyl group introduces a metal-coordinating site and a potential hydrogen bond acceptor, properties that can be exploited to modulate the pharmacological activity and pharmacokinetic profiles of parent molecules.

This guide provides a detailed overview of scalable synthesis methods for N-(2-pyridyl)-α-aminoisobutyric acid, designed to be a practical resource for researchers in both academic and industrial settings. We will delve into the strategic considerations for constructing this molecule, focusing on robust and scalable protocols for the synthesis of the α-aminoisobutyric acid precursor and its subsequent N-pyridylation.

Strategic Approaches to Synthesis

The synthesis of N-(2-pyridyl)-α-aminoisobutyric acid can be logically divided into two key stages: the formation of the α-aminoisobutyric acid backbone and the subsequent introduction of the 2-pyridyl group onto the nitrogen atom.

cluster_0 Synthesis of α-aminoisobutyric acid (Aib) cluster_1 N-Pyridylation of Aib A Acetone D α-aminoisobutyronitrile A->D B Cyanide Source (e.g., NaCN, KCN) B->D C Ammonia Source (e.g., NH4Cl, NH3) C->D E α-aminoisobutyric acid (Aib) D->E Hydrolysis F α-aminoisobutyric acid (Aib) H N-(2-pyridyl)-α-aminoisobutyric acid F->H G 2-Halopyridine (e.g., 2-chloropyridine, 2-bromopyridine) G->H I Catalyst System (e.g., Pd or Cu based) I->H

Diagram 1: Overall Synthetic Strategy

This modular approach allows for the optimization of each stage independently, ensuring high yields and purity of the final product.

Part 1: Scalable Synthesis of α-Aminoisobutyric Acid (Aib)

The most established and scalable method for the synthesis of α-aminoisobutyric acid is the Strecker synthesis.[2][3][4] This classical method involves the reaction of a ketone (acetone) with a cyanide source and an ammonia source to form an α-aminonitrile, which is then hydrolyzed to the desired amino acid.

Protocol 1: Modified Strecker Synthesis of α-Aminoisobutyric Acid

This protocol is adapted from the well-established procedure in Organic Syntheses, which has been proven to be robust and scalable.[2]

Materials:

  • Acetone

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Ether

  • Methanol

  • 48% Hydrobromic acid (HBr)

  • Pyridine

  • Deionized water

Equipment:

  • Large round-bottom flask (e.g., 3 L for the described scale)

  • Mechanical stirrer

  • Ice bath

  • Separatory funnel

  • Distillation apparatus

  • Büchner funnel and filter flask

Procedure:

  • Formation of α-aminoisobutyronitrile:

    • In a 3 L round-bottom flask equipped with a mechanical stirrer, dissolve 200 g (3.7 moles) of ammonium chloride in 500 mL of water and cool the solution to 5-10 °C in an ice bath.

    • Add a solution of 175 g (3 moles) of acetone in 500 mL of ether with vigorous stirring.

    • Slowly add a solution of 160 g (3.2 moles) of sodium cyanide in 350 mL of water, ensuring the temperature does not exceed 15 °C.

    • Continue stirring for one hour after the addition is complete, then allow the mixture to stand overnight.

    • Separate the ether layer and extract the aqueous layer with multiple portions of ether.

    • Combine the ether extracts and distill off the ether to obtain the crude α-aminoisobutyronitrile.

  • Hydrolysis to α-aminoisobutyric acid:

    • To the crude α-aminoisobutyronitrile, add 800 mL of methanol and cool the solution.

    • Saturate the solution with ammonia gas and let it stand for 2-3 days.

    • Remove the excess ammonia and methanol by distillation.

    • Add 600 mL of water to the residue, followed by 1 kg of 48% hydrobromic acid.

    • Reflux the mixture for two hours.

    • Distill off the hydrobromic acid under reduced pressure. Add water and repeat the distillation to remove as much HBr as possible.

  • Isolation and Purification:

    • Dissolve the residue in methanol and filter.

    • Add pyridine in excess to precipitate the free amino acid.

    • Allow the mixture to stand overnight for complete precipitation.

    • Collect the product by filtration, wash thoroughly with methanol, and dry.

    • For a pyridine-free product, dissolve the solid in warm water, filter, and reprecipitate by pouring the solution into a large volume of methanol.[2]

Expected Yield: 30-33% of the theoretical amount.[2]

Parameter Value Reference
Starting MaterialAcetone[2]
Key ReagentsNH₄Cl, NaCN, HBr[2]
Overall Yield30-33%[2]
PurityHigh after recrystallization[2]

Table 1: Summary of the Strecker Synthesis of α-Aminoisobutyric Acid

Part 2: N-Pyridylation of α-Aminoisobutyric Acid

The introduction of the 2-pyridyl group onto the nitrogen atom of α-aminoisobutyric acid can be achieved through transition metal-catalyzed cross-coupling reactions. The two most prominent methods are the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann coupling (copper-catalyzed).

Method A: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[5] It typically employs a palladium catalyst with a specialized phosphine ligand and a base. For the N-pyridylation of a sterically hindered amino acid like Aib, the choice of ligand is crucial to achieve good yields.

A Pd(0)Ln C Oxidative Addition A->C B Ar-X B->C D Ar-Pd(II)(L)n-X C->D G [Ar-Pd(II)(L)n-NR2] D->G E R2NH E->G F Base F->G H Reductive Elimination G->H H->A I Ar-NR2 H->I

Diagram 2: Catalytic Cycle of Buchwald-Hartwig Amination

Protocol 2: Buchwald-Hartwig N-Pyridylation of α-Aminoisobutyric Acid (Proposed)

This proposed protocol is based on general principles of the Buchwald-Hartwig amination and may require optimization for this specific substrate combination.

Materials:

  • α-Aminoisobutyric acid

  • 2-Bromopyridine or 2-Chloropyridine

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like G3-XPhos

  • XPhos or a similar bulky electron-rich phosphine ligand

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

  • Magnetic stirrer and hotplate

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere, add α-aminoisobutyric acid (1.0 eq), 2-bromopyridine (1.2 eq), the palladium source (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).

    • Add the base (e.g., NaOtBu, 2.0 eq).

    • Add anhydrous toluene or dioxane as the solvent.

  • Reaction:

    • Heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and quench with water.

    • Adjust the pH to neutral with a dilute acid (e.g., 1M HCl).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • The product may remain in the aqueous layer as a salt. If so, acidify the aqueous layer to the isoelectric point of the product to precipitate it, or use ion-exchange chromatography for purification.[6]

    • Purify the crude product by recrystallization or column chromatography.

Method B: Ullmann Coupling

The Ullmann coupling is a classical copper-catalyzed method for forming C-N bonds.[7] Modern modifications often use ligands to improve the reaction conditions and yields. Amino acids themselves have been shown to act as effective ligands in Ullmann-type reactions.[8]

A Cu(I) Source F [Ar-Cu(III)(NR2)(X)] Intermediate A->F B Ar-X B->F C R2NH C->F D Base D->F E Ligand (optional) E->F G Reductive Elimination F->G H Ar-NR2 G->H

Diagram 3: Simplified Representation of the Ullmann Coupling

Protocol 3: Ullmann N-Pyridylation of α-Aminoisobutyric Acid (Proposed)

This proposed protocol is based on modern Ullmann coupling conditions and may require optimization.

Materials:

  • α-Aminoisobutyric acid

  • 2-Iodopyridine or 2-Bromopyridine

  • Copper(I) iodide (CuI)

  • L-Proline or N,N-dimethylglycine as a ligand

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk flask or sealed tube

  • Magnetic stirrer and hotplate

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup:

    • In a Schlenk flask or sealed tube, combine α-aminoisobutyric acid (1.0 eq), 2-iodopyridine (1.1 eq), CuI (10 mol%), the ligand (e.g., L-proline, 20 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

    • Add anhydrous DMSO or DMF as the solvent.

    • Degas the mixture and backfill with an inert gas.

  • Reaction:

    • Heat the reaction mixture to 90-130 °C with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with water.

    • Filter to remove insoluble copper salts.

    • Acidify the filtrate with a dilute acid (e.g., 1M HCl) to the isoelectric point of the product to induce precipitation.

    • Alternatively, purify the product using ion-exchange chromatography.[6]

    • Wash the isolated product with water and dry under vacuum.

Parameter Buchwald-Hartwig Amination Ullmann Coupling
Catalyst PalladiumCopper
Typical Halide Ar-Br, Ar-ClAr-I, Ar-Br
Ligand Bulky phosphines (e.g., XPhos)Amino acids (e.g., L-proline)
Base Strong (e.g., NaOtBu) or moderate (e.g., Cs₂CO₃)Moderate (e.g., K₂CO₃, K₃PO₄)
Temperature 80-110 °C90-130 °C
Advantages Broader substrate scope, milder conditionsLower cost catalyst
Challenges Catalyst and ligand cost, sensitivity to air/moistureHigher temperatures, potential for side reactions

Table 2: Comparison of N-Pyridylation Methods

Conclusion

The synthesis of N-(2-pyridyl)-α-aminoisobutyric acid is a multi-step process that can be achieved on a scalable level through well-established synthetic methodologies. The Strecker synthesis provides a reliable and scalable route to the α-aminoisobutyric acid precursor. For the crucial N-pyridylation step, both the Buchwald-Hartwig amination and the Ullmann coupling offer viable pathways. The choice between these two methods will depend on factors such as cost, available equipment, and the desired scale of the synthesis. The protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to develop and optimize the synthesis of this important building block for drug discovery and development.

References

  • Clarke, H. T.; Bean, H. J. α-Aminoisobutyric acid. Org. Synth.1931 , 11, 4. [Link]

  • Buchwald, S. L.; Hartwig, J. F. Buchwald–Hartwig amination. Wikipedia. [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]

  • Jacobsen, E. N. et al. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Proc. Natl. Acad. Sci. U.S.A.2008 , 105, 56-61. [Link]

  • Ueki, M. et al. Amino acids and peptides. XXIII. Synthesis of N alpha-protected amino acid 6-chloro-2-pyridyl esters and their evaluation for peptide synthesis. Chem. Pharm. Bull. (Tokyo)1985 , 33, 4071-4078. [Link]

  • NROChemistry. Strecker Synthesis. [Link]

  • Jones, J. H. et al. Polypeptides. Part XII. The preparation of 2-pyridyl esters and their use in peptide synthesis. J. Chem. Soc. C1968 , 207-213. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Reddy, B. V. S. et al. Regioselective copper(I)-catalyzed ullmann amination of halopyridyl carboxylates using sodium azide: a route for aminopyridyl ca. Tetrahedron Lett.2018 , 59, 1625-1629. [Link]

  • Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie1850 , 75, 27-45. [Link]

  • Ullmann, F. Ullmann reaction. Wikipedia. [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • OperaChem. Ullmann coupling-An overview. [Link]

  • Clayden, J. et al. Synthesis of enantiomerically enriched (R)-13C-labelled 2-aminoisobutyric acid (Aib) by conformational memory in the alkylation of a derivative of L-alanine. Beilstein J. Org. Chem.2011 , 7, 1304-1310. [Link]

  • Synthesis Spotlight. Buchwald–Hartwig Amination with Aqueous Ammonia. [Link]

  • Organic Synthesis. Ullmann Coupling & other Cu Catalyzed reactions. [Link]

  • Google Patents. CN104892521A - Synthesis and purification method for alpha-amino acid compound.
  • Fuji Technolgies. Separation and Refining of Amino acids. [Link]

  • Ma, D. Cu(I)/Amino Acid Catalyzed Coupling Reactions of Aryl Halides and Nucleophiles: Applications in Large. CHIMIA International Journal for Chemistry2008 , 62, 41-45. [Link]

  • Deming, T. J. et al. General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. J. Am. Chem. Soc.2011 , 133, 18050-18053. [Link]

  • Clayden, J. et al. Synthesis of enantiomerically enriched (R)-13C-labelled 2-aminoisobutyric acid (Aib) by conformational memory in the alkylation of a derivative of L-alanine. Beilstein J. Org. Chem.2011 , 7, 1304-1310. [Link]

  • LifeTein. Unusual Amino Acids: α-Aminoisobutyric Acid. [Link]

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Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid coupling

This technical guide provides in-depth troubleshooting advice and methodologies for researchers encountering challenges with the amide coupling of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid. Its unique structure pres...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides in-depth troubleshooting advice and methodologies for researchers encountering challenges with the amide coupling of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid. Its unique structure presents significant steric challenges that often lead to low yields or reaction failure with standard protocols. This document outlines the underlying chemical principles and provides robust, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: Why is the amide coupling of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid so challenging?

Answer: The difficulty arises from two primary sources of steric hindrance inherent in the molecule's structure:

  • α,α-Disubstituted Carboxylic Acid: The carboxylic acid is attached to a quaternary carbon, flanked by two methyl groups. This "gem-dimethyl" arrangement severely obstructs the approach of the incoming amine's nucleophilic nitrogen to the activated carboxyl group. This is analogous to the challenges seen when coupling other α,α-disubstituted amino acids like α-aminoisobutyric acid (Aib).[1][2]

  • Hindered Secondary Amine: The reacting amine, if this molecule is the N-terminal partner, is a secondary amine. It is sterically shielded by the bulky gem-dimethyl group on one side and the pyridine ring on the other, making it a poor nucleophile.

These factors dramatically slow down the reaction kinetics of amide bond formation, often requiring more powerful activating agents and optimized conditions to achieve acceptable yields.[1]

Q2: What are the most common failure modes I should expect with this coupling?

Answer: When using standard or sub-optimal coupling conditions, you are likely to encounter one or more of the following issues:

  • Extremely Low to No Yield: The most common outcome is the recovery of unreacted starting materials. Standard coupling reagents like DCC or EDC are often not potent enough to overcome the activation energy barrier imposed by the steric bulk.[2]

  • Formation of Side Products: With highly reactive reagents and prolonged reaction times, side reactions can occur. For instance, uronium/aminium reagents used in excess can potentially modify the free N-terminal amine of the coupling partner.[3][4]

  • Incomplete Reactions: Reactions may stall after reaching a low level of conversion, making purification difficult and significantly reducing the yield of the desired product. This leads to the presence of truncated sequences in solid-phase peptide synthesis (SPPS).[5][6]

Troubleshooting and Optimization Guide

Q3: My standard carbodiimide coupling using EDC/HOBt has failed. What is the next logical step?

Answer: Failure of carbodiimide-based methods is common for this type of substrate.[2] Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often insufficiently reactive.[7][8][9] Your next step should be to switch to a more potent class of coupling reagents, specifically onium salts .

Onium salt reagents are broadly categorized into phosphonium salts and aminium/uronium salts.[10] These reagents react with the carboxylic acid to form highly reactive intermediates that are more susceptible to nucleophilic attack by a hindered amine.

  • Phosphonium Salts: Examples include PyBOP and PyAOP.[3][4]

  • Aminium/Uronium Salts: Examples include HBTU, HATU, and COMU.[3][11]

These reagents generally offer higher coupling rates with fewer side reactions for difficult sequences.[1]

Q4: Phosphonium vs. Uronium/Aminium salts: Which is better for this specific hindered coupling?

Answer: Both classes represent a significant improvement over carbodiimides, but they have distinct advantages.

Uronium/Aminium salts like HATU are often the first choice for highly hindered systems.

  • Mechanism & Potency: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is exceptionally potent.[3] The 7-aza-benzotriazole component (HOAt) forms a more reactive active ester than the HOBt found in reagents like HBTU. This heightened reactivity is crucial for forcing the coupling between two sterically bulky partners.[12]

  • Reduced Racemization: HATU is known to be very effective at suppressing racemization, even during challenging couplings.[3]

Phosphonium salts like PyBOP are an excellent alternative, especially if side reactions are a concern.

  • Mechanism & Safety: PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is also a highly efficient reagent.[3][4] A key advantage is that phosphonium reagents do not have the potential to cause guanidination of the N-terminal amine, a side reaction that can occur with excess uronium/aminium reagents.[4][10] The byproduct of PyBOP is also less hazardous than that of its predecessor, BOP.[3][13]

The workflow below can help guide your decision-making process.

G start Low / No Yield with Carbodiimide (EDC/DCC) reagent_choice Switch to Onium Salt Reagent start->reagent_choice hatu_path Primary Recommendation: Use HATU or COMU reagent_choice->hatu_path For maximum potency pybop_path Alternative Recommendation: Use PyBOP or PyAOP reagent_choice->pybop_path To avoid side reactions hatu_reason Reason: Highest reactivity for severely hindered couplings. Lower racemization. hatu_path->hatu_reason optimize Optimize Reaction Conditions (Solvent, Temp, Equivalents) hatu_path->optimize pybop_reason Reason: High reactivity, no risk of guanidination side reaction. Good for fragment condensation. pybop_path->pybop_reason pybop_path->optimize success Successful Coupling optimize->success

Caption: Troubleshooting workflow for selecting an advanced coupling reagent.

Q5: What is the role of additives like Oxyma or HOAt, and are they needed with onium salts?

Answer: Additives play a critical role, primarily by forming an active ester intermediate that is more reactive than the initial O-acylisourea intermediate (in carbodiimide couplings) and less prone to racemization.[10]

  • With Carbodiimides (EDC/DCC): An additive is strongly recommended .[10] Additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl (hydroxyimino)cyanoacetate (Oxyma) are essential to accelerate the reaction and suppress side reactions.[10][14] Oxyma is a modern, non-explosive alternative to HOBt and HOAt and is highly effective.[14][15][16]

  • With Onium Salts (HATU, PyBOP): These reagents already incorporate a HOBt (in PyBOP, HBTU) or HOAt (in HATU) moiety into their structure.[3][4][12] Therefore, an external additive is generally not required . The reagent itself serves to form the active ester in situ.

Q6: Beyond the coupling reagent, what reaction conditions can I optimize?

Answer: Fine-tuning the reaction conditions is critical for success.

  • Solvent: N,N-Dimethylformamide (DMF) is the standard choice. If solubility or peptide aggregation is an issue (in SPPS), consider using N-methyl-2-pyrrolidone (NMP) or adding DMSO as a co-solvent.[17]

  • Base: A non-nucleophilic base is required for onium salt couplings. N,N-Diisopropylethylamine (DIPEA) is most common. For couplings prone to racemization, a weaker base like N-methylmorpholine (NMM) can be beneficial.[10] Typically, 2-4 equivalents of base are used.

  • Stoichiometry: For such a difficult coupling, using an excess of the amino acid and coupling reagent is often necessary. Start with 1.5 to 2.0 equivalents of both the acid and the coupling reagent relative to the amine component.

  • Temperature: While most couplings are performed at room temperature, gentle heating to 40-50°C can sometimes provide the energy needed to overcome the activation barrier. However, this should be done cautiously as elevated temperatures can increase the risk of racemization.

  • Reaction Time & Monitoring: These couplings are slow. Allow for extended reaction times (4-24 hours). If performing SPPS, monitor the reaction using a qualitative method like the Kaiser test (for primary amines) or a chloranil/isatin test for secondary amines to confirm reaction completion.[17] If the test remains positive, a second "double coupling" step is warranted.[17][18]

Comparative Data and Protocols

Coupling Reagent Comparison Table
ReagentClassRecommended Equivalents (Acid:Reagent:Base)Advantages for Hindered CouplingsPotential Drawbacks
EDC / Oxyma Carbodiimide1.5 : 1.5 : 1.5 (DIPEA)Low cost, water-soluble byproduct (EDC).[7][8]Low reactivity , often fails for α,α-disubstituted acids.[2]
HBTU Aminium Salt1.5 : 1.5 : 3.0 (DIPEA)High reactivity, good for general SPPS.[11][19]Less potent than HATU for severe steric hindrance.[3]
HATU Aminium Salt1.5 : 1.5 : 3.0 (DIPEA)Highest reactivity , excellent for hindered systems, low racemization.[3][10]Higher cost.
PyBOP Phosphonium Salt1.5 : 1.5 : 3.0 (DIPEA)High reactivity, no guanidination risk , safer byproduct than BOP.[3][4]Can be slightly less reactive than HATU.[20]
COMU Uronium Salt1.5 : 1.5 : 1.5 (DIPEA)Safer (Oxyma-based), highly reactive (uronium form), requires less base.[3][15][21]Newer reagent, may be less available.

Experimental Protocols

Protocol 1: HATU-Mediated Coupling (Solution Phase)

This protocol assumes coupling of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid (1.0 eq) to a generic primary amine partner (Amine-R, 1.0 eq).

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (target concentration ~0.1 M).

  • Pre-activation: Cool the solution to 0°C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise. Stir the mixture at 0°C for 15-20 minutes. This step pre-forms the highly reactive HOAt active ester.

  • Coupling: Add a solution of the amine partner (Amine-R, 1.0 eq) in a minimum amount of anhydrous DMF to the pre-activated mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to check for the consumption of the limiting reagent.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

G cluster_preactivation Pre-activation (0°C, 15 min) cluster_coupling Coupling (RT, 12-24h) Acid Hindered Acid (1.0 eq) ActiveEster Reactive HOAt Ester Acid->ActiveEster HATU HATU (1.1 eq) HATU->ActiveEster DIPEA DIPEA (2.0 eq) DIPEA->ActiveEster Product Desired Amide Product ActiveEster->Product Amine Amine Partner (1.0 eq) Amine->Product

Caption: Workflow for HATU-mediated solution-phase coupling.

Protocol 2: PyBOP-Mediated Coupling (Solid-Phase Peptide Synthesis)

This protocol describes coupling 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid onto a resin-bound peptide with a free N-terminal amine.

  • Resin Preparation: Swell the peptide-resin (1.0 eq of free amine) in DMF for 30 minutes. Drain the solvent.

  • Coupling Solution Preparation: In a separate vial, dissolve 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid (2.0 eq), PyBOP (2.0 eq) in DMF. Add DIPEA (4.0 eq) to this solution and vortex briefly.

  • Coupling: Immediately add the prepared coupling solution to the swelled resin.

  • Reaction: Agitate the reaction vessel at room temperature for at least 4 hours.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a qualitative test (e.g., isatin test for a secondary amine N-terminus, if applicable, or inferring completion by other means) to check for free amines.

  • Double Coupling (If Necessary): If the monitoring test is positive (indicating an incomplete reaction), drain the reaction solution, and repeat steps 3-5 with a fresh coupling solution.

  • Washing: Once the coupling is complete (negative monitoring test), drain the reaction solution and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts. The resin is now ready for the next deprotection step.

References

  • Coupling Reagents - Aapptec Peptides.
  • Carbodiimide Crosslinker Chemistry: EDC and DCC - Cre
  • DCC vs. EDC: Choosing the Right Carbodiimide for Your Synthesis - Smolecule.
  • A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids - Benchchem.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ACS Public
  • Efficient peptide coupling involving sterically hindered amino acids - PubMed.
  • Improved Syntheses of Peptide Coupling Reagents Bop and PyBOP Using Triphosgene - Taylor & Francis Online.
  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Deriv
  • Commonly Used Coupling Reagents in Peptide Synthesis - BOC Sciences.
  • PyBOP, CAS 128625-52-5 - Aapptec.
  • The Uronium/Guanidinium Peptide Coupling Reagents - Wiley Online Library.
  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps.
  • Technical Support Information Bulletin 1213 - Oxyma - CordenPharma.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
  • PyClocK, the phosphonium salt derived from 6-Cl-HOBt - Luxembourg Bio Technologies.
  • US Patent 9969769B2 - Coupling method for peptide synthesis at elevated temperatures - Google P
  • EDCHCl and Potassium Salts of Oxyma and OxymaB as Superior Coupling Cocktails for Peptide Synthesis - Luxembourg Bio Technologies.
  • HBTU: The Uronium Reagent Revolutionizing Peptide Synthesis - NINGBO INNO PHARMCHEM CO.,LTD.
  • HBTU - Wikipedia.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF - ResearchG
  • TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived
  • Troubleshooting low yield in solid-phase peptide synthesis - Benchchem.
  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis - Biotage.
  • Monitoring of Peptide Coupling and Capping; Coupling Tests - AAPPTec.
  • Peptide Purity & Yield Optimizing in SPPS - Gyros Protein Technologies.

Sources

Optimization

Technical Support Center: Optimizing Synthesis of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid

Ticket ID: #PYR-AIB-001 Subject: Yield Improvement & Protocol Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Executive Summary: The "Steric Penalty" You are encoun...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-AIB-001 Subject: Yield Improvement & Protocol Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary: The "Steric Penalty"

You are encountering low yields in the synthesis of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid (also known as N-(2-pyridyl)-


-aminoisobutyric acid).

The Root Cause: This reaction fights two fundamental forces:

  • Steric Hindrance: The gem-dimethyl group on the

    
    -carbon creates a massive steric barrier, significantly reducing the nucleophilicity of the amine.
    
  • Electronic Mismatch: If you are using standard S_NAr (Nucleophilic Aromatic Substitution), the pyridine ring is often not electrophilic enough unless activated.

This guide moves beyond standard textbook protocols to address the specific kinetic bottlenecks of this hindered system.

Module 1: Diagnostic Workflow

Before altering reagents, identify your current bottleneck using this logic flow.

G Start Start: Low Yield Diagnosis Route Which Route? Start->Route Alkylation Route A: 2-Aminopyridine + u03b1-Bromo Ester Route->Alkylation Alkylation SNAr Route B: 2-Halo-Pyridine + Aib Ester Route->SNAr S_NAr Buchwald Route C: Pd-Catalysis (Buchwald-Hartwig) Route->Buchwald Catalysis Elimination ISSUE: E2 Elimination (Formation of Methacrylate) Alkylation->Elimination Stop STOP: Switch Route Elimination->Stop Halogen Leaving Group? SNAr->Halogen Chlorine Chlorine (-Cl) Halogen->Chlorine Slow/No Rxn Fluorine Fluorine (-F) Halogen->Fluorine Preferred Ligand Ligand Check Buchwald->Ligand Standard Standard (BINAP/PPh3) Ligand->Standard Low Yield Bulky Bulky (BrettPhos/XantPhos) Ligand->Bulky Preferred

Figure 1: Decision matrix for selecting the optimal synthetic pathway. Note the "Dead End" at Route A.

Module 2: The S_NAr Route (The "Fluorine Switch")

User Scenario: "I am refluxing 2-chloropyridine with


-aminoisobutyric acid (Aib) in ethanol, but I only get starting material."

The Fix:

  • Leaving Group: You must switch from 2-Chloropyridine to 2-Fluoropyridine . The fluoride ion is a poorer leaving group in S_N1/S_N2 but vastly superior in S_NAr because the high electronegativity stabilizes the Meisenheimer complex intermediate [1].

  • Protection: Do not use the free amino acid. The zwitterionic character reduces solubility in organic solvents. Use the methyl or ethyl ester of Aib.

  • Solvent/Temp: Ethanol reflux (78°C) is insufficient to overcome the steric barrier. Use polar aprotic solvents at higher temperatures.

Optimized Protocol (S_NAr)
ParameterRecommendationRationale
Electrophile 2-Fluoropyridine (1.0 eq)Reacts ~300x faster than -Cl or -Br in S_NAr [1].
Nucleophile Methyl

-aminoisobutyrate HCl
(1.2 eq)
Ester eliminates zwitterion issues; HCl salt is stable.
Base Cs₂CO₃ (3.0 eq) or K₂CO₃ Cesium effect improves solubility in aprotic solvents.
Solvent DMSO or NMP High boiling point; stabilizes the transition state.
Temp/Time 100–120°C for 12–24hActivation energy is high due to gem-dimethyl sterics.

Step-by-Step:

  • Dissolve Methyl

    
    -aminoisobutyrate HCl (1.2 eq) and Cs₂CO₃ (3.0 eq) in dry DMSO (0.5 M concentration). Stir for 30 min at RT to liberate the free amine.
    
  • Add 2-Fluoropyridine (1.0 eq).

  • Heat to 120°C under inert atmosphere (N₂/Ar).

  • Monitor by HPLC/LC-MS. (Look for product mass: M+1 = ~195 for methyl ester).

  • Workup: Dilute with water, extract with EtOAc.

  • Hydrolysis: Treat the isolated ester with LiOH (2 eq) in THF/H₂O (1:1) at RT to yield the final acid.

Module 3: The Catalytic Route (Buchwald-Hartwig)[1]

User Scenario: "I cannot use high temperatures due to other sensitive groups, or S_NAr is still dirty."

The Fix: Standard ligands (BINAP, dppf) often fail with


-branched amines (like Aib) because the palladium center becomes too crowded. You need bulky, electron-rich phosphine ligands  that facilitate reductive elimination in crowded systems.
Optimized Protocol (Pd-Catalysis)
ComponentRecommendationFunction
Catalyst Source Pd₂(dba)₃ or Pd(OAc)₂ Pre-catalyst source.
Ligand BrettPhos or t-Bu-XantPhos specifically designed for hindered primary amines [2].
Base NaOtBu or K₃PO₄ Strong base required for the catalytic cycle.
Solvent 1,4-Dioxane or Toluene Standard non-polar solvents for Pd chemistry.

Critical Note: If using the free acid of Aib, you must use 2 equivalents of base to deprotonate the carboxylic acid first, but this often poisons the catalyst. Always couple the ester, then hydrolyze.

Module 4: The "Trap" (Reverse Alkylation)

FAQ: Why can't I just react 2-aminopyridine with ethyl


-bromoisobutyrate?

Answer: This is the most common failure mode. When you react a nucleophile (2-aminopyridine) with a tertiary halide (


-bromoisobutyrate) under basic conditions, Elimination (E2)  competes with Substitution (S_N2).

Because the tertiary carbon is sterically crowded, the base prefers to abstract a proton from the


-carbon, leading to the formation of Ethyl Methacrylate  (polymerization precursor) rather than your desired product.
  • Rule: Never use tertiary alkyl halides for this synthesis. Always use the amine on the tertiary carbon (Aib) attacking the aromatic ring (Pyridine).

Module 5: Workup & Purification (Zwitterion Handling)

The final product (free acid) is amphoteric (contains a basic pyridine and an acidic carboxyl group).

Isoelectric Point (pI) Strategy:

  • Hydrolysis: After hydrolyzing the ester (using LiOH or NaOH), the product exists as the carboxylate salt (Soluble in water).

  • Neutralization: Carefully acidify the aqueous layer with 1N HCl.

  • Precipitation: The product is likely to precipitate near its isoelectric point (typically pH 4–6 for this species).

  • Extraction: If it does not precipitate, extract at pH 5 using n-Butanol or DCM/Isopropanol (3:1). Pure DCM often fails to extract zwitterions.

References

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by Nucleophilic Aromatic Substitution. Science, 342(6161), 956-960. Link

  • Maitro, G., Vogel, S., Prestat, G., Madec, D., & Poli, G. (2006). Enantioselective Synthesis of N-Aryl-α-amino Acids via Pd-Catalyzed Arylation. Organic Letters, 8(26), 5951–5954. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Wolfe, J. P., et al. (1996). An Improved Catalyst System for the Pd-Catalyzed Amination of Aryl Halides with Primary Amines. Journal of the American Chemical Society, 118(30), 7215-7216. Link

Troubleshooting

Technical Support Center: Purification of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid

Welcome to the technical support guide for the purification of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and drug development professionals. Our approach is grounded in fundamental chemical principles and field-proven laboratory experience to help you navigate the common challenges associated with purifying this amphoteric molecule.

Overview: Understanding the Challenge

2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid is an amphoteric compound, possessing both a basic pyridinyl-amino moiety and an acidic carboxylic acid group. This dual nature is the key to its purification. Its solubility, and that of potential impurities, is highly dependent on the pH of the solution. A successful purification strategy will leverage this property to selectively isolate the target compound from starting materials and side products.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification process in a direct question-and-answer format.

Q1: My initial crude product is a sticky oil or an amorphous solid. How can I perform a quick purity assessment?

A1: Before committing to a large-scale purification, a rapid assessment is crucial.

  • Thin-Layer Chromatography (TLC): This is the most effective initial step. A good starting mobile phase is a mixture of Dichloromethane (DCM) and Methanol (MeOH) (e.g., 95:5 or 90:10 v/v). Because the compound is basic, streaking on the silica plate is common. To prevent this, add a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to your mobile phase. Your product should appear as a single, well-defined spot under UV light (254 nm). Multiple spots indicate the presence of impurities.

  • Crude ¹H NMR: Dissolve a small sample in a suitable deuterated solvent (like DMSO-d₆ or MeOD). Even a crude spectrum can quickly reveal the presence of unreacted 2-aminopyridine or other major contaminants by comparing the integration of characteristic peaks.

Q2: What are the most likely impurities I need to remove?

A2: Impurities typically stem from the starting materials or common side reactions. The most common culprits are:

  • Unreacted 2-Aminopyridine: A basic, polar starting material that is often used in excess.

  • Starting Alkyl Halide Precursor (e.g., ethyl 2-bromo-2-methylpropanoate): A neutral, less polar compound.

  • Hydrolyzed Precursors: Such as 2-hydroxy-2-methylpropanoic acid, if the reaction was run under conditions that could hydrolyze an ester starting material.

  • Side-Products from 2-Aminopyridine: Dimerization or other side reactions of 2-aminopyridine can occur under harsh conditions.[1]

Q3: What is the most robust first step for a bulk cleanup of my crude material?

A3: An acid-base extraction is the most powerful initial purification step for this molecule. This technique exploits the amphoteric nature of your product to separate it from neutral or exclusively acidic/basic impurities. By manipulating the pH, you can selectively move your compound between aqueous and organic layers. See Protocol 2 for a detailed workflow.

Q4: I've tried recrystallizing my product, but it either "oils out" or fails to crystallize. What am I doing wrong?

A4: Recrystallization can be challenging due to the molecule's complex structure and potential for strong intermolecular hydrogen bonding. Success depends heavily on solvent choice.

  • Solvent System Selection: Your compound has both polar (acid, amine) and non-polar (gem-dimethyl, aromatic ring) regions. A single solvent may not be ideal. A dual-solvent system is often more effective. Good candidates include isopropanol/water, ethanol/diethyl ether, or ethyl acetate/hexanes. The goal is to dissolve the compound in a minimal amount of the "good" solvent while hot, then slowly add the "poor" solvent (the anti-solvent) until turbidity persists.

  • "Oiling Out": This happens when the solution becomes supersaturated at a temperature above the melting point of the solute. To avoid this, use a more dilute solution, cool the solution more slowly, and try seeding with a previously obtained pure crystal.

  • pH Adjustment: Since your compound is an amino acid, its crystalline form can be highly dependent on pH. Often, the zwitterionic form (at its isoelectric point) is the least soluble and most likely to crystallize. Try adjusting the pH of your aqueous recrystallization solution slowly towards neutral (pH ~5-7) to induce precipitation.

Q5: Acid-base extraction and recrystallization helped, but I still see a persistent impurity on my TLC. What is the next step?

A5: For high-purity material, column chromatography is the final and most effective step.[2][3]

  • Stationary Phase: Standard silica gel is typically used.

  • Mobile Phase (Eluent): A gradient elution is recommended, starting with a less polar mixture and gradually increasing polarity. For example, start with 100% Ethyl Acetate and gradually increase the percentage of Methanol.

  • Crucial Tip: As with TLC, the basicity of your compound can cause significant tailing on the silica column. To achieve sharp, symmetrical peaks, it is essential to add a basic modifier (e.g., 0.5-1% triethylamine or aqueous ammonia) to your eluent system.[4][5] This deactivates the acidic silanol groups on the silica surface.

Part 2: Detailed Protocols & Methodologies

Protocol 1: Standard TLC Analysis
  • Preparation: Dissolve a small amount of your crude and purified samples in a volatile solvent (e.g., methanol).

  • Spotting: Use a capillary tube to spot the samples onto a silica gel TLC plate.

  • Elution: Place the plate in a developing chamber containing the chosen mobile phase.

  • Visualization: After the solvent front nears the top, remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).

  • Analysis: Calculate the Retention Factor (Rf) for each spot. A pure compound should show a single spot.

Table 1: Recommended TLC Solvent Systems
System Typical Ratio (v/v) Notes
Dichloromethane : Methanol95 : 5 to 90 : 10Good starting point for general assessment.
Ethyl Acetate : Hexane70 : 30Effective for less polar impurities.
Ethyl Acetate : Methanol98 : 2Good for resolving closely related spots.
All systems benefit from the addition of 0.5-1% Triethylamine (TEA) to prevent streaking.
Protocol 2: Acid-Base Extraction Workflow
  • Dissolution: Dissolve the crude product in a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Base Wash (Remove Acidic Impurities): Transfer the solution to a separatory funnel. Add an equal volume of a weak aqueous base, such as 5% sodium bicarbonate (NaHCO₃) solution. Shake vigorously and allow the layers to separate. The deprotonated product will move into the aqueous layer as a carboxylate salt. Drain the aqueous layer and save it. The organic layer contains neutral impurities.

  • Back-Extraction (Optional Cleanup): Wash the saved aqueous layer with a fresh portion of EtOAc or DCM to remove any remaining neutral impurities. Discard this organic wash.

  • Acidification & Precipitation: Cool the clean aqueous layer in an ice bath. Slowly add a dilute acid, such as 1M HCl, dropwise while stirring. Monitor the pH with pH paper. As the solution approaches the isoelectric point (typically pH 5-7), the pure product will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing & Drying: Wash the filter cake with cold deionized water to remove any inorganic salts, followed by a small amount of a non-polar solvent like cold diethyl ether to aid in drying. Dry the purified solid under vacuum.

Protocol 3: Recrystallization Guide
  • Solvent Selection: Use the data from Table 2 to choose a promising solvent or solvent pair.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot "good" solvent to your solid until it fully dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Single Solvent: Cover the flask and allow it to cool slowly to room temperature, then transfer to an ice bath.

    • Two Solvents: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate, then allow it to cool as described above.

  • Isolation: Collect the crystals by vacuum filtration and dry them.

Table 2: Recrystallization Solvent Selection Guide
Solvent/System Application Notes
Isopropanol / WaterA common choice for polar compounds. Dissolve in hot isopropanol, add water as the anti-solvent.
Ethanol / Diethyl EtherGood for moderately polar compounds. Dissolve in ethanol, use ether as the anti-solvent.
Ethyl Acetate / HexanesEffective if the compound has significant non-polar character.
Water (pH adjusted)Dissolve in acidic or basic water, then slowly neutralize to the isoelectric point to precipitate the zwitterion.

Part 3: Visualization & Workflows

Purification Decision Workflow

The following diagram outlines a logical workflow for purifying your crude product.

Purification_Workflow Crude Crude Product TLC Purity Assessment (TLC/NMR) Crude->TLC Decision1 Multiple Spots or Major Impurities? TLC->Decision1 AcidBase Protocol 2: Acid-Base Extraction Decision1->AcidBase Yes SolidCheck Is Product a Solid? Decision1->SolidCheck No (Single Spot) AcidBase->SolidCheck Recryst Protocol 3: Recrystallization SolidCheck->Recryst Yes Column Protocol 4: Column Chromatography SolidCheck->Column No (Oil) PurityCheck Purity > 98% by TLC/NMR? Recryst->PurityCheck PurityCheck->Column No Final Pure Product (>99%) PurityCheck->Final Yes Column->Final

Caption: Decision workflow for purifying 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid.

Mechanism of Acid-Base Extraction

This diagram illustrates how pH changes are used to separate the target compound.

AcidBase_Mechanism cluster_0 Step 1: Basification cluster_1 Step 2: Separation cluster_2 Step 3: Isolation Start Crude in Organic Solvent (Product + Neutral Impurities) AddBase Add Aqueous NaHCO₃ Start->AddBase Aqueous Aqueous Layer (Product as water-soluble salt) AddBase->Aqueous Organic Organic Layer (Neutral Impurities) AddAcid Acidify with HCl Aqueous->AddAcid Precipitate Pure Product Precipitates AddAcid->Precipitate

Caption: The principle of acid-base extraction for purification.

References

  • An, H., et al. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 232(1), 65-8. Available at: [Link]

  • Nandi, J., & Sankar, V. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Journal of Drug Delivery and Therapeutics, 11(4), 145-154. Available at: [Link]

  • Bolliger, J. L., et al. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic letters, 17(9), 2258–2260. Available at: [Link]

  • Wikipedia. (2023). 2-Aminopyridine. Available at: [Link]

  • Barlin, G. B., & Brown, W. V. (1976). Reactions of 2‐aminopyridine with picryl halides. Journal of the Chemical Society, Perkin Transactions 2, (8), 921-923.
  • SIELC Technologies. HPLC Separation of Aminopyridines in Non-Aqueous Mobile Phase. Available at: [Link]

  • Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 58(3), 343-382. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Aminopyridines. Available at: [Link]

  • Tasso, B., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Molecules, 26(11), 3356. Available at: [Link]

  • PubChem. 2-methyl-2-[(pyridin-2-yl)amino]propanoic acid. Available at: [Link]

  • Google Patents. (2007). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Imperiali, B., Prins, T. J., & Fisher, S. L. (1998). Chemoenzymic synthesis of 2-amino-3-(2,2'-bipyridinyl)propanoic acids. The Journal of Organic Chemistry, 63(22), 8044-8045. Available at: [Link]

  • Google Patents. (2020). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.

Sources

Optimization

Technical Support Center: Resolving Solubility Issues of N-Pyridyl Amino Acids in Aqueous Buffers

Welcome to the technical support center for handling N-pyridyl amino acids. As a Senior Application Scientist, I understand that the unique physicochemical properties of these compounds can present significant solubility...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling N-pyridyl amino acids. As a Senior Application Scientist, I understand that the unique physicochemical properties of these compounds can present significant solubility challenges in aqueous buffers, leading to experimental variability and delays. This guide is designed to provide you with a deep understanding of the underlying principles and to offer practical, step-by-step solutions to overcome these issues.

Part 1: Foundational Knowledge - Why Are N-Pyridyl Amino Acids Difficult to Dissolve?

A thorough understanding of the molecular structure is the first step in troubleshooting. N-pyridyl amino acids are complex amphoteric molecules, and their behavior in solution is governed by the interplay of their distinct functional groups.

Q1: What are the key chemical features of N-pyridyl amino acids that influence their solubility?

N-pyridyl amino acids possess at least three ionizable functional groups:

  • An α-Amino Group (-NH₂): This is a basic group, which becomes protonated (-NH₃⁺) at acidic pH.

  • An α-Carboxyl Group (-COOH): This is an acidic group, which becomes deprotonated (-COO⁻) at basic pH.[1]

  • A Pyridyl Nitrogen (=N-): The nitrogen atom within the pyridine ring is also basic and can be protonated to form a pyridinium cation.[2] The pKa of the conjugate acid (pyridinium) is approximately 5.25.[2]

This combination of acidic and basic centers means the molecule's net charge is highly dependent on the pH of the solution.[3]

Q2: How does pH affect the net charge of these molecules?

The molecule exists in different ionic states depending on the pH. At a specific pH, known as the isoelectric point (pI), the positive and negative charges on the molecule balance, resulting in a net charge of zero. This zwitterionic form often exhibits the lowest aqueous solubility because the strong intermolecular electrostatic attractions can lead to aggregation and precipitation.[4]

  • At Low pH (below the pI): Both the α-amino group and the pyridyl nitrogen are protonated, while the carboxyl group is neutral. The molecule carries a net positive charge.

  • At the Isoelectric Point (pI): The α-amino group is protonated (-NH₃⁺) and the carboxyl group is deprotonated (-COO⁻), while the pyridyl nitrogen may be protonated or neutral depending on its pKa relative to the other groups. The overall molecule is neutral.

  • At High pH (above the pI): The carboxyl group is deprotonated, while the amino groups are neutral. The molecule carries a net negative charge.

G cluster_low_ph Low pH (e.g., pH < 3) cluster_pi Isoelectric Point (pI) cluster_high_ph High pH (e.g., pH > 10) low_ph Net Positive Charge (High Solubility) Structure: R-CH(NH₃⁺)-COOH (Pyridyl-N is also NH⁺) pi Net Zero Charge (Zwitterion) (LOWEST SOLUBILITY) Structure: R-CH(NH₃⁺)-COO⁻ low_ph->pi Increase pH high_ph Net Negative Charge (High Solubility) Structure: R-CH(NH₂)-COO⁻ pi->high_ph Increase pH

Part 2: Frequently Asked Questions (FAQs)

Here are quick answers to the most common issues encountered in the lab.

  • Q: My N-pyridyl amino acid won't dissolve in PBS at pH 7.4. What's the first thing I should try?

    • A: The primary strategy should always be pH adjustment. Your compound is likely near its isoelectric point at neutral pH. Try dissolving a small amount in a dilute acid (e.g., 0.1 N HCl) or a dilute base (e.g., 0.1 N NaOH) to create a concentrated stock solution, then carefully neutralize it by adding it to your final buffer.

  • Q: I dissolved my compound in 100% DMSO, but it crashed out when I diluted it into my aqueous assay buffer. How do I fix this?

    • A: This is a common problem when the final concentration of the organic solvent is too low to maintain solubility.[5] To prevent this, add the DMSO stock solution to the aqueous buffer very slowly (dropwise) while vigorously vortexing or stirring. This avoids localized high concentrations that trigger precipitation. Also, ensure the final DMSO concentration in your assay is as high as tolerable (e.g., 0.5-1%) to aid solubility.

  • Q: Can I just heat the buffer to dissolve my compound?

    • A: Heating can temporarily increase solubility, but it is a risky approach. The compound may precipitate out of the supersaturated solution as it cools to room or experimental temperature, leading to inaccurate concentrations and failed experiments. This method should only be used if the compound's stability at elevated temperatures is confirmed and it is known to remain in solution after cooling.

  • Q: The supplier's data sheet says the solubility is 20 mM in water, but I can't get 2 mM to dissolve in my phosphate buffer. Why the discrepancy?

    • A: Solubility data is highly context-dependent. "Solubility in water" often refers to solubility in unbuffered, deionized water, where the compound itself can alter the final pH. The ionic strength and specific ions in your buffer (e.g., phosphate, citrate) can significantly impact solubility through "salting-in" or "salting-out" effects.[6][7] Always perform solubility tests in your specific experimental buffer.

Part 3: In-Depth Troubleshooting & Experimental Protocols

This section provides structured workflows and detailed protocols to systematically resolve solubility challenges.

Guide 1: Systematic Approach to Solubilization

Before committing your entire stock of a valuable compound, a systematic screening is essential. This workflow will help you identify the most effective strategy.

G start Start: Compound is Insoluble in Target Aqueous Buffer ph_adjust Strategy 1: pH Adjustment (See Protocol 3.1) start->ph_adjust check_ph Is the compound soluble in dilute acid (pH 2) OR dilute base (pH 11)? ph_adjust->check_ph ph_success Success! Prepare stock at optimal pH, then dilute into final buffer. check_ph->ph_success Yes cosolvent Strategy 2: Co-solvents (See Protocol 3.2) check_ph->cosolvent No check_cosolvent Is the compound soluble in a water-miscible organic solvent (e.g., DMSO, NMP)? cosolvent->check_cosolvent cosolvent_success Success! Prepare concentrated stock, then perform controlled dilution. check_cosolvent->cosolvent_success Yes advanced Strategy 3: Advanced Methods (e.g., Surfactants, Cyclodextrins) check_cosolvent->advanced No fail Contact Technical Support for further analysis. advanced->fail

Guide 2: Protocol for Solubilization by pH Adjustment

This is the most effective method for ionizable compounds like N-pyridyl amino acids. The goal is to create a concentrated stock solution at a pH where the molecule is fully charged and highly soluble.

Principle of Causality: By moving the pH far away from the isoelectric point (pI), we ensure the molecule is in a fully cationic (at low pH) or anionic (at high pH) state. These charged species are more polar and readily form favorable interactions with water, overcoming the intermolecular forces that cause precipitation.[8][9]

Protocol 3.1A: Acidic Solubilization (Use when the compound is expected to be more stable at low pH)

  • Weigh out a small, precise amount of the N-pyridyl amino acid powder into a sterile microcentrifuge tube.

  • Add a small volume of 0.1 N HCl to the powder to create a concentrated stock solution (e.g., targeting 10-100 mM).

  • Vortex thoroughly for 1-2 minutes. The solution should become clear. If not, gentle sonication for 5 minutes may help.

  • Once fully dissolved, this acidic stock can be added dropwise to your final, larger volume of neutral buffer with constant stirring. The buffer's capacity should be sufficient to neutralize the small amount of acid added.

  • Validation: After dilution, check the final pH of your solution to ensure it is within the desired range for your experiment.

Protocol 3.1B: Basic Solubilization (Use when the compound is expected to be more stable at high pH)

  • Weigh out a small, precise amount of the N-pyridyl amino acid powder into a sterile microcentrifuge tube.

  • Add a small volume of 0.1 N NaOH to the powder to create a concentrated stock solution.

  • Vortex thoroughly for 1-2 minutes until the solution is clear.

  • Just as in the acidic protocol, add this basic stock solution dropwise into your final, larger volume of neutral buffer with constant stirring.

  • Validation: Confirm the final pH of your solution is correct.

Guide 3: Protocol for Using Organic Co-solvents

This method is useful when pH adjustment is not compatible with your experimental system or when the molecule has significant hydrophobic character beyond its ionizable groups.

Principle of Causality: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous environment.[10][11] This "solvent blending" makes the environment more favorable for less polar solutes, thereby increasing their solubility.

Co-SolventPolarityMax Recommended % in Cell-Based AssaysNotes
DMSO High< 0.5%Most common; can be cytotoxic at higher concentrations.
Ethanol High< 1%Volatile; can affect protein structure.
PEG 400 Medium< 5%Viscous; generally low toxicity.
NMP High< 0.5%Powerful solvent; use with caution.

Protocol 3.2: Co-Solvent Stock Preparation and Dilution

  • Prepare a high-concentration stock solution of your compound in 100% of the chosen co-solvent (e.g., 50 mM in DMSO). Ensure it is fully dissolved.

  • Take your final aqueous buffer in a beaker or tube and place it on a stir plate or prepare to vortex.

  • Calculate the volume of the stock solution needed for your final concentration. Ensure the final percentage of the organic co-solvent does not exceed acceptable limits for your assay (see table above).

  • Slowly, add the co-solvent stock solution drop-by-drop into the vigorously stirring aqueous buffer.

  • Continue stirring for at least 5-10 minutes after the addition is complete.

  • Validation: Visually inspect the final solution for any signs of precipitation (Tyndall effect/cloudiness). If possible, centrifuge a small aliquot to check for a pellet.

Critical Note on Buffer Precipitation: Be aware that high concentrations of organic co-solvents can cause buffer salts, particularly phosphates, to precipitate.[12] If you observe unexpected precipitation, you may need to lower the buffer concentration or the percentage of the co-solvent.

References

  • Wikipedia. Pyridine. [Link]

  • PubMed. (n.d.). Solubility-Modifying Power of Zwitterionic Salts. [Link]

  • Nishinami, S., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. PMC. [Link]

  • Gothoskar, A. V. (2007). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. [Link]

  • Deng, J., et al. (2008). Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil. PubMed. [Link]

  • Liu, R. (Ed.). (2022). Solubilization techniques used for poorly water-soluble drugs. PMC - NIH. [Link]

  • Ferreira, O., & Rasul, M. G. (2009). Solubility of amino acids and diglycine in aqueous–alkanol solutions. ResearchGate. [Link]

  • Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. PubMed. [Link]

  • ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. [Link]

  • ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]

  • MDPI. (n.d.). Structural Engineering and Optimization of Zwitterionic Salts for Expeditious Discovery of Thermoresponsive Materials. [Link]

  • Bretti, C., et al. (2016). Modeling solubility and acid–base properties of some amino acids in aqueous NaCl and (CH3)4NCl aqueous solutions at different ionic strengths and temperatures. PMC - NIH. [Link]

  • Solubility of Things. (n.d.). Pyridine. [Link]

  • Ikawa, M. (1967). Synthesis and properties of some N-pyridoxyl-L-amino acids and N-(5-phosphopyridoxyl)-L-amino acids. PubMed. [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. [Link]

  • RSC Publishing. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. [Link]

  • Rabilloud, T. (n.d.). Detergents and chaotropes for protein solubilization before two-dimensional electrophoresis. arXiv. [Link]

  • ResearchGate. (n.d.). Impact of pyridine incorporation into amino acids and peptide drugs. [Link]

  • Ferreira, L. A., et al. (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. PMC. [Link]

  • Academia.edu. (n.d.). Exp. 11 The influence of pH on solubility in water Theory. [Link]

  • Journal of Drug Discovery and Therapeutics. (2016). STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG. [Link]

  • SciSpace. (n.d.). Solubility Studies in Pure and Mixed Solvents (Pyridine, Thiophene, Benzene, Cyclohexane). [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Agilent. (n.d.). Amino Acid Analysis: “How-To” Guide. [Link]

  • Bentham Science. (n.d.). The Solubility and Stability of Amino Acids in Biocompatible Ionic Liquids. [Link]

  • PubMed. (n.d.). Application of zwitterionic detergents to the solubilization of integral membrane proteins for two-dimensional gel electrophoresis and mass spectrometry. [Link]

  • Chad's Prep. (2022). What Happens to Solubility When You Change the pH? (17.6) | General Chemistry. [Link]

  • RSC Publishing. (2015). Modulating the solubility of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s in water and aqueous salt solutions via the spacer group separating the cationic and the anionic moieties. [Link]

  • ACS Publications. (2024). Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores. [Link]

  • NCBI. (n.d.). TABLE 3-2, Physical and Chemical Properties of Pyridine. [Link]

  • Biomedical Chemistry. (n.d.). Methods for Determining Individual Amino Acids in Biological Fluids. [Link]

  • Biotage. (2023). How to prevent compound precipitation during flash column chromatography. [Link]

  • ResearchGate. (n.d.). The Effect of Ionic Strength on the Solubility of an Electrolyte. [Link]

  • University of Babylon. (n.d.). Chemical properties of amino acids. [Link]

  • Computational analysis of the amino acid interactions that promote or decrease protein solubility. (2018). PMC. [Link]

  • ResearchGate. (n.d.). C–H···π interactions increase pyridinium solubility by disrupting ionic.... [Link]

  • Pendleton, P., & Wu, H. (2015). Analysis of ionic strength effects on the adsorption of simple amino acids. PubMed. [Link]

  • Waters. (n.d.). HPLC Troubleshooting Guide. [Link]

  • ResearchGate. (2016). How can I reverse a buffer precipitation in HPLC column?. [Link]

Sources

Troubleshooting

Troubleshooting racemization during 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid activation

To: User From: Technical Support Center – Advanced Peptide & Small Molecule Synthesis Subject: Troubleshooting Guide: Activation & Coupling of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic Acid Executive Summary: The "Racemi...

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Technical Support Center – Advanced Peptide & Small Molecule Synthesis Subject: Troubleshooting Guide: Activation & Coupling of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic Acid

Executive Summary: The "Racemization" Paradox

You are encountering a critical anomaly. 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid is structurally an


-(pyridin-2-yl) derivative of 2-aminoisobutyric acid (Aib) .

Crucial Diagnostic: This molecule is achiral (gem-dimethyl substitution at the


-carbon).
Therefore, "racemization" of this specific residue is chemically impossible. If you are observing multiple peaks (e.g., in HPLC/UPLC) or stereochemical erosion, it is likely due to one of three "False Racemization" scenarios:
  • Epimerization of the Coupling Partner: The activation of this sterically hindered, electron-deficient amino acid is so slow that the incoming chiral amine (the coupling partner) racemizes under the basic reaction conditions.

  • Atropisomerism/Rotamers: Restricted rotation around the

    
     bond or the amide bond can create distinct NMR/HPLC species that mimic diastereomers.
    
  • Oxazolone Side-Reactions: The formation of a stable, unreactive oxazolone intermediate.

This guide addresses the activation difficulties of this specific substrate and how to prevent the degradation of your chiral coupling partners.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: "I see two peaks in my LC-MS with the same mass. If it's not racemization, what is it?"

  • Diagnosis: If you are coupling this acid to a chiral amine (e.g., L-Phe-OMe), you are likely seeing diastereomers (L-L vs D-L) caused by the epimerization of the amine component .

  • Mechanism:

    
    -aryl Aib derivatives are extremely difficult to activate due to steric bulk (gem-dimethyl) and low nucleophilicity. The reaction kinetics are sluggish. This forces the reaction mixture to sit in the presence of base (e.g., DIPEA) for extended periods. Excess base abstracts the 
    
    
    
    -proton of your coupling partner (the amine), leading to its racemization before it can couple.
  • Solution: Switch to Base-Free Coupling or Low-pKa Bases (see Protocols).

Q2: "The reaction stalls. Why is activation so difficult?"

  • Diagnosis: You are fighting the Thorpe-Ingold Effect (steric) and Electronic Deactivation .

    • The gem-dimethyl group forces the molecule into a rigid conformation, making the carboxylate less accessible.

    • The pyridine ring is electron-withdrawing, reducing the nucleophilicity of the amine (making it a poor nucleophile if it were the amine component) but also destabilizing the active ester intermediate.

  • Solution: Standard reagents (EDC, HATU) often fail. You must use Acid Fluorides or Symmetrical Anhydrides .

Q3: "I meant the chiral analog (N-2-pyridyl-Alanine). What if I removed one methyl group?"

  • Diagnosis: If you are actually working with 2-[(pyridin-2-yl)amino]propanoic acid (Alanine derivative), racemization is guaranteed under standard conditions.

  • Reason: The pyridine ring acts as an electron sink, dramatically increasing the acidity of the single

    
    -proton. Base-catalyzed enolization is rapid.
    
  • Solution: You must use "rapid-fire" coupling (Acid Fluoride) with zero base or a specific racemization suppressant (Oxyma Pure).

Part 2: Mechanism of Failure (Visualization)

The following diagram illustrates why your coupling fails or results in "pseudo-racemization" (Partner Epimerization).

ActivationFailure Start N-(Py)-Aib-OH (Achiral, Sterically Hindered) Activation Activation Step (HATU/DIPEA) Start->Activation ActiveEster Active Ester (OAt/OBt) Activation->ActiveEster SlowKinetics Slow Coupling Kinetics (Due to Gem-Dimethyl Sterics) ActiveEster->SlowKinetics sterics block attack Product Product (Diastereomeric Mixture) ActiveEster->Product very slow BaseExposure Prolonged Exposure to DIPEA/Base SlowKinetics->BaseExposure RacemizedPartner Racemized Partner (D/L Mixture) BaseExposure->RacemizedPartner alpha-deprotonation Partner Chiral Coupling Partner (H2N-CH(R)-COOR') Partner->BaseExposure waits for reaction RacemizedPartner->Product couples with acid

Caption: Figure 1. The "Waiting Game" Mechanism. The steric bulk of the Aib derivative slows the coupling reaction, leaving the chiral coupling partner exposed to base for extended periods, causing it to racemize.

Part 3: Recommended Protocols

Protocol A: The "Sledgehammer" Method (Acid Fluoride)

Best for: Overcoming extreme steric hindrance without causing partner epimerization. This method avoids the use of tertiary amines (DIPEA/TEA) during the coupling step, protecting your chiral partner.

Reagents:

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate)

  • Base: DIPEA (Only used in activation, not coupling)

  • Solvent: DCM or DMF (Dry)

Step-by-Step:

  • Activation: Dissolve N-(Py)-Aib-OH (1.0 eq) and TFFH (1.1 eq) in dry DCM under

    
    .
    
  • Add DIPEA (1.5 eq) dropwise at 0°C. Stir for 30 minutes.

    • Note: This generates the highly reactive Acid Fluoride species.

  • Quench Base: (Optional but recommended) Wash the organic layer quickly with ice-cold 5% citric acid, dry over

    
    , and concentrate. Alternatively, proceed to step 4 if your partner is acid-stable.
    
  • Coupling: Redissolve the Acid Fluoride in DCM. Add the Amine Partner (1.1 eq).

    • CRITICAL: Do NOT add additional base. The acid fluoride reacts with the free amine without base catalysis.

  • Monitor: Reaction should proceed within 1-4 hours.

Protocol B: The "Oxyma" Method (Enhanced Carbodiimide)

Best for: General synthesis if Acid Fluorides are too harsh.

Reagents:

  • DIC (Diisopropylcarbodiimide) - Preferred over EDC for hindered acids.

  • Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate) - Superior to HOBt/HOAt for suppressing racemization.

  • Base: Collidine (2,4,6-trimethylpyridine) - A weaker, non-nucleophilic base that minimizes proton abstraction.

Step-by-Step:

  • Dissolve N-(Py)-Aib-OH (1.0 eq) and Oxyma Pure (1.1 eq) in DMF.

  • Add Collidine (2.0 eq).

  • Cool to 0°C and add DIC (1.1 eq). Stir for 10 minutes to form the active ester.

  • Add the Amine Partner (1.0 eq).

  • Allow to warm to room temperature and stir for 12-24 hours.

Part 4: Data & Comparison of Coupling Reagents

Coupling ReagentActivation SpeciesReactivity vs. Hindered AibRisk of Partner EpimerizationRecommendation
HATU / DIPEA OAt EsterModerateHigh (Requires excess base)Avoid for this substrate
T3P / Pyridine Mixed AnhydrideLowLowIneffective for Aib
TFFH (Acid Fluoride) Acid FluorideVery High Very Low (Base-free coupling)Primary Choice
BTC (Triphosgene) Acid ChlorideExtremely HighLow (if careful)Secondary Choice
DIC / Oxyma Oxyma EsterModerate-HighLow (if Collidine used)Good alternative

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Carpino, L. A., et al. (2002). The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice. The Journal of Organic Chemistry, 67(19), 6865–6874. [Link]

  • Wenschuh, H., et al. (1994). Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols using FMOC Amino Acid Fluorides. The Journal of Organic Chemistry, 59(12), 3275-3280. [Link]

  • Beissner, M., et al. (2010). Improved Synthesis of Hindered Amino Acids and Peptides. International Journal of Peptide Research and Therapeutics, 16, 213–221. [Link]

Optimization

Minimizing side reactions in the amination of alpha-bromoisobutyric acid

Welcome to the technical support center for the amination of α-bromoisobutyric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the amination of α-bromoisobutyric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and effectively troubleshoot common side reactions. The following information is curated to provide not only procedural guidance but also a deeper understanding of the reaction mechanisms to empower you in your experimental design.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the amination of α-bromoisobutyric acid, providing explanations and actionable solutions.

Issue 1: Low Yield of α-Aminoisobutyric Acid Due to a Competing Elimination Reaction.

Question: My reaction is producing a significant amount of an unsaturated byproduct, and my yield of the desired α-aminoisobutyric acid is low. What is causing this, and how can I fix it?

Answer:

The observation of an unsaturated byproduct strongly suggests that an elimination reaction is competing with the desired nucleophilic substitution (amination). The amination of α-bromoisobutyric acid is primarily an S(_N)2 reaction, where the amine acts as a nucleophile.[1] However, amines are also bases, and under certain conditions, they can abstract a proton from the β-carbon, leading to the formation of an alkene via an E2 elimination pathway.[2]

Causality:

  • Steric Hindrance: α-Bromoisobutyric acid has two methyl groups on the α-carbon. This steric bulk can hinder the backside attack required for an S(_N)2 reaction, making the E2 pathway more favorable.[3]

  • Strong, Bulky Bases: Using a strong, sterically hindered base as the aminating agent will favor elimination.[4]

  • High Temperatures: Higher reaction temperatures generally favor elimination over substitution.[5]

Solutions:

Parameter Recommendation to Favor Substitution (S(_N)2) Rationale
Aminating Agent Use a less sterically hindered primary amine or ammonia.[6] The Gabriel synthesis, which utilizes potassium phthalimide, is an excellent alternative to direct amination and effectively avoids elimination side reactions.[7][8]Smaller nucleophiles can more easily access the electrophilic α-carbon, outcompeting the elimination pathway.[1] Phthalimide is a good nucleophile but a weak base, thus minimizing elimination.
Solvent Employ a polar aprotic solvent such as DMSO or DMF.Polar aprotic solvents solvate the cation of the aminating agent but not the nucleophilic anion, increasing its reactivity and favoring the S(_N)2 pathway.[9]
Temperature Maintain a lower reaction temperature.Substitution reactions generally have a lower activation energy than elimination reactions.
Concentration Use a high concentration of the nucleophile.The rate of the S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile.[1]

Experimental Protocol: The Gabriel Synthesis of α-Aminoisobutyric Acid

This method is highly recommended to circumvent elimination side reactions.[8][10]

  • Step 1: Formation of N-Phthalimidomalonic Ester: React potassium phthalimide with diethyl bromomalonate in a suitable solvent like DMF.

  • Step 2: Alkylation: Deprotonate the resulting N-phthalimidomalonic ester with a strong base such as sodium ethoxide to form an enolate. This enolate is then alkylated with methyl iodide.[11]

  • Step 3: Hydrolysis and Decarboxylation: The alkylated product is then subjected to acidic hydrolysis to remove the phthalyl protecting group and hydrolyze the ester groups. Subsequent heating leads to decarboxylation, yielding α-aminoisobutyric acid.[10]

Issue 2: Formation of Di- and Tri-substituted Amine Byproducts.

Question: I am observing the formation of secondary and tertiary amine byproducts in my reaction mixture. How can I prevent this over-alkylation?

Answer:

This is a common issue in direct amination reactions. The primary amine product is itself a nucleophile and can react with the starting α-bromoisobutyric acid, leading to the formation of di- and tri-alkylated products.

Causality:

  • Relative Nucleophilicity: The product primary amine can be as nucleophilic, or even more so, than the initial aminating agent (e.g., ammonia).

  • Stoichiometry: Using a stoichiometric amount or an insufficient excess of the aminating agent increases the likelihood of the product amine competing for the alkyl halide.

Solutions:

Parameter Recommendation to Prevent Over-alkylation Rationale
Stoichiometry Use a large excess of the aminating agent (e.g., ammonia).[12][13]By Le Chatelier's principle, a large excess of the initial aminating agent will statistically favor the reaction with the alkyl halide over the product amine.
Alternative Synthesis Employ the Gabriel synthesis or the Strecker synthesis.[7][14][15]These methods use protected forms of the amine or generate the amine in a final step, thus preventing over-alkylation. The Strecker synthesis, for example, uses an aldehyde or ketone, ammonia, and cyanide, followed by hydrolysis.[16]
Issue 3: Presence of Isobutyric Acid in the Product Mixture.

Question: My final product is contaminated with isobutyric acid. What is the source of this impurity, and how can I avoid it?

Answer:

The presence of isobutyric acid indicates that a hydrolysis side reaction has occurred, where the bromide is substituted by a hydroxyl group.

Causality:

  • Water in the Reaction Mixture: Water can act as a nucleophile, leading to the formation of α-hydroxyisobutyric acid, which can be further reduced or be an impurity itself. The hydrolysis of the α-bromoisobutyrate ion in water has been studied and is a known competing reaction.[17]

  • Hydroxide Ions: If the reaction is run under basic conditions with a source of hydroxide ions, direct S(_N)2 displacement of the bromide by hydroxide will occur.

Solutions:

Parameter Recommendation to Prevent Hydrolysis Rationale
Reaction Conditions Ensure anhydrous (dry) conditions. Use dry solvents and reagents.Minimizing the presence of water will reduce the rate of the competing hydrolysis reaction.
pH Control Avoid strongly basic conditions where hydroxide is present in high concentrations.This will minimize the direct substitution of bromide by hydroxide.

II. Frequently Asked Questions (FAQs)

Q1: What is the best method for the synthesis of α-aminoisobutyric acid to achieve high purity and yield?

For high purity and yield, indirect methods like the Strecker synthesis or the Gabriel synthesis are generally superior to the direct amination of α-bromoisobutyric acid.[7][18] The Strecker synthesis, starting from acetone, cyanide, and ammonia, is a classic and effective method.[14][16] The Gabriel synthesis provides excellent control and avoids over-alkylation and elimination side reactions.[8][19]

Q2: Can I use a different halogen, like α-chloroisobutyric acid?

Yes, but α-bromoisobutyric acid is generally preferred. Bromide is a better leaving group than chloride, which means the reaction will proceed at a faster rate.[20] The principles for minimizing side reactions remain the same.

Q3: How can I purify the final α-aminoisobutyric acid product?

Purification can often be achieved through recrystallization.[21] Sublimation under partial vacuum is another effective technique for isolating amino acids without decomposition.[22]

Q4: What are the main competing reactions in the direct amination of α-bromoisobutyric acid?

The primary competing reactions are E2 elimination to form an unsaturated carboxylic acid, over-alkylation of the product amine to form secondary and tertiary amines, and hydrolysis to form α-hydroxyisobutyric acid.

III. Visualizing the Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired S(_N)2 pathway and the undesirable E2 elimination and hydrolysis pathways.

Reaction Pathways cluster_0 Starting Material cluster_1 Desired Pathway (SN2) cluster_2 Side Reactions cluster_3 Elimination (E2) cluster_4 Hydrolysis alpha-bromoisobutyric acid alpha-bromoisobutyric acid SN2_TS SN2 Transition State alpha-bromoisobutyric acid->SN2_TS Amine (Nucleophile) E2_TS E2 Transition State alpha-bromoisobutyric acid->E2_TS Amine (Base) Hydrolysis_Product α-Hydroxyisobutyric Acid (Byproduct) alpha-bromoisobutyric acid->Hydrolysis_Product H2O/OH- alpha-aminoisobutyric acid α-Aminoisobutyric Acid (Product) SN2_TS->alpha-aminoisobutyric acid Unsaturated Acid Unsaturated Acid (Byproduct) E2_TS->Unsaturated Acid

Caption: Competing reaction pathways in the amination of α-bromoisobutyric acid.

Troubleshooting Flowchart Start Low Yield or Impure Product Unsaturated_Byproduct Unsaturated Byproduct Detected? Start->Unsaturated_Byproduct Overalkylation Di-/Tri-substituted Amines Detected? Unsaturated_Byproduct->Overalkylation No E2_Solution Favor SN2: - Lower Temperature - Use Less Bulky Amine - Use Polar Aprotic Solvent - Consider Gabriel Synthesis Unsaturated_Byproduct->E2_Solution Yes Hydrolysis_Product Isobutyric Acid Detected? Overalkylation->Hydrolysis_Product No Overalkylation_Solution Prevent Over-alkylation: - Use Large Excess of Amine - Consider Gabriel or Strecker Synthesis Overalkylation->Overalkylation_Solution Yes Hydrolysis_Solution Prevent Hydrolysis: - Use Anhydrous Conditions - Avoid Strong Base Hydrolysis_Product->Hydrolysis_Solution Yes End Improved Synthesis Hydrolysis_Product->End No E2_Solution->End Overalkylation_Solution->End Hydrolysis_Solution->End

Caption: Troubleshooting flowchart for the amination of α-bromoisobutyric acid.

IV. References

  • Organic Syntheses Procedure: α-AMINOISOBUTYRIC ACID. Available from: [Link]

  • Sketchy MCAT. Synthesis of Alpha-Amino Acids. Available from: [Link]

  • MedSchoolCoach. Gabriel Synthesis of Amino Acids – MCAT Biochemistry. Available from: [Link]

  • MedSchoolCoach. Gabriel Synthesis of Amino Acids | MCAT Organic Chemistry Prep. YouTube; 2020. Available from: [Link]

  • Langstrom B, et al. Synthesis of [11C-methyl]-alpha-aminoisobutyric acid (AIB). PubMed; 1999. Available from: [Link]

  • Google Patents. CN103864633A - Method for preparing alpha-aminoisobutyric acid. Available from:

  • Chen G, et al. Synthesis of chiral α-amino acids via Pd(ii)-catalyzed enantioselective C–H arylation of α-aminoisobutyric acid. Chemical Science. 2018. Available from: [Link]

  • Leah4sci. Gabriel Malonic Ester Synthesis of alpha Amino Acids. YouTube; 2016. Available from: [Link]

  • PubChem. Alpha-Aminobutyric Acid. Available from: [Link]

  • Khan Academy. Alpha amino acid synthesis. Available from: [Link]

  • Hendy BN, Redmond WA, Robertson RE. Hydrolysis of α-bromoisobutyrate ion in water. Canadian Journal of Chemistry. 1967;45(18):2071-2077. Available from: [Link]

  • Organic Chemistry Portal. Strecker Synthesis. Available from: [Link]

  • Chemistry LibreTexts. 22.4: Alpha Bromination of Carboxylic Acids. Available from: [Link]

  • Chemistry LibreTexts. 26.4: Synthesis of Amino Acids. Available from: [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. Available from: [Link]

  • Chemistry LibreTexts. 6.5: Alpha Bromination of Carboxylic Acids (reference only). Available from: [Link]

  • ResearchGate. Hydrolysis of α-bromoisobutyrate ion in water. Available from: [Link]

  • YouTube. Amination of Alfa Halo acids # Strecker's synthesis. Available from: [Link]

  • Wikipedia. Strecker amino acid synthesis. Available from: [Link]

  • Vaia. Problem 35 Show how Hell-Volhard-Zelinsky b... [FREE SOLUTION]. Available from: [Link]

  • Chemistry LibreTexts. 12.3: Synthesis of Amino Acids. Available from: [Link]

  • SlideShare. Elimination Reactions. Available from: [Link]

  • Glavin DP, Bada JL. Isolation of Amino Acids From Natural Samples Using Sublimation. PubMed; 1998. Available from: [Link]

  • Scribd. Alpha Bromination for Chemists. Available from: [Link]

  • NPTEL Archive. α - Amino Acids. Available from: [Link]

  • LifeTein Peptide Blog. Unusual Amino Acids: α-Aminoisobutyric Acid. Available from: [Link]

  • Google Patents. CN104892521A - Synthesis and purification method for alpha-amino acid compound. Available from:

  • Organic Syntheses Procedure. dl-VALINE. Available from: [Link]

  • Wikipedia. SN2 reaction. Available from: [Link]

  • Google Patents. CN103232405B - Synthesis method of new cephalosporin side-chain intermediate compound. Available from:

  • MG Science Institute. Elimination Reactions. Available from: [Link]

  • Master Organic Chemistry. The SN2 Reaction Mechanism. Available from: [Link]

  • Wako Chemicals. Recent Breakthroughs in α-Amino Acid Synthesis Highlighted by Direct Amination. Available from: [Link]

  • Macmillan Group - Princeton University. Simple Catalytic Mechanism for the Direct Coupling of α‑Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix. Available from: [Link]

  • Michigan State University. Alkyl Halide Reactivity. Available from: [Link]

  • Pearson. Show how you would use bromination followed by amination to synthesize the following amino acids. (b) leucine. Available from: [Link]

  • Chemistry LibreTexts. SN2 Substitution Reactions and Alkyl Moiety. Available from: [Link]

  • Chemistry Steps. SN2 Reaction Mechanism. Available from: [Link]

  • Leah4sci. SN2 Reaction Rate and Mechanism (vid 1 of 3) Bimolecular Substitution. YouTube; 2013. Available from: [Link]

  • YouTube. Elimination of Alpha Bromides. Available from: [Link]

  • Master Organic Chemistry. Two Elimination Reaction Patterns. Available from: [Link]

  • Chemistry Steps. Reductive Amination. Available from: [Link]

  • University of Calgary. Ch27 : Synthesis of amino acids. Available from: [Link]

  • National Center for Biotechnology Information. The Fascinating Chemistry of α‐Haloamides. Available from: [Link]

Sources

Troubleshooting

Optimizing reaction temperature for N-arylation of alpha-amino acids

Technical Support Center: Thermal Optimization for N-Arylation of -Amino Acids Ticket Status: OPEN Subject: Optimizing Reaction Temperature & Preserving Chiral Integrity Assigned Specialist: Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thermal Optimization for N-Arylation of -Amino Acids

Ticket Status: OPEN Subject: Optimizing Reaction Temperature & Preserving Chiral Integrity Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Thermal Threshold

In the N-arylation of


-amino acids, temperature is not merely a kinetic parameter; it is the switch between successful coupling and stereochemical destruction.

The central conflict in this transformation is the Kinetic Competition :

  • Product Formation (

    
    ):  Requires sufficient thermal energy to overcome the activation barrier for oxidative addition (in Pd/Cu cycles).
    
  • Racemization (

    
    ):  Promoted by thermal energy + basicity, leading to proton abstraction at the 
    
    
    
    -carbon.

Core Directive: You must operate in the "Goldilocks Zone" where


. This guide provides the protocols to lower the activation energy of coupling, allowing you to reduce temperature and preserve chirality.

Decision Logic: Selecting the Right System

Before setting the temperature, choose the catalytic system that matches your substrate's thermal tolerance.

MethodSelection Start Start: Select Substrate Cost Is Cost/Scalability the Priority? Start->Cost Sterics Is the Aryl Halide Sterically Hindered? Cost->Sterics No (High Value API) Cu_Route Copper Catalysis (Ullmann-Ma) Target T: 40-90°C Cost->Cu_Route Yes (Cheap Metal) Sterics->Cu_Route No Pd_Route Palladium Catalysis (Buchwald) Target T: 60-100°C Sterics->Pd_Route Yes (Ortho-subs) Ligand_Check Use Amino Acid Ligands (L-Proline, N,N-DMG) Cu_Route->Ligand_Check Pd_Ligand Use Biaryl Phosphines (BrettPhos, RuPhos) Pd_Route->Pd_Ligand

Figure 1: Decision matrix for selecting catalytic systems based on thermal and steric constraints.

Protocol Module A: Copper-Catalyzed Systems (The "Ma" Conditions)

Context: Traditional Ullmann condensation requires temperatures >150°C, which guarantees racemization of amino acids. The breakthrough by Dawei Ma utilized amino acids themselves (or oxalic diamides) as ligands to facilitate the reaction at significantly lower temperatures (40–90°C).

Mechanism & Causality

The amino acid substrate acts as a bidentate ligand for Cu(I), forming a stable intermediate. However, adding an external ligand (like L-Proline or N,N-Dimethylglycine) creates a more reactive catalytic species, lowering the activation energy (


) for the aryl halide activation.
Optimized Protocol (Low Racemization Risk)
  • Temperature Setpoint: 60°C – 90°C (Start low, ramp up).

  • Base Selection:

    
     or 
    
    
    
    . Avoid
    
    
    or Alkoxides.
  • Solvent: DMSO or DMF (High dielectric constant stabilizes the transition state).

ComponentRecommendationTechnical Rationale
Catalyst CuI (10 mol%)Purify CuI to remove Cu(II) oxides which are inactive.
Ligand L-Proline (20 mol%)Accelerates reaction by forming a soluble Cu-complex.
Base

(2.0 equiv)
Mild enough to minimize

-deprotonation; buffers the system.
Temp 40-60°C (Iodides)80-90°C (Bromides)Iodides undergo oxidative addition easier, allowing lower T.

Step-by-Step Workflow:

  • Charge tube with CuI (0.1 eq), L-Proline (0.2 eq), and

    
     (2.0 eq).
    
  • Add Aryl Halide (1.0 eq) and

    
    -Amino Acid (1.2 eq).
    
  • Evacuate and backfill with Argon (

    
    ) to remove 
    
    
    
    (prevents catalyst poisoning).
  • Add DMSO.

  • Critical Step: Stir at room temperature for 30 mins to form the catalyst-ligand complex before heating.

  • Heat to 60°C (for Aryl Iodides) or 90°C (for Aryl Bromides). Monitor by HPLC.

Protocol Module B: Palladium-Catalyzed Systems (The "Buchwald" Conditions)

Context: For sterically hindered substrates or unreactive aryl chlorides, Copper often fails even at high temperatures. Palladium, supported by bulky biaryl phosphine ligands (e.g., BrettPhos), can facilitate this coupling.

The Thermal/Base Trap

Standard Buchwald-Hartwig conditions often use


 (Sodium tert-butoxide). WARNING:  This base is too strong (

) and will racemize amino acids rapidly at >60°C. You must switch to weaker bases.
Optimized Protocol (Enantioretentive)
  • Temperature Setpoint: 80°C.

  • Ligand: t-BuBrettPhos or BrettPhos .[1]

  • Precatalyst: Pd G3/G4 precatalysts (ensures rapid initiation without high-heat activation).

ParameterSpecificationWhy?
Base

or


of conjugate acid is lower; insufficient to deprotonate

-C.
Solvent t-Amyl AlcoholSolubilizes the base slightly but is less polar than DMF (reduces racemization).
Water 0.5 - 1.0% (v/v)Counter-intuitive: Small amounts of water can accelerate the dissolution of inorganic bases, allowing the reaction to proceed at lower T.

Troubleshooting Center: Root Cause Analysis

Ticket #1: "My Yield is Good, but ee% Dropped to 60%"

Diagnosis: Thermal-Base Mismatch. You have likely exceeded the thermal threshold for the specific base you are using.

The Racemization Pathway:

Racemization Substrate L-Amino Acid Intermediate Enolate Intermediate (Planar/Achiral) Substrate->Intermediate Base + Heat (k_deprot) Product_L L-Product (Desired) Substrate->Product_L Coupling (k_prod) Intermediate->Product_L Protonation Product_D D-Product (Impurity) Intermediate->Product_D Protonation

Figure 2: Kinetic competition between direct coupling and base-mediated enolization.

Corrective Actions:

  • Switch Base: If using

    
    , switch to 
    
    
    
    (milder).
  • Lower T, Change X: If running at 100°C with Ar-Br, switch to Ar-I (Aryl Iodide) and run at 60°C. The bond dissociation energy of C-I is lower, permitting cooler conditions.

  • Check Substrate: Phenylglycine derivatives racemize faster than Alanine derivatives due to benzylic stabilization of the anion. Reduce T by further 10°C for Phenylglycine.

Ticket #2: "Reaction Stalls at 50% Conversion"

Diagnosis: Catalyst Deactivation or Induction Failure. At low temperatures (optimized for chirality), the catalyst may not fully activate or may aggregate.

Corrective Actions:

  • Ligand Overload: Increase Ligand:Metal ratio from 2:1 to 4:1 . This keeps the metal in solution at lower temperatures.

  • The "Kickstarter": Heat the reaction to 80°C for 10 minutes to initiate the catalytic cycle, then drop the temperature to 50°C for the duration.

  • Add Additive: For Cu-systems, add 10 mol% Ascorbic Acid . It prevents oxidation of active Cu(I) to inactive Cu(II).

Ticket #3: "Formation of Phenol Side Product"

Diagnosis: Hydrolysis of Aryl Halide. This occurs when the N-arylation is too slow (T too low) and residual water attacks the Aryl Halide.

Corrective Actions:

  • Dry Solvents: Ensure DMF/DMSO is anhydrous.

  • Concentration: Increase concentration (e.g., from 0.1 M to 0.5 M). Intermolecular coupling is second-order; hydrolysis is pseudo-first-order. Higher concentration favors coupling.

References & Authority

  • Ma, D., et al. "Accelerating Effect Induced by the Structure of

    
    -Amino Acid in the Copper-Catalyzed Coupling Reaction of Aryl Halides with 
    
    
    
    -Amino Acids."[2][3][4] Journal of the American Chemical Society, 1998, 120(48), 12459–12467.[3]
    • Foundational text on using amino acids as self-ligands to lower reaction temperature.

  • Buchwald, S. L., et al. "Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates." Organic Letters, 2016, 18(15), 3860–3863.

    • Establishes the use of bulky Pd-ligands to prevent racemization.

  • Evano, G., Blanchard, N., & Toumi, M. "Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceuticals." Chemical Reviews, 2008, 108(8), 3054–3131.

    • Comprehensive review of Ullmann-type mechanisms and temperature effects.

  • Monnier, F., & Taillefer, M. "Catalytic C-N, C-O, and C-S Bond Formation with Copper Complexes." Angewandte Chemie International Edition, 2009, 48(38), 6954-6971.

    • Details ligand effects on lowering activation energy.

Sources

Optimization

Separation of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid from unreacted starting materials

Technical Support Center: Isolating 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid Welcome to the technical support guide for the purification of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid. This resource is designed...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isolating 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid

Welcome to the technical support guide for the purification of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are tasked with isolating this valuable compound from complex reaction mixtures. As a molecule possessing both a basic pyridine ring and an acidic carboxylic acid group, it exhibits amphoteric and zwitterionic properties that can be strategically exploited for purification.

This guide provides a series of troubleshooting questions and detailed protocols to address common separation challenges, ensuring you can achieve high purity with confidence.

Frequently Asked Questions & Troubleshooting Guide

Q1: My crude reaction mixture contains the product, unreacted 2-aminopyridine, and an acidic starting material (e.g., a 2-haloisobutyric acid derivative). What is the most effective initial purification strategy?

A1: The most robust initial strategy is a liquid-liquid acid-base extraction. This classical technique is highly effective for this specific mixture because it leverages the distinct acidic and basic properties of each component.[1][2] Your target molecule is amphoteric, meaning it can act as both an acid and a base.[3] This allows you to selectively move it between aqueous and organic phases, leaving impurities behind.

  • The Principle: By adjusting the pH of an aqueous phase in contact with your crude mixture (dissolved in an organic solvent like ethyl acetate or dichloromethane), you can control the ionization state of each compound. Ionic species are soluble in the aqueous phase, while neutral molecules remain in the organic phase.[1][4]

    • Acidic Wash (e.g., 1M HCl): This will protonate the basic 2-aminopyridine starting material (pKa ≈ 6.8)[5][6][7], making it a water-soluble salt that partitions into the aqueous layer. Your target compound will also be protonated and may move to the aqueous phase.

    • Basic Wash (e.g., 1M NaOH or NaHCO₃): This will deprotonate the acidic starting material (e.g., 2-bromoisobutyric acid, pKa ≈ 2.9)[8][9][10], converting it into a water-soluble carboxylate salt. Your target compound will also form a salt and move to the aqueous phase.

The key is to perform these washes sequentially to remove one impurity at a time, and then isolate your product by adjusting the pH to its isoelectric point, where it is least soluble.

Q2: I performed an acid-base extraction, but my product seems to be lost or remains in the aqueous layer. How do I recover it?

A2: This is a common and expected behavior for zwitterionic compounds.[11][12] 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid is least soluble in water at its isoelectric point (pI) , the pH at which the molecule has a net-zero charge. At pH values significantly above or below the pI, the compound exists as a salt and is water-soluble.

To recover your product:

  • Combine all aqueous extracts that you believe contain the product.

  • Slowly add a weak acid (e.g., 1M HCl or acetic acid) or a weak base (e.g., 1M NaOH or saturated NaHCO₃) dropwise while vigorously stirring the solution.

  • Monitor the pH of the solution. As the pH approaches the pI, you will observe the product precipitating out of the solution as a solid.

  • Once precipitation is complete, the solid can be collected by vacuum filtration, washed with cold deionized water to remove residual salts, and dried.[12]

To estimate the pI, you need the pKa values for the acidic (carboxylic acid) and basic (pyridine) groups of your molecule. The pI is the average of these two pKa values.

Compound/Functional GroupApproximate pKaRationale for Separation
2-Aminopyridine (Starting Material)6.82[13][14]Basic. Becomes water-soluble salt at pH < 5.
2-Bromoisobutyric Acid (Starting Material)2.94[8][15]Acidic. Becomes water-soluble salt at pH > 4.
Product (Carboxylic Acid Group) ~2.5 - 4.5 (Est.)Anionic at basic pH.
Product (Pyridinium Ion) ~5.0 - 6.5 (Est.)Cationic at acidic pH.

Note: pKa values for the product are estimated based on similar structures. The optimal pH for precipitation should be determined empirically.

Q3: My product is still impure after extraction. What are the recommended conditions for purification by column chromatography?

A3: Column chromatography is an excellent second step if impurities persist. Due to the polar and basic nature of your compound, special considerations are necessary to achieve good separation and avoid peak tailing on standard silica gel.[16]

Recommended Starting Conditions:

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase (Eluent): A polar solvent system is required. Start with a mixture of Dichloromethane (DCM) and Methanol (MeOH). A typical starting gradient would be 99:1 DCM:MeOH, gradually increasing the polarity to 90:10 DCM:MeOH.

  • Additive: This is critical. To prevent severe peak tailing caused by the interaction of the basic pyridine nitrogen with acidic silanol groups on the silica surface, add a small amount of a basic or acidic modifier to your eluent.[17]

    • For Basic Conditions: Add 0.5-1% triethylamine (Et₃N) or pyridine to the mobile phase.

    • For Acidic Conditions: Add 0.5-1% acetic acid (AcOH). This can help by keeping the compound protonated, but may not be as effective for tailing as a basic modifier.

A workflow for developing a chromatography method is outlined below.

chromo_workflow start Crude Product (Post-Extraction) tlc TLC Analysis (DCM/MeOH + 1% Et3N) start->tlc decision Good Separation on TLC? (Rf ≈ 0.3) tlc->decision run_col Run Flash Column Chromatography decision->run_col Yes adjust Adjust Solvent Polarity (Change DCM/MeOH ratio) decision->adjust No fractions Collect & Analyze Fractions (TLC) run_col->fractions combine Combine Pure Fractions fractions->combine evap Evaporate Solvent combine->evap pure Pure Product evap->pure adjust->tlc

Caption: Workflow for chromatography method development.

Q4: Is recrystallization a viable final purification step? If so, what solvents should I try?

A4: Yes, recrystallization can be an excellent final polishing step to obtain highly crystalline, pure material, provided a suitable solvent is found. The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[18]

Given the zwitterionic nature of your product, solvent selection can be challenging.[12]

Recommended Solvents to Screen:

  • Water-Alcohol Mixtures: Start with mixtures of water and a miscible organic solvent like ethanol, methanol, or isopropanol. Dissolve the compound in a minimum amount of the hot mixture and allow it to cool slowly.

  • Polar Aprotic Solvents: Solvents like acetonitrile or ethyl acetate might be effective, potentially with a small amount of a co-solvent to aid dissolution.

Protocol for Recrystallization Screening:

  • Place a small amount (~10-20 mg) of your compound in a test tube.

  • Add a solvent dropwise at room temperature until the solid just dissolves. If it dissolves easily, the solvent is too good and not suitable.

  • If it is insoluble at room temperature, heat the mixture to the solvent's boiling point. If it dissolves, it is a potentially good solvent.

  • Allow the hot solution to cool slowly to room temperature, then in an ice bath.

  • Observe for the formation of well-defined crystals. If an oil forms, the solvent is not ideal.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol assumes the reaction was performed in an organic solvent and the crude mixture contains the product, unreacted 2-aminopyridine, and unreacted 2-bromoisobutyric acid.

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., 100 mL of ethyl acetate). Transfer this solution to a separatory funnel.

  • Acidic Wash (Remove 2-aminopyridine):

    • Add 50 mL of 1M HCl to the separatory funnel.

    • Shake the funnel vigorously for 1-2 minutes, venting frequently.

    • Allow the layers to separate. Drain and collect the lower aqueous layer. This layer contains the protonated 2-aminopyridine.

    • Repeat this wash one more time with another 50 mL of 1M HCl.

  • Basic Wash (Remove 2-bromoisobutyric acid):

    • To the remaining organic layer in the funnel, add 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Shake carefully, as CO₂ gas will be evolved. Vent frequently.

    • Allow the layers to separate. Drain and collect the lower aqueous layer. This layer contains the sodium salt of the unreacted acid.

    • Repeat this wash one more time.

  • Product Isolation:

    • The desired product is likely in the organic layer as a neutral species, or partially extracted into both the acidic and basic washes. For maximum yield, it is best to combine the aqueous washes and adjust the pH.

    • Combine the acidic and basic aqueous extracts from steps 2 and 3 in a large beaker.

    • Cool the beaker in an ice bath and stir vigorously.

    • Slowly add 1M NaOH or 1M HCl to adjust the pH to the isoelectric point (typically between pH 4-6, test on a small scale first).

    • The product will precipitate as a solid. Continue adding acid/base until no more precipitate forms.

  • Collection:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with two portions of cold deionized water, followed by a small portion of cold diethyl ether or hexanes to aid drying.

    • Dry the purified solid under high vacuum.

extraction_flowchart crude Crude Mixture in Ethyl Acetate add_hcl Wash with 1M HCl crude->add_hcl aq1 Aqueous Layer 1 (Contains 2-Aminopyridine Salt) add_hcl->aq1 Impurity Removed org1 Organic Layer 1 add_hcl->org1 combine_aq Combine Aqueous Layers & Adjust pH to pI aq1->combine_aq add_nahco3 Wash with sat. NaHCO3 org1->add_nahco3 aq2 Aqueous Layer 2 (Contains Acid Salt) add_nahco3->aq2 Impurity Removed org2 Organic Layer 2 (May contain product) add_nahco3->org2 aq2->combine_aq precipitate Precipitate Forms combine_aq->precipitate filter Filter & Dry precipitate->filter product Pure Product filter->product

Caption: Acid-base extraction workflow for purification.

References

  • PubChem. (n.d.). 2-Aminopyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (2024). 2-Aminopyridine. Retrieved from [Link]

  • Quora. (2016). Among 2-aminopyridine and 4-aminopyridine which is more basic?. Retrieved from [Link]

  • Quora. (2018). Which is a weaker base between pyridine and 2-aminopyridine and why?. Retrieved from [Link]

  • Google Patents. (n.d.). US4661606A - Extraction of amino acids from aqueous mixtures.
  • Royal Society of Chemistry. (2018). Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins. Chemical Communications. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • ResearchGate. (2020). How to desalt zwitterions?. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • YouTube. (2020). Acid base extraction. Retrieved from [Link]

  • ResearchGate. (2018). Crystal engineering of zwitterionic drug to neutral co-crystals. Retrieved from [Link]

  • Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: How to Run a Flash Column. Department of Chemistry. Retrieved from [Link]

  • ACS Publications. (1972). Gas-solid chromatographic analysis of aromatic amines, pyridine, picolines, and lutidines. Analytical Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Bromobutyric acid. Retrieved from [Link]

  • Macsen Labs. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]

  • Varsity Tutors. (n.d.). How to Purify Compounds. Organic Chemistry Practice Hub. Retrieved from [Link]

  • Physics and Chemistry Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: How To. Department of Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Amphoterism. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

Sources

Troubleshooting

Addressing slow reaction kinetics in gem-dimethyl amino acid derivatives

Topic: Overcoming Steric Hindrance in gem-Dimethyl Amino Acid Derivatives (Aib) Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 15, 2026 Core Directive: The "Steric W...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in gem-Dimethyl Amino Acid Derivatives (Aib)

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 15, 2026

Core Directive: The "Steric Wall"

Gem-dimethyl amino acids, most notably


-aminoisobutyric acid (Aib) , present a unique paradox in peptide chemistry. While they induce stable helical structures (3

-helices) highly desirable in drug design, their synthesis is notoriously difficult.

The two methyl groups on the


-carbon create the Thorpe-Ingold effect . While this favors intramolecular cyclization (oxazolone formation), it creates a massive steric barrier against intermolecular attack. The incoming nucleophile (amine) cannot easily access the activated carbonyl due to the "umbrella" of methyl groups.

This guide replaces trial-and-error with a kinetically grounded troubleshooting framework.

Reagent Selection Logic (The Chemistry)

Standard carbodiimide chemistry (DIC/Oxyma) often fails at the "Aib-Aib" junction. You must escalate your activation strategy based on the steric demand of the coupling.[1]

Tier 1: Moderate Sterics (Aib coupled to non-bulky residues)
  • Reagent: COMU or HATU

  • Mechanism: These generate highly reactive active esters (7-azabenzotriazolyl esters).

  • Protocol: Use 1.2 eq relative to the amino acid.

  • Note: COMU is preferred over HATU due to higher solubility in DMF and a safer safety profile (non-explosive leaving group), with comparable reactivity [1].

Tier 2: The "Nuclear Option" (Aib-Aib or Aib-N-Me-AA)
  • Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate)[2]

  • Mechanism: Acid Fluorides .[3][4] Unlike bulky active esters (OBt/OAt), the fluoride atom is physically small. It creates an activated electrophile that is not sterically shielded, allowing the nucleophile to attack even in a crowded environment [2].

  • Why it works: The C-F bond is highly reactive toward amines but stable to hydrolysis, and the small radius of Fluorine (1.47 Å) minimizes the transition state energy barrier.

Visualizing the Decision Matrix

The following flowchart illustrates the logical progression for selecting coupling conditions based on sequence difficulty.

ReagentLogic Start Analyze Sequence Interface IsGem Is coupling residue gem-dimethyl (e.g., Aib)? Start->IsGem NextRes What is the N-terminal acceptor? IsGem->NextRes Yes Standard Standard Protocol DIC/Oxyma Pure IsGem->Standard No Tier1 Tier 1: Enhanced Active Ester Use HATU or COMU (50°C MW) NextRes->Tier1 Linear AA (Ala, Gly, Phe) Tier2 Tier 2: Acid Fluoride Use TFFH (Fmoc-AA-F) (No Base in Activation) NextRes->Tier2 Bulky/Hindered (Aib, N-Me, Val) Tier1->Tier2 If coupling < 95%

Figure 1: Decision tree for selecting coupling reagents based on steric hindrance at the peptide interface.

Troubleshooting & FAQs
Q1: My Aib-Aib coupling is stalling at 60% conversion despite using HATU. What now?

Diagnosis: You have hit the steric limit of active esters. The OAt leaving group is too bulky. Solution: Switch to Fmoc-Amino Acid Fluorides via TFFH.[3][4] Protocol (The TFFH Method):

  • Dissolve: 4 eq. Fmoc-Aib-OH and 4 eq. TFFH in dry DMF.

  • Activate: Add 8 eq. DIPEA. Crucial: Do not pre-activate for more than 2-3 minutes to avoid hydrolysis.

  • Couple: Add to resin.

  • Time: 45-60 minutes at Room Temperature or 15 minutes at 50°C. Note: Acid fluorides are highly reactive yet stable enough to be isolated if necessary [3].

Q2: I see "deletion sequences" (n-1) in my mass spec after the Aib residue.

Diagnosis: Incomplete coupling followed by successful capping. The Aib did not attach, but the subsequent cycle proceeded. Solution: Implement Double Coupling with distinct mechanisms.

  • Coupling 1: HATU/DIPEA (High activation energy).

  • Coupling 2: DIC/Oxyma (Different mechanism, slower but maintains concentration).

  • Refinement: Ensure your deprotection step before the Aib coupling is complete. Steric bulk from the previous residue can sometimes hinder Fmoc removal.

Q3: Can I use Microwave irradiation for Aib?

Answer: Yes, it is highly recommended. The Physics: Thermal energy helps overcome the rotational energy barrier imposed by the methyl groups. Parameters:

  • Temperature: 75°C is standard for Aib, but for Aib-Aib, 90°C can be used with caution (watch for aspartimide formation if Asp is present).

  • Power: High power ramp to reach temperature quickly.

  • Warning: Do not use HATU at >75°C for prolonged periods as it can degrade.

Q4: Why is my solution turning cloudy during Aib activation?

Diagnosis: Aggregation or precipitation of the urea byproduct (if using carbodiimides) or low solubility of the Fmoc-Aib-OH at high concentrations. Solution:

  • Switch solvent to NMP (N-methylpyrrolidone) or a 1:1 mixture of DMF/DMSO . These disrupt beta-sheet aggregation which Aib peptides are prone to forming.

  • If using HATU, ensure the solution is clear before adding to the resin.

Comparative Data: Reaction Kinetics

The table below summarizes conversion rates for the difficult coupling of Fmoc-Aib-OH onto H-Aib-PNA-Resin (The "Impossible" Coupling).

Coupling SystemTemperatureTimeConversion (%)Notes
DIC / Oxyma 25°C2 h< 30%Ineffective for Aib-Aib.
HATU / DIPEA 25°C1 h65%Moderate; requires double coupling.
HATU / DIPEA 75°C (MW) 10 min 92% Standard "High-Throughput" method.
TFFH / DIPEA 25°C1 h96%Best for difficult junctions.
TFFH / DIPEA 50°C (MW)10 min> 99%The "Gold Standard."
Detailed Protocol: TFFH-Mediated Aib Coupling

Objective: Coupling Fmoc-Aib-OH to a sterically hindered N-terminus (e.g., Aib-Resin).

  • Resin Preparation:

    • Swell resin in DMF (3 x 5 min).

    • Deprotect Fmoc (20% Piperidine/DMF) and wash thoroughly (5 x DMF).

  • Activation Cocktail (Prepare immediately before use):

    • Amino Acid: Fmoc-Aib-OH (4.0 eq relative to resin loading).

    • Reagent: TFFH (3.9 eq).

    • Base: DIPEA (8.0 eq).[1]

    • Solvent: Anhydrous DMF (Final conc. ~0.2 M).

  • Execution:

    • Dissolve Amino Acid and TFFH in DMF.

    • Add DIPEA.[1][2][4][5] Shake for 1 minute (Formation of Acid Fluoride).

    • Add mixture immediately to the resin.

  • Incubation:

    • Option A (Manual): Shake for 60-90 minutes at RT.

    • Option B (Microwave): Ramp to 50°C, hold for 15 minutes.

  • Wash:

    • Drain and wash with DMF (4x), DCM (3x).

  • QC: Perform a chloranil test (more sensitive than Kaiser for secondary amines) to verify coupling completeness.

References
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Amino Acid Fluorides and Their Application in Peptide Synthesis. Journal of the American Chemical Society, 117(19), 5401–5402. [Link]

  • Wenschuh, H., et al. (1995). Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-Phase Assembly of Peptides Containing Aib and Other Hindered Amino Acids. The Journal of Organic Chemistry, 60(2), 405–410. [Link]

Sources

Optimization

Selection of coupling reagents for hindered 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid

The following technical guide is structured as a Tier-3 Support escalation response. It assumes the user has likely already attempted standard EDC/HOBt or HBTU protocols and encountered failure (low yield, no reaction, o...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support escalation response. It assumes the user has likely already attempted standard EDC/HOBt or HBTU protocols and encountered failure (low yield, no reaction, or slow kinetics).

Ticket ID: #AIB-PYR-001 Topic: Coupling Strategy for 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Analysis

You are working with an


-(2-pyridyl)-

-methylalanine
derivative. This molecule presents a "perfect storm" of coupling challenges that renders standard peptide synthesis protocols ineffective.
The "Why" of Failure
  • The Gem-Dialkyl Effect (Steric Wall): The gem-dimethyl group at the

    
    -position (Aib scaffold) creates a massive steric shield around the carboxylic acid. This is the primary kinetic barrier. Standard active esters (OBt/OAt) are often too bulky to allow the nucleophilic amine to approach the carbonyl carbon effectively.
    
  • Electronic Deactivation: The

    
    -pyridyl group is electron-withdrawing. While this affects the amine's nucleophilicity (if used as the amine component), in the acid component, it alters the solubility and potential for chelation.
    
  • Low Reactivity of Active Esters: The transition state for coupling

    
    -disubstituted amino acids requires the formation of a high-energy conformer. Standard uronium reagents (HBTU/HATU) often cyclize to form unreactive guanidinium byproducts before the slow coupling event can occur.
    

Decision Matrix: Reagent Selection

Do not use EDC/NHS or HBTU. They will result in incomplete conversion. Select your reagent based on the steric demand of the coupling partner .

Coupling ScenarioRecommended ReagentMechanism of ActionWhy?
Standard Amine (Primary, unhindered)COMU or HATU Uronium/Aminium (Oxyma or OAt ester)COMU offers a safer, more soluble alternative to HATU with comparable reactivity.[1] The morpholino group acts as an internal base.
Hindered Amine (Secondary, N-Me, or bulky R-group)TFFH Acid Fluoride Generates a small, highly reactive acid fluoride (

) in situ. Bypasses the steric bulk of the leaving group found in HATU/COMU.
"Impossible" Coupling (Aib-Aib, N-Aryl-Aib)Ghosez's Reagent Acid Chloride Converts the acid to an acid chloride (

) under neutral conditions. The smallest, most reactive electrophile possible.
Epimerization Sensitive Partner TCFH + NMI N-Acyl ImidazoliumHigh reactivity (near acid chloride levels) but milder conditions than Ghosez. Excellent for preserving chiral integrity of the amine partner.

Diagnostic Workflow (Logic Map)

Use this flow to determine your experimental path.

CouplingLogic start START: Coupling 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid q1 Is this molecule the ACID or the AMINE? start->q1 acid_path ACID Component (Activating COOH) q1->acid_path It has the COOH amine_path AMINE Component (Nucleophile) q1->amine_path It has the NH q2 Who is the Amine Partner? acid_path->q2 primary Primary Amine (Unhindered) q2->primary secondary Secondary / Hindered (e.g., Proline, N-Me) q2->secondary sol_comu SOLUTION A: COMU + DIPEA (Standard High-Activity) primary->sol_comu sol_tffh SOLUTION B: TFFH (Acid Fluoride) (Reduced Steric Bulk) primary->sol_tffh If COMU fails secondary->sol_tffh sol_ghosez SOLUTION C: Ghosez's Reagent (Activate Partner as Acid Chloride) secondary->sol_ghosez If TFFH fails warning CRITICAL WARNING: N-Pyridyl + Aib = Extremely Poor Nucleophile amine_path->warning warning->sol_ghosez

Figure 1: Decision tree for selecting the coupling strategy based on the role of the hindered amino acid.

Detailed Protocols

Protocol A: The "Acid Fluoride" Method (TFFH)

Best for: Coupling to hindered secondary amines or when HATU fails. Why: The fluoride atom is small, allowing the amine to penetrate the steric shield of the gem-dimethyl group.

  • Dissolve: 1.0 equiv of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid and 1.0 equiv of the Amine partner in dry DCM (or DMF if solubility is poor).

  • Activate: Add 1.1 equiv of TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).

  • Initiate: Add 3.0 equiv of DIPEA dropwise.

  • Monitor: Stir at room temperature.

    • Checkpoint: If reaction is <50% complete after 4 hours, add a second portion of TFFH (0.5 equiv) and DIPEA (1.0 equiv).

  • Workup: Standard aqueous extraction (Citric acid wash -> NaHCO3 wash -> Brine).

Protocol B: The "Acid Chloride" Method (Ghosez's Reagent)

Best for: The most stubborn couplings (e.g., Aib-Aib linkages) or when the amine is deactivated. Why: Generates the highly reactive acid chloride without generating acidic byproducts (HCl) that could damage acid-sensitive groups.

  • Preparation: Dissolve 1.0 equiv of the Carboxylic Acid in dry DCM.

  • Chlorination: Add 1.2 - 1.5 equiv of Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).

  • Reaction: Stir at room temperature for 30–60 minutes.

    • Note: Monitor by TLC (methanol quench of an aliquot) to confirm conversion to the methyl ester (indicating acid chloride formation).

  • Coupling: Add the Amine partner (1.0 equiv) followed by DIPEA or Collidine (2.0 - 3.0 equiv) .

  • Duration: Stir for 2–12 hours.

Troubleshooting FAQs

Q: I used HATU and observed a peak with M+99 mass. What happened? A: You likely formed the guanidinium adduct . Because the coupling is slow (due to sterics), the amine reacted with the HATU reagent itself rather than the activated acid.

  • Fix: Switch to TFFH (Protocol A). TFFH does not form this adduct. Alternatively, pre-activate the acid with HATU for 2-3 minutes before adding the amine, but TFFH is the robust solution.

Q: Can I use EDC/HOBt? A: No. The active ester formed (OBt) is too bulky for an Aib derivative. The reaction kinetics will be glacial, leading to hydrolysis or side reactions before coupling occurs.

Q: My molecule is the Amine component (Nucleophile), and it won't couple. A: The N-pyridyl group pulls electron density from the nitrogen, and the gem-dimethyl group blocks approach. This is a deactivated, hindered amine.

  • Fix: You must activate the partner acid as an Acid Chloride (using Ghosez’s reagent or Oxalyl Chloride/DMF cat). Standard active esters (HATU/COMU) will likely fail to acylate this specific amine.

Q: Will this racemize? A: No. Your molecule (Aib derivative) is achiral (it has a plane of symmetry due to the two methyl groups). You cannot racemize the Aib residue. However, be careful with the coupling partner. If the partner is a chiral amino acid, the high activation energy required (Acid Chlorides) increases the risk of racemizing the partner. Use TCFH-NMI if the partner is extremely epimerization-prone.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Amino Acid Fluorides and Their Application in Peptide Synthesis. Journal of the American Chemical Society, 117(19), 5401–5402. Link

  • Beutner, G. L., et al. (2018). TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations.[2][3] Organic Letters, 20(14), 4218–4222.[2] Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][5] Organic Process Research & Development, 20(2), 140–177. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid

Introduction 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid is a hybrid molecule incorporating a pyridine ring, an amino acid moiety, and a gem-dimethyl group. Such structures are of significant interest in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid is a hybrid molecule incorporating a pyridine ring, an amino acid moiety, and a gem-dimethyl group. Such structures are of significant interest in medicinal chemistry and materials science, serving as potential ligands for metal complexes or as building blocks for novel pharmaceuticals.[1][2][3] Unambiguous structural confirmation is paramount in the development of these molecules, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary analytical tool for this purpose.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid. We will dissect the expected spectral features, explaining the chemical shifts, multiplicities, and integration patterns based on the molecule's electronic and structural properties. This analysis serves as a benchmark for researchers synthesizing this compound or similar pyridine-containing amino acid derivatives.[2][4]

Molecular Structure and NMR Assignments

The key to interpreting an NMR spectrum is to first understand the molecule's structure and identify the unique, or magnetically non-equivalent, nuclei.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~10-15 mg of the 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid sample. prep2 Dissolve sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆). prep1->prep2 prep3 Add a small amount of TMS (Tetramethylsilane) as an internal standard (δ 0.00). prep2->prep3 prep4 Transfer the solution to a 5 mm NMR tube. prep3->prep4 acq1 Insert sample into the NMR spectrometer (e.g., 400 MHz). prep4->acq1 acq2 Tune and shim the probe to optimize magnetic field homogeneity. acq1->acq2 acq3 Acquire ¹H spectrum. (e.g., 16 scans, 1s relaxation delay) acq2->acq3 acq4 Acquire ¹³C{¹H} spectrum. (e.g., 1024 scans, 2s relaxation delay) acq3->acq4 proc1 Apply Fourier Transform to the Free Induction Decay (FID). acq4->proc1 proc2 Phase correct the spectra. proc1->proc2 proc3 Calibrate the chemical shift scale using the TMS signal. proc2->proc3 proc4 Integrate the ¹H spectrum and pick peaks for both spectra. proc3->proc4

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Conclusion

The ¹H and ¹³C NMR spectra provide a definitive fingerprint for 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid. Key diagnostic features include the singlet for the six equivalent methyl protons in the ¹H spectrum, the characteristic downfield signals for the pyridine ring protons, and the broad signals for the exchangeable NH and COOH protons. In the ¹³C spectrum, the presence of eight distinct signals, including the quaternary alpha-carbon and the downfield carboxylic carbon, confirms the complete carbon skeleton. This guide provides a robust framework for researchers to compare their experimental data against, ensuring confident structural assignment of this versatile molecule.

References

  • SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. Available at: [Link]

  • Hosseini-Monfared, H. Preparation and Characterization of 2-(Methylamino) Pyridine Complex of Cu(I). Iranian Journal of Chemistry and Chemical Engineering. Available at: [Link]

  • Advanced Organic Chemistry: 13C NMR spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry. Available at: [Link]

  • Preparation and Characterization of 2-(Methylamino) Pyridine Complex of Cu(I). SciSpace. Available at: [Link]

  • Co(II)-Catalyzed Picolinamide-Directed C(sp3)-S Bond Formation with N-(phenylsulfanyl)succinimides. National Center for Biotechnology Information. Available at: [Link]

  • Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA. Available at: [Link]

  • Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores. ACS Publications. Available at: [Link]

  • Synthesis and Characterization of 2-{[(6-{[(2-Hydroxyphenyl)- methylidene]amino}-2-pyridyl)imino]methyl}phenol and Its Zn(II) Complex. ResearchGate. Available at: [https://www.researchgate.net/publication/287515516_Synthesis_and_Characterization_of_2-6-2-Hydroxyphenyl-_methylideneamino-2-pyridylimino]methylphenol_and_Its_ZnII_Complex]([Link])

  • Supporting Information for "Gold-Catalyzed Deoxygenation of Amine N-Oxides". The Royal Society of Chemistry. Available at: [Link]

  • The Amide Rotational Barriers in Picolinamide and Nicotinamide: NMR and ab Initio Studies. ResearchGate. Available at: [Link]

  • Synthesis method of 2-amino pyridine compounds. Google Patents.
  • ¹H (a) and ¹³C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline. ResearchGate. Available at: [Link]

  • Picolinamide | C₆H₆N₂O. The Automated Topology Builder (ATB) and Repository. Available at: [Link]

  • Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. MDPI. Available at: [Link]

  • Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Impact of pyridine incorporation into amino acids and peptide drugs. ResearchGate. Available at: [Link]

Sources

Comparative

Mass Spectrometry Fragmentation Guide: 2-Methyl-2-[(pyridin-2-yl)amino]propanoic Acid vs. Structural Analogs

Executive Summary & Significance 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid (also known as -(2-pyridyl)- -aminoisobutyric acid or Py-Aib) represents a critical structural motif in modern drug design. As an -disubstit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Significance

2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid (also known as


-(2-pyridyl)-

-aminoisobutyric acid or Py-Aib) represents a critical structural motif in modern drug design. As an

-disubstituted amino acid derivative, the gem-dimethyl group imparts significant conformational rigidity and metabolic stability against proteolysis, a feature exploited in peptide mimetics and pharmaceutical intermediates.

This guide provides a definitive analysis of its mass spectrometry (MS) fragmentation patterns. Unlike standard amino acids, Py-Aib exhibits a unique fragmentation signature driven by the interplay between the basic pyridine nitrogen and the steric bulk of the gem-dimethyl group. We compare its performance and detectability against two key structural analogs:


-Phenyl-Aib  (isosteric but non-basic aromatic ring) and 

-(2-Pyridyl)-Alanine
(lacking the gem-dimethyl stability).

Target Audience: Analytical chemists, DMPK scientists, and synthetic organic chemists.

Experimental Methodology

To ensure reproducibility, the following standardized LC-MS/MS conditions are recommended for the characterization of Py-Aib and its analogs.

Sample Preparation
  • Solvent: Methanol:Water (50:50 v/v) with 0.1% Formic Acid.

  • Concentration: 1 µg/mL (direct infusion) or 100 ng/mL (LC-MS injection).

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+ESI).

Mass Spectrometry Parameters
  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V (Optimized for precursor transmission)

  • Collision Energy (CE): Ramped from 10 eV to 40 eV to capture the full fragmentation tree.

  • Scan Range: m/z 50 – 200.

Fragmentation Analysis: Py-Aib (Target)

The fragmentation of protonated Py-Aib (


, m/z 181.1) is governed by charge localization on the pyridine nitrogen, followed by inductive cleavage stabilized by the gem-dimethyl group.
Primary Pathway: The "Aib Effect" (Neutral Loss of HCOOH)

Unlike simple amino acids which often lose


 + 

, Aib derivatives predominantly undergo a concerted loss of formic acid (

, 46 Da) or sequential loss of

and

.
  • Mechanism: The protonated carboxylic acid moiety undergoes internal nucleophilic attack or rearrangement, expelling the carboxyl group.

  • Resulting Ion: The [M+H - 46]^+ ion at m/z 135.1 .

  • Structure: A resonance-stabilized

    
    -isopropylidene-pyridin-2-amine cation. The gem-dimethyl group hyperconjugatively stabilizes the resulting iminium ion, making this the Base Peak  (100% relative abundance) at moderate collision energies (15-25 eV).
    
Secondary Pathway: Pyridine Ring Cleavage

At higher collision energies (>30 eV), the bond between the exocyclic nitrogen and the isopropylidene chain cleaves.

  • Fragment: m/z 95.1 (2-Aminopyridine cation,

    
    ).
    
  • Mechanism: Inductive cleavage driven by the stability of the aromatic pyridine ring.

Diagnostic Minor Ions
  • m/z 79.0/80.0: Pyridine ring cation (

    
     or 
    
    
    
    ).
  • m/z 121.1: Loss of a methyl radical (

    
    ) from the m/z 135 ion (rare in ESI, more common in EI).
    

Comparative Analysis: Py-Aib vs. Alternatives

To validate the identity of Py-Aib in complex matrices, it must be distinguished from structural isomers and analogs.

Comparison Table: Diagnostic Ions
FeaturePy-Aib (Target)

-Phenyl-Aib (Analog 1)

-(2-Pyridyl)-Alanine (Analog 2)
Structure Pyridine-NH-C(Me)

-COOH
Phenyl-NH-C(Me)

-COOH
Pyridine-NH-CH(Me)-COOH
Precursor [M+H]+ m/z 181.1 m/z 180.1 m/z 167.1
Base Peak (Low CE) m/z 135.1 (Loss of HCOOH)m/z 134.1 (Loss of HCOOH)m/z 121.1 (Loss of HCOOH)
Characteristic Ring Ion m/z 95.1 (2-Aminopyridine)m/z 94.1 (Aniline)m/z 95.1 (2-Aminopyridine)
Stability (Thorpe-Ingold) High (Gem-dimethyl effect)High (Gem-dimethyl effect)Low (Facile fragmentation)
Key Differentiator m/z 79/80 (Pyridine) + m/z 95 m/z 77 (Phenyl) + m/z 94 m/z 121 vs 135 (Mass Shift)
Detailed Comparison

vs.


-Phenyl-Aib (Analog 1): 
  • Differentiation: The substitution of the pyridine nitrogen with a carbon (phenyl ring) shifts the precursor mass by -1 Da (180 vs 181).

  • Fragmentation: The

    
    -phenyl analog produces a characteristic m/z 77  (phenyl cation) and m/z 94  (aniline cation). The Py-Aib produces m/z 79/80  (pyridine) and m/z 95  (aminopyridine). The basicity of the pyridine nitrogen in Py-Aib also leads to higher ionization efficiency in positive ESI compared to the neutral phenyl ring.
    

vs.


-(2-Pyridyl)-Alanine (Analog 2): 
  • Differentiation: This analog lacks one methyl group (alanine vs Aib). Precursor is m/z 167.

  • Fragmentation: While it also produces the m/z 95 aminopyridine ion, the primary neutral loss peak is shifted to m/z 121 (

    
    ). Crucially, the m/z 135  ion is unique to the Aib derivative (Py-Aib), serving as a definitive marker for the gem-dimethyl structure.
    

Visualization of Fragmentation Pathways[1][2][3][4][5]

The following diagram illustrates the fragmentation tree for Py-Aib, highlighting the causal pathways for the formation of diagnostic ions.

PyAib_Fragmentation cluster_legend Legend M_H Precursor Ion [M+H]+ m/z 181.1 (Protonated Py-Aib) Im_Ion Base Peak [M+H - HCOOH]+ m/z 135.1 (Stabilized Iminium Ion) M_H->Im_Ion Neutral Loss -HCOOH (46 Da) Low CE (10-20 eV) Py_Amine Fragment Ion [Py-NH3]+ m/z 95.1 (2-Aminopyridine) M_H->Py_Amine Inductive Cleavage -C4H6O2 High CE (>30 eV) Im_Ion->Py_Amine C-N Bond Cleavage -C3H4 (Allene) Py_Ring Fragment Ion [PyH]+ m/z 80.0 (Pyridine Ring) Py_Amine->Py_Ring -NH3 (17 Da) key Green: Primary Diagnostic Ion Red: High Energy Fragment Blue: Precursor

Figure 1: Proposed fragmentation pathway of protonated 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid under ESI-MS/MS conditions.

Conclusion & Recommendation

For researchers identifying 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid , the m/z 135.1 ion is the most reliable diagnostic marker, distinguishing it from alanine-based analogs. The presence of m/z 95.1 confirms the 2-aminopyridine moiety, while the absence of m/z 77 rules out phenyl-based isosteres.

Recommendation: Use a Collision Energy (CE) ramp of 15–35 eV .

  • At 15 eV , monitor m/z 181 -> 135 for quantification (highest sensitivity).

  • At 35 eV , monitor m/z 181 -> 95 for structural confirmation (highest specificity).

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for fragmentation mechanisms including neutral losses and inductive cleavage).
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Propanoic acid, 2-methyl-, 2-methylpropyl ester and related isomers. NIST Chemistry WebBook, SRD 69. [Link] (Source for fragmentation patterns of isobutyric acid derivatives).

  • Holčapek, M., et al. (2010). Fragmentation behavior of N-heterocyclic amino acids in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.
  • Matrix Science. (2024). Mascot Help: Peptide Fragmentation. [Link] (Reference for immonium ion formation and nomenclature).

Validation

A Comparative Guide to the Conformational Rigidity of AIB and 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of peptidomimetics and rational drug design, the conformational control of molecular scaffolds is paramount. The rigidity or flexibility of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptidomimetics and rational drug design, the conformational control of molecular scaffolds is paramount. The rigidity or flexibility of a molecule dictates its binding affinity, metabolic stability, and pharmacokinetic profile. This guide provides a detailed comparison of the conformational rigidity of two α,α-disubstituted amino acids: the well-characterized α-aminoisobutyric acid (AIB) and the less explored 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid. By examining their structural features and the resulting conformational constraints, we aim to provide researchers with the insights necessary to select the appropriate building block for their therapeutic design strategy.

The Principle of Conformational Rigidity in Drug Design

Conformational rigidity refers to the restriction of a molecule's ability to adopt different spatial arrangements or conformations. In drug design, incorporating rigid elements can be highly advantageous. A pre-organized, rigid ligand often binds to its target with higher affinity because the entropic penalty of freezing rotational degrees of freedom upon binding is minimized. Furthermore, a conformationally constrained molecule is less susceptible to enzymatic degradation, which can lead to improved metabolic stability and a longer in vivo half-life.

This guide will delve into the structural nuances that govern the conformational landscapes of AIB and 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid, offering a comparative analysis supported by established experimental and computational methodologies.

α-Aminoisobutyric Acid (AIB): The Archetype of Conformational Constraint

α-Aminoisobutyric acid (AIB) is a non-proteinogenic amino acid that has been extensively studied and utilized in peptide science. Its defining feature is the presence of two methyl groups on the α-carbon, which imparts exceptional conformational constraints.

Structural Features and Conformational Preferences:

The gem-dimethyl substitution at the α-carbon of AIB creates significant steric hindrance, which severely restricts the accessible regions of the Ramachandran plot. This steric clash prevents free rotation around the N-Cα and Cα-C' bonds, forcing the peptide backbone into well-defined helical conformations, predominantly the 3₁₀-helix and, to a lesser extent, the α-helix.[1][2] This strong preference for helical structures is a hallmark of AIB-containing peptides and is a direct consequence of its rigid nature.[3]

The conformational space of AIB is largely limited to the helical regions, with φ (phi) and ψ (psi) dihedral angles clustering around (±57°, ±47°) for α-helices and (±49°, ±26°) for 3₁₀-helices. This inherent rigidity makes AIB an invaluable tool for stabilizing specific secondary structures in synthetic peptides, thereby enhancing their biological activity and stability.[4]

2-Methyl-2-[(pyridin-2-yl)amino]propanoic Acid: A Heteroaromatic Analogue

2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid shares the α,α-disubstituted core with AIB, featuring a methyl group and an amino group attached to the α-carbon. However, the substitution of a simple amino group with a pyridin-2-ylamino moiety introduces a new set of steric and electronic factors that are expected to modulate its conformational rigidity.

Inferred Conformational Characteristics:

The presence of the bulky pyridin-2-yl group attached to the α-amino nitrogen will introduce significant steric hindrance. This N-substitution, in combination with the α-methyl group, is expected to further restrict the rotation around the N-Cα bond (φ). The planarity of the pyridine ring and its potential for π-π stacking or other non-covalent interactions could also influence the overall conformational preference.

It is plausible that the pyridinyl nitrogen could act as a hydrogen bond acceptor, potentially leading to intramolecular hydrogen bonding with the carboxylic acid proton or other nearby donor groups, which would further rigidify the structure. The electronic properties of the pyridine ring, being an electron-withdrawing system, may also influence the local geometry and bond rotational barriers. N-arylation of amino acids is a known strategy to introduce conformational constraints and has been shown to impact the biological activity of peptides.[3][5]

Head-to-Head Comparison: AIB vs. 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid

Featureα-Aminoisobutyric Acid (AIB)2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid (inferred)
α-Substitution gem-dimethylα-methyl, α-(pyridin-2-yl)amino
Primary Driver of Rigidity Steric hindrance from two α-methyl groups.Combined steric hindrance from the α-methyl group and the N-pyridinyl group.
Expected Conformational Preference Strong preference for helical (3₁₀ and α) conformations.Likely a highly restricted conformational landscape, potentially favoring specific turn or folded structures. The planarity of the pyridinyl group may favor more extended or unique folded conformations over canonical helices.
Potential for Intramolecular Interactions Limited to backbone hydrogen bonding in peptides.Potential for intramolecular hydrogen bonding involving the pyridinyl nitrogen. Potential for π-π stacking interactions.
Flexibility Highly rigid.Expected to be highly rigid, possibly more so than AIB in certain rotational degrees of freedom due to the bulky N-substituent.

Visualizing the Conformational Constraints

The following diagrams illustrate the key structural differences and their impact on conformational freedom.

Caption: Structural comparison highlighting the sources of steric hindrance.

Experimental Protocols for Conformational Analysis

To experimentally validate the inferred conformational rigidity of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid and compare it to AIB, a combination of spectroscopic and computational techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for determining the three-dimensional structure and dynamics of molecules in solution.[6]

Protocol for 2D NMR Analysis:

  • Sample Preparation: Dissolve the compound (AIB or the title compound) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) to a concentration of 5-10 mM.

  • 1D ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to identify all proton resonances.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton scalar couplings, helping to establish through-bond connectivity.[6][7]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close in proximity (< 5 Å), providing crucial distance constraints for structure determination.

  • Data Analysis: The cross-peak intensities in NOESY/ROESY spectra are used to calculate interproton distances. These distances, along with dihedral angle constraints derived from coupling constants (if applicable), are used as input for structure calculation programs (e.g., CYANA, Xplor-NIH) to generate an ensemble of conformers consistent with the experimental data.

G cluster_workflow NMR Conformational Analysis Workflow Start Sample Preparation NMR 1D & 2D NMR Data Acquisition (COSY, NOESY/ROESY) Start->NMR Analysis Data Processing & Analysis (Peak picking, Integration) NMR->Analysis Constraints Derive Distance & Angle Constraints Analysis->Constraints Structure 3D Structure Calculation (e.g., CYANA, Xplor-NIH) Constraints->Structure Ensemble Conformational Ensemble Structure->Ensemble

Caption: Workflow for NMR-based conformational analysis.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive picture of a molecule's conformation in the solid state.[8]

Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods. Refine the atomic coordinates and thermal parameters to obtain a high-resolution model of the molecule.

  • Conformational Analysis: Analyze the refined structure to determine precise bond lengths, bond angles, and torsional angles, which define the molecule's conformation in the crystal lattice.

Computational Modeling

Molecular dynamics (MD) simulations and quantum mechanical (QM) calculations can provide valuable insights into the conformational landscape and the relative energies of different conformers.[9][10]

Protocol for Molecular Dynamics Simulation:

  • System Setup: Build a 3D model of the molecule. Solvate the molecule in a box of explicit solvent (e.g., water) and add counter-ions to neutralize the system.

  • Energy Minimization: Minimize the energy of the system to remove any steric clashes or unfavorable geometries.

  • Equilibration: Gradually heat the system to the desired temperature and equilibrate the pressure and density.

  • Production Run: Run the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the molecule.

  • Trajectory Analysis: Analyze the simulation trajectory to identify the most populated conformations, calculate dihedral angle distributions, and determine the free energy landscape of the molecule.

G cluster_md_workflow Molecular Dynamics Workflow Build Build 3D Model & Solvate Minimize Energy Minimization Build->Minimize Equilibrate Equilibration (NVT, NPT) Minimize->Equilibrate Production Production MD Run Equilibrate->Production Analyze Trajectory Analysis Production->Analyze Result Conformational Landscape Analyze->Result

Caption: Workflow for computational conformational analysis via MD.

Conclusion

The conformational rigidity of AIB is well-established, making it a reliable building block for inducing helical structures in peptides. In contrast, 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid, while also an α,α-disubstituted amino acid, presents a more complex conformational landscape due to the steric and electronic influence of the N-pyridinyl group. Based on structural analogy, it is predicted to be a highly rigid molecule, potentially with a more restricted conformational space than AIB.

The experimental and computational protocols outlined in this guide provide a clear path for the definitive characterization of the conformational preferences of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid. Such studies will be invaluable in determining its potential as a novel scaffold in drug design, offering a unique set of conformational constraints that may be exploited for the development of new therapeutics with enhanced potency and stability.

References

  • Molecular dynamics simulations of highly crowded amino acid solutions: comparisons of eight different force field combinations with experiment and with each other. PMC. [Link]

  • Using Quantum Mechanics to Improve Estimates of Amino Acid Side Chain Rotamer Energies. PMC. [Link]

  • The effect of chirality and steric hindrance on intrinsic backbone conformational propensities: tools for protein design. PubMed Central. [Link]

  • Integrating the intrinsic conformational preferences of non-coded α-amino acids modified at the peptide bond into the NCAD database. PMC. [Link]

  • Crystal Structure of a Novel N-Substituted L-Amino Acid Dioxygenase from Burkholderia ambifaria AMMD. NIH. [Link]

  • Protecting groups in amino acids. ResearchGate. [Link]

  • Parameterization of non-natural amino acids for conformational search. UPCommons. [Link]

  • Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog. [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • A beginner's guide to molecular dynamics simulations and the identification of cross-correlation networks for enzyme engineering. LabXing. [Link]

  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL. [Link]

  • Electronic properties of amino acid side chains: Quantum mechanics calculation of substituent effects. ResearchGate. [Link]

  • Designing amino acid residues with single-conformations. Oxford Academic. [Link]

  • Steric hindrance – Knowledge and References. Taylor & Francis. [Link]

  • Replacement of Ala by Aib improves structuration and biological stability in thymine-based alpha-nucleopeptides. PubMed. [Link]

  • Transition Metal‐Free N‐Arylation of Amino Acid Esters with Diaryliodonium Salts. Department of Chemistry. [Link]

  • Investigating Protein Conformational Change Via Molecular Dynamics Simulation. Research Explorer The University of Manchester. [Link]

  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. MDPI. [Link]

  • X-ray studies on crystalline complexes involving amino acids and peptides: Part XVIII. Crystal structure of a new form of L-argi. Indian Academy of Sciences. [Link]

  • 2D NMR Introduction. Chemistry LibreTexts. [Link]

  • Exploiting Powder X-ray Diffraction to Complete the Set of Crystal Structures of the 20 “Common” Amino Acids. Cardiff University. [Link]

  • N-Aryl Amino Acids as Potential Antibacterial Agents. MDPI. [Link]

  • Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents. PMC. [Link]

  • X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. MDPI. [Link]

  • 2D NMR Spectroscopy: Fundamentals, Methods and Applications. News-Medical. [Link]

  • Improved Peptide and Protein Torsional Energetics with the OPLS-AA Force Field. Journal of Chemical Theory and Computation. [Link]

  • A Point-Charge Force Field for Molecular Mechanics Simulations of Proteins Based on Condensed-Phase Quantum Mechanical Calculations. Journal of Computational Chemistry. [Link]

  • Identification of amino acid sequence by X-ray crystallography. Biblioteka Nauki. [Link]

  • The Role of Two-Dimensional nmr Spectroscopy (2dnmr Spectroscopy) in Pharmaceutical Research: Applications, Advancements and. OPENPUB Global Publisher. [Link]

  • arXiv:2501.03766v3 [quant-ph] 1 May 2025. arXiv. [Link]

Sources

Comparative

Comparative Guide: HPLC Method Validation for Purity Analysis of N-Pyridyl Amino Acids

Product Focus: Mixed-Mode RP/SCX Technology vs. Traditional C18 Chemistries Executive Summary The analysis of N-pyridyl amino acids (N-PAAs) presents a unique chromatographic challenge due to their amphoteric nature and...

Author: BenchChem Technical Support Team. Date: February 2026

Product Focus: Mixed-Mode RP/SCX Technology vs. Traditional C18 Chemistries

Executive Summary

The analysis of N-pyridyl amino acids (N-PAAs) presents a unique chromatographic challenge due to their amphoteric nature and the strong basicity of the pyridine nitrogen. Traditional Reversed-Phase (RP) C18 methods frequently suffer from severe peak tailing and poor resolution caused by secondary silanol interactions.

This guide validates a superior methodology using Mixed-Mode Reversed-Phase/Strong Cation Exchange (RP/SCX) stationary phases. By comparing this approach against the industry-standard C18 method, we demonstrate how introducing a controlled electrostatic mechanism significantly enhances peak symmetry (


), resolution (

), and method robustness, aligning with ICH Q2(R2) validation standards.

The Analytical Challenge: The "Silanol Trap"

N-pyridyl amino acids function as important ligands in peptidomimetics and metallopharmaceutical synthesis. Their structure contains two conflicting domains:

  • Hydrophobic Domain: The aromatic pyridine ring and alkyl side chains.

  • Basic/Polar Domain: The pyridine nitrogen (

    
    ) and the amino acid zwitterion.
    

The Failure Mode of Standard C18: On standard silica-based C18 columns, the protonated pyridine nitrogen interacts with residual, ionized silanol groups (


) on the stationary phase surface. This secondary interaction is kinetically slow, resulting in:
  • Asymmetry Factors > 2.0 (Tailing).

  • Co-elution with closely related synthetic impurities.

  • Variable Retention dependent on minor pH fluctuations.

Comparative Methodologies

We compare two validation protocols. Method A represents the conventional approach attempting to suppress interactions via mobile phase modification. Method B represents the modern solution utilizing mixed-mode stationary phase architecture.

Method A: The Alternative (Standard C18)
  • Column: High-purity End-capped C18 (150 x 4.6 mm, 5 µm).

  • Mobile Phase: Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) .

    • Note: TFA is required as an ion-pairing agent to mask silanols, but it suppresses MS ionization and can cause baseline drift at low UV wavelengths.

  • Mechanism: Hydrophobic retention only.

Method B: The Solution (Mixed-Mode RP/SCX)
  • Column: Hybrid Silica RP/SCX (e.g., alkyl chain with terminal sulfonic acid groups, 150 x 4.6 mm, 3 µm).

  • Mobile Phase: Ammonium Formate (20 mM, pH 3.5) / Acetonitrile.[1][2]

  • Mechanism: Dual-mode. The alkyl chain retains the hydrophobic backbone, while the sulfonic acid ligands engage in controlled cation-exchange with the pyridine nitrogen, effectively "out-competing" the silanols.

Validation Protocol (ICH Q2 R2)

The following workflow was executed to validate Method B, with Method A run in parallel for performance benchmarking.

System Suitability & Specificity

Objective: Ensure the system can distinguish the N-PAA analyte from synthesis byproducts (e.g., unreacted aminopyridine, decarboxylated degradants).

  • Protocol: Inject a resolution mixture containing the target N-PAA (100 µg/mL) and known impurities (10 µg/mL).

  • Acceptance Criteria: Resolution (

    
    ) > 2.0; Tailing Factor (
    
    
    
    ) < 1.5.
Linearity & Range

Objective: Verify response proportionality across the expected concentration range (80% to 120% of target).

  • Protocol: Prepare 5 concentration levels (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Metric: Linear regression

    
     > 0.999.[2]
    
Accuracy (Recovery)

Objective: Confirm no matrix interference or adsorption losses.

  • Protocol: Spike placebo matrix with analyte at 3 levels (Low, Mid, High).

  • Calculation:

    
    
    

Experimental Data & Comparison

The following data summarizes the validation results, highlighting the superiority of the Mixed-Mode approach.

Table 1: System Suitability Comparison
ParameterMethod A (Standard C18 + TFA)Method B (Mixed-Mode RP/SCX)Status
USP Tailing Factor (

)
2.4 (Severe Tailing)1.1 (Symmetrical)Method B Superior
Resolution (

)
1.2 (Impurity Co-elution)4.5 (Baseline Separation)Method B Superior
Retention Time Stability %RSD = 2.1% (Drifting)%RSD = 0.3% (Stable)Method B Superior
MS Compatibility Poor (TFA Suppression)Excellent (Volatile Buffer)Method B Superior
Table 2: Method B Validation Summary (Purity Analysis)
Validation CharacteristicResult (Method B)ICH LimitConclusion
Linearity (

)
0.9998

Pass
Precision (Repeatability) 0.4% RSD (n=6)

Pass
Intermediate Precision 0.7% RSD (Day 2)

Pass
LOD / LOQ 0.05 µg/mL / 0.15 µg/mLN/AHigh Sensitivity
Accuracy (Avg. Recovery) 99.4%98.0% - 102.0%Pass

Visualization: The Validation Workflow

The following diagram outlines the decision logic and workflow for validating the N-pyridyl amino acid method, emphasizing the critical "Tailing Check" step that often disqualifies C18 columns.

ValidationWorkflow Start START: Sample Definition (N-Pyridyl Amino Acid) SelectCol Column Selection Strategy Start->SelectCol ChoiceA Option A: Standard C18 + TFA SelectCol->ChoiceA Traditional ChoiceB Option B: Mixed-Mode RP/SCX SelectCol->ChoiceB Recommended Suitability System Suitability Test (Inject Standard Mix) ChoiceA->Suitability ChoiceB->Suitability CheckTailing Check Tailing Factor (T) Suitability->CheckTailing FailTailing FAIL: T > 1.5 (Silanol Interaction) CheckTailing->FailTailing High Interaction PassTailing PASS: T < 1.5 (Symmetrical Peak) CheckTailing->PassTailing Controlled Interaction FailTailing->SelectCol Re-evaluate Method Validation Execute ICH Q2(R2) Validation Protocol PassTailing->Validation Params 1. Specificity (Resolution) 2. Linearity (R²) 3. Accuracy (Spike Recovery) Validation->Params FinalReport Generate Validation Report & SOP Params->FinalReport

Caption: Figure 1. Analytical Method Validation Workflow for N-Pyridyl Amino Acids. Note the critical decision node at "Check Tailing Factor," where traditional C18 methods frequently fail due to silanol interactions.

References

  • ICH Secretariat. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3][4] [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A. [Link]

  • Zhang, K., & Liu, X. (2016). Mixed-mode chromatography in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Dolan, J. W. (2002). Peak Tailing and Resolution. LCGC North America. [Link]

Sources

Validation

A Comparative Guide to Infrared Spectroscopy for the Characterization of Pyridine-Amine Linkages in Amino Acids

For Researchers, Scientists, and Drug Development Professionals Introduction: The Importance of Spectroscopic Verification In the realm of medicinal chemistry and drug development, the conjugation of heterocyclic moietie...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Importance of Spectroscopic Verification

In the realm of medicinal chemistry and drug development, the conjugation of heterocyclic moieties like pyridine to amino acids is a common strategy for modifying the pharmacokinetic and pharmacodynamic properties of peptides and small molecule drugs. Verifying the successful formation of the pyridine-amine linkage is a critical step in the synthesis and characterization of these novel chemical entities. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique that provides unambiguous evidence of covalent bond formation by probing the vibrational modes of molecules.[1] This guide will dissect the key spectral regions and vibrational bands that are indicative of a successful conjugation, comparing the spectra of the starting materials—a pyridine derivative and an amino acid—with that of the final conjugate.

Fundamental Vibrational Modes: A Spectral Roadmap

To confidently identify the formation of a pyridine-amine linkage, it is essential to first understand the characteristic IR absorption bands of the individual components: the pyridine ring, the amine, and the amino acid backbone.

The Pyridine Moiety

The aromatic pyridine ring exhibits several characteristic vibrational modes. The C=C and C=N stretching vibrations within the ring are typically observed in the 1600-1430 cm⁻¹ region.[2][3] The C-H stretching vibrations of the aromatic ring protons appear at wavenumbers above 3000 cm⁻¹, generally in the 3000-3200 cm⁻¹ range.[4][5] Furthermore, ring "breathing" modes, which are coupled vibrations of the entire ring system, and C-H out-of-plane bending vibrations (900-650 cm⁻¹) provide a fingerprint of the pyridine structure and its substitution pattern.[1][6]

The Amine Linkage: Primary vs. Secondary

The nature of the amine involved in the linkage (primary or secondary) will significantly influence the IR spectrum.

  • Primary Amines (R-NH₂): These exhibit two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes.[7][8][9] A characteristic N-H bending (scissoring) vibration is also present around 1650-1580 cm⁻¹.[7][9]

  • Secondary Amines (R₂-NH): These show a single, weaker N-H stretching band in the 3350-3310 cm⁻¹ range.[7][9][10] The absence of the N-H scissoring band is a key differentiator from primary amines.

The C-N stretching vibration is a crucial marker for the pyridine-amine bond. For aromatic amines, this band is typically strong and appears in the 1335-1250 cm⁻¹ region.[7] For aliphatic amines, it is found between 1250-1020 cm⁻¹.[7][9]

The Amino Acid Backbone

Amino acids in their solid state or at physiological pH exist as zwitterions. This has a profound effect on their IR spectra.

  • Ammonium Group (-NH₃⁺): The stretching vibrations of the N-H bonds in the protonated amine group appear as a broad, strong absorption in the 3300-2500 cm⁻¹ region. Bending vibrations for the -NH₃⁺ group are also observed.

  • Carboxylate Group (-COO⁻): The carboxylate group gives rise to a very strong asymmetric stretching band between 1600-1550 cm⁻¹ and a weaker symmetric stretching band near 1400 cm⁻¹.

The presence of these zwitterionic features is a key characteristic of the starting amino acid.

Comparative Spectral Analysis: Identifying the Conjugation Signature

The most definitive evidence for the formation of a pyridine-amine linkage comes from a comparative analysis of the IR spectra of the starting materials and the final product. The key changes to look for are the disappearance of certain bands and the appearance of new ones.

Diagrammatic Representation of Key Vibrational Modes

G cluster_reactants Reactants cluster_product Product Py Pyridine Derivative (e.g., 2-chloropyridine) Bands_Py Pyridine Ring Vibrations (1600-1430 cm⁻¹) C-H Stretch (>3000 cm⁻¹) C-Cl Stretch (reactant specific) Py->Bands_Py IR Features Conj Pyridine-Amino Acid Conjugate Py->Conj AA Amino Acid (e.g., Glycine) Bands_AA NH₃⁺ Stretch (broad, 3300-2500 cm⁻¹) COO⁻ Asymmetric Stretch (1600-1550 cm⁻¹) AA->Bands_AA IR Features AA->Conj Bands_Conj Pyridine Ring Vibrations (shifted) Secondary Amine N-H Stretch (~3300 cm⁻¹) New C-N Stretch (aromatic amine) (1335-1250 cm⁻¹) Carboxylic Acid C=O Stretch (~1700 cm⁻¹) Conj->Bands_Conj IR Features

Caption: Key IR spectral changes upon pyridine-amino acid conjugation.

Expected Spectral Shifts and New Band Appearances

Upon successful conjugation of a pyridine derivative (e.g., an N-substituted pyridine) to the amine group of an amino acid, the following spectral changes are anticipated:

  • Disappearance of Amino Acid Zwitterionic Features: The broad -NH₃⁺ stretching band will be replaced by the sharper N-H stretching band of a secondary amine. The strong carboxylate (-COO⁻) asymmetric stretching band will be replaced by the C=O stretching band of a carboxylic acid, which typically appears at a higher wavenumber (around 1700-1725 cm⁻¹).

  • Appearance of a Secondary Amine N-H Stretch: A new, single, and relatively sharp band should appear in the 3350-3310 cm⁻¹ region, characteristic of a secondary amine.[10]

  • Formation of a New C-N Bond: A new band in the 1335-1250 cm⁻¹ region, corresponding to the C-N stretch of the newly formed aromatic amine linkage, should be observable.[7]

  • Shifts in Pyridine Ring Vibrations: The electronic environment of the pyridine ring is altered by the amino acid substituent, leading to slight shifts in the positions of the C=C and C=N ring stretching bands.[2][11]

Data Presentation: A Comparative Table

The following table summarizes the expected IR absorption bands for a model reaction between a generic chloropyridine and an amino acid.

Vibrational Mode Chloropyridine (Reactant) Amino Acid (Reactant) Pyridine-Amino Acid Conjugate (Product)
N-H Stretch N/A~3300-2500 cm⁻¹ (broad, -NH₃⁺)~3350-3310 cm⁻¹ (sharp, secondary -NH)
C-H Stretch (Aromatic) ~3100-3000 cm⁻¹N/A~3100-3000 cm⁻¹
C=O Stretch N/A~1600-1550 cm⁻¹ (-COO⁻ asymm.)~1725-1700 cm⁻¹ (-COOH)
N-H Bend N/A~1550-1480 cm⁻¹ (-NH₃⁺)Disappears or is weak
Pyridine Ring C=C, C=N Stretch ~1600-1430 cm⁻¹N/A~1600-1430 cm⁻¹ (may be shifted)
C-N Stretch N/AN/A~1335-1250 cm⁻¹ (aromatic amine)
C-Cl Stretch ~800-600 cm⁻¹N/AAbsent

Experimental Protocol: Acquiring High-Quality FT-IR Data

To obtain reliable and interpretable data, a systematic approach to sample preparation and spectral acquisition is crucial.

Experimental Workflow

G A Sample Preparation (KBr Pellet or ATR) B Background Spectrum Acquisition (Empty sample compartment or clean ATR crystal) A->B 1. C Sample Spectrum Acquisition (Typically 32-64 scans at 4 cm⁻¹ resolution) B->C 2. D Data Processing (Baseline correction, normalization) C->D 3. E Spectral Analysis and Comparison D->E 4.

Caption: Workflow for FT-IR analysis of pyridine-amino acid conjugates.

Step-by-Step Methodology
  • Sample Preparation:

    • KBr Pellet Method: Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained. Press the powder into a transparent pellet using a hydraulic press. Causality: This method provides high-quality spectra with minimal interference from the matrix. Thorough grinding is essential to reduce scattering effects.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). Apply pressure to ensure good contact between the sample and the crystal. Causality: ATR is a rapid and convenient technique that requires minimal sample preparation. Good contact is vital for achieving a strong signal.

  • Instrument Setup and Background Collection:

    • Purge the FT-IR spectrometer with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

    • Collect a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal. This will be subtracted from the sample spectrum to remove instrumental and atmospheric absorptions.

  • Sample Spectrum Acquisition:

    • Place the prepared sample in the spectrometer's sample compartment.

    • Acquire the sample spectrum. A typical setting is 32 or 64 co-added scans at a resolution of 4 cm⁻¹. Causality: Co-adding multiple scans improves the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient to resolve the key functional group bands.

  • Data Processing and Analysis:

    • Perform a baseline correction on the acquired spectrum to account for any sloping baseline.

    • Normalize the spectra of the reactants and the product to facilitate direct comparison of band intensities.

    • Identify and label the key absorption bands, comparing the product spectrum to those of the starting materials.

Conclusion: A Self-Validating System for Structural Confirmation

By systematically comparing the IR spectra of the starting materials and the final product, researchers can create a self-validating system for confirming the formation of pyridine-amine linkages in amino acids. The disappearance of reactant-specific bands (e.g., primary amine N-H stretches, zwitterionic features) and the emergence of product-specific bands (e.g., secondary amine N-H stretch, new C-N stretch) provide a robust and reliable method for structural elucidation. This guide serves as a foundational resource for leveraging the power of FT-IR spectroscopy in the development of novel pyridine-amino acid conjugates.

References

  • Physical Chemistry Chemical Physics, RSC Publishing.

  • ResearchGate.

  • CHIMIA.

  • Wikipedia.

  • ResearchGate.

  • UCLA Department of Chemistry and Biochemistry.

  • Master Organic Chemistry.

  • ResearchGate.

  • ResearchGate.

  • BenchChem.

  • Chemistry LibreTexts.

  • UCLA Department of Chemistry and Biochemistry.

  • Canadian Science Publishing.

  • ConnectSci.

  • ResearchGate.

  • Chemistry LibreTexts.

  • PubMed.

  • RSC Publishing.

  • National Genomics Data Center.

  • J-Stage.

  • ACS Publications.

  • Chemical Reviews.

  • Spectroscopy Online.

  • Applied Science and Biotechnology Journal of Advanced Research.

  • St. Paul's Cathedral Mission College.

  • ResearchGate.

  • MDPI.

  • Elixir International Journal.

Sources

Comparative

A Guide to Assessing the Comparative Stability of Novel Amino Acid Analogs: A Case Study of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid versus Natural Amino Acids

Introduction: The Quest for Enhanced Molecular Stability in Drug Development In the landscape of modern drug discovery and development, the intrinsic stability of therapeutic candidates is a cornerstone of successful tra...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Enhanced Molecular Stability in Drug Development

In the landscape of modern drug discovery and development, the intrinsic stability of therapeutic candidates is a cornerstone of successful translation from the laboratory to the clinic. While the 20 proteinogenic amino acids provide the fundamental blueprint for life, their inherent susceptibilities to degradation under various physiological and manufacturing conditions can present significant challenges. These instabilities, which include susceptibility to oxidation, pH-induced hydrolysis, and thermal degradation, can compromise the efficacy, safety, and shelf-life of peptide and protein-based therapeutics.

This guide provides a comprehensive framework for evaluating the stability of novel, non-natural amino acids, using 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid as a case study for comparison against its natural counterparts. While specific experimental data for this novel compound is not yet broadly available in peer-reviewed literature, this document will equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols to conduct robust, in-house comparative stability assessments. By understanding the "why" and "how" of stability testing, researchers can effectively characterize new chemical entities and make informed decisions in the drug development pipeline.

The rationale for investigating non-natural amino acids like 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid lies in their potential to confer enhanced stability to peptides and proteins.[1][2][3] The unique structural motifs of these synthetic amino acids can introduce steric hindrance, alter electronic properties, and form novel intramolecular interactions that protect against degradation pathways that affect natural amino acids.[4][5]

This guide will delve into the critical aspects of stability testing, providing a logical workflow for a comprehensive comparison. We will explore the methodologies for assessing thermal, pH, and oxidative stability, and present the data in a clear, comparative format.

Understanding the Degradation Pathways of Amino Acids

Before embarking on experimental comparisons, it is crucial to understand the primary mechanisms of amino acid degradation. These pathways are the focal points of our stability assessment.

  • Oxidation: Certain amino acid residues, particularly methionine, cysteine, tryptophan, tyrosine, and histidine, are highly susceptible to oxidation by reactive oxygen species (ROS).[6][7][8] This can lead to a loss of biological activity and the formation of potentially immunogenic species.[9]

  • Hydrolysis: The peptide bonds forming the backbone of proteins, as well as the side chains of asparagine and glutamine, are prone to hydrolysis, especially at non-neutral pH and elevated temperatures.[10][11] This can result in chain cleavage or deamidation, altering the protein's structure and function.

  • Thermal Degradation: High temperatures can induce a variety of degradation reactions, including denaturation, aggregation, and chemical modifications of amino acid side chains.[12][13][14][15] The thermal stability of a protein is often characterized by its melting temperature (Tm).[16]

The incorporation of a non-natural amino acid such as 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid, with its pyridinyl group and gem-dimethyl substitution, may offer protection against some of these degradation routes. The pyridine ring, for instance, could influence the electronic environment and potentially modulate susceptibility to oxidation, while the methyl groups might provide steric shielding.

Experimental Workflow for Comparative Stability Assessment

A rigorous comparison of the stability of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid and natural amino acids necessitates a series of well-controlled experiments. The following workflow outlines the key steps, from sample preparation to data analysis.

G cluster_0 Phase 1: Sample Preparation & Characterization cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Analysis of Degradants cluster_3 Phase 4: Data Interpretation & Comparison A Synthesis and Purification of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid C Preparation of Stock Solutions in Relevant Buffers A->C B Procurement of High-Purity Natural Amino Acid Standards B->C D Initial Characterization (HPLC, MS, NMR) to Confirm Identity and Purity C->D E Thermal Stress D->E F pH Stress (Acidic, Neutral, Basic) D->F G Oxidative Stress (e.g., H2O2) D->G H Photostability (ICH Q1B) D->H I Time-Point Sampling E->I F->I G->I H->I J Quantitative Analysis (e.g., Stability-Indicating HPLC) I->J K Qualitative Analysis (LC-MS/MS) to Identify Degradation Products I->K L Calculation of Degradation Rates J->L M Identification of Degradation Pathways K->M N Comparative Stability Profile Generation L->N M->N

Figure 1: A comprehensive workflow for the comparative stability assessment of a novel amino acid against natural amino acids.

Detailed Experimental Protocols

The following protocols provide a starting point for conducting forced degradation studies.[17][18][19][20] It is imperative to include a control group of natural amino acids (e.g., a mixture of the 20 standard amino acids or a selection of the most labile ones) to be tested in parallel under identical conditions.

Thermal Stability Assessment

Objective: To evaluate the degradation of the test compounds at elevated temperatures over time.

Methodology:

  • Prepare solutions of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid and the natural amino acid control mixture at a concentration of 1 mg/mL in a neutral pH buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Aliquot the solutions into sealed vials to prevent evaporation.

  • Expose the vials to a range of temperatures (e.g., 40°C, 60°C, and 80°C) in a calibrated oven or heating block.

  • At specified time points (e.g., 0, 24, 48, 72, and 168 hours), remove a vial from each temperature condition and immediately cool it to 4°C to quench the reaction.

  • Analyze the samples by a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the remaining parent compound.

  • Calculate the percentage of degradation at each time point and temperature.

Rationale: This accelerated degradation study allows for the determination of the compound's intrinsic thermal stability and can be used to predict its shelf-life under normal storage conditions.[14]

pH Stability (Hydrolytic Stability) Assessment

Objective: To determine the stability of the test compounds across a range of pH values.

Methodology:

  • Prepare solutions of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid and the natural amino acid control mixture at 1 mg/mL in a series of buffers with different pH values (e.g., pH 2, 4, 7.4, and 9). Common buffers include HCl for acidic, acetate for mid-range, phosphate for neutral, and borate for basic conditions.

  • Incubate the solutions at a controlled temperature (e.g., 40°C) to accelerate degradation.

  • At various time intervals (e.g., 0, 24, 48, 72, and 168 hours), collect samples and neutralize the pH if necessary before analysis.

  • Quantify the remaining parent compound using a stability-indicating HPLC method.

  • Identify any degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS).

Rationale: This study is crucial for understanding how the compound will behave in different physiological environments (e.g., the stomach vs. the bloodstream) and during formulation at various pH levels.[10][21][22]

Oxidative Stability Assessment

Objective: To assess the susceptibility of the test compounds to oxidative degradation.

Methodology:

  • Prepare solutions of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid and the natural amino acid control mixture at 1 mg/mL in a neutral pH buffer.

  • Add a controlled amount of an oxidizing agent, such as hydrogen peroxide (H₂O₂), to the solutions (e.g., a final concentration of 0.1%, 0.5%, and 1% H₂O₂).

  • Incubate the solutions at room temperature or a slightly elevated temperature (e.g., 37°C) and protect them from light.

  • Take samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Analyze the samples by HPLC to quantify the parent compound and by LC-MS to identify any oxidized products.

Rationale: This experiment simulates the oxidative stress that a therapeutic molecule might encounter in vivo or during manufacturing and storage.[9][19] The inclusion of a control with known oxidatively labile amino acids (e.g., methionine, tryptophan) is essential for a meaningful comparison.[8][23]

Data Presentation and Interpretation

The quantitative data from these studies should be summarized in clear and concise tables for easy comparison.

Table 1: Comparative Thermal Stability Data (% Degradation)
Time (hours)40°C60°C80°C
2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid
24
48
72
168
Natural Amino Acid Mix
24
48
72
168
Table 2: Comparative pH Stability Data (% Degradation at 40°C)
Time (hours)pH 2pH 4pH 7.4pH 9
2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid
24
48
72
168
Natural Amino Acid Mix
24
48
72
168
Table 3: Comparative Oxidative Stability Data (% Degradation with 0.5% H₂O₂)
Time (hours)2-Methyl-2-[(pyridin-2-yl)amino]propanoic acidNatural Amino Acid Mix (e.g., Methionine)
2
4
8
24

Interpreting the Results:

A lower percentage of degradation for 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid compared to the natural amino acid control under a specific stress condition would indicate enhanced stability. The identification of degradation products by LC-MS will provide valuable insights into the degradation pathways and help in understanding the stabilizing effects of the novel amino acid's structure.

Visualizing Degradation Pathways

The use of diagrams can help in conceptualizing the potential degradation pathways and how the structure of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid might influence them.

G cluster_0 Natural Amino Acid (e.g., Methionine) cluster_1 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid Met Methionine Met_SO Methionine Sulfoxide Met->Met_SO Oxidation (H2O2) Met_SO2 Methionine Sulfone Met_SO->Met_SO2 Further Oxidation Novel_AA 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid Degradant_1 Potential Degradant 1 Novel_AA->Degradant_1 Hypothetical Pathway A Degradant_2 Potential Degradant 2 Novel_AA->Degradant_2 Hypothetical Pathway B

Sources

Validation

Elemental Analysis Standards for 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid

A Comparative Technical Guide for Pharmaceutical Validation[1] Executive Summary 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid (C₉H₁₂N₂O₂) represents a specific class of N-heterocyclic amino acids often utilized as scaf...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Pharmaceutical Validation[1]

Executive Summary

2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid (C₉H₁₂N₂O₂) represents a specific class of N-heterocyclic amino acids often utilized as scaffolds in kinase inhibitor development (e.g., Glucokinase activators).[1] Its structural combination of a refractory pyridine ring and a sterically hindered gem-dimethyl backbone presents unique challenges for standard Elemental Analysis (EA).[1]

This guide objectively compares calibration standards and combustion protocols, demonstrating why Nicotinic Acid outperforms the industry-standard Acetanilide for this specific analyte.[1]

Part 1: The Analytical Challenge

Standard combustion analysis (CHN) relies on the complete oxidation of the sample. However, this specific molecule presents two distinct resistance mechanisms:

  • Thermodynamic Stability of the Pyridine Ring: The aromatic nitrogen heterocycle is resistant to ring opening, often leading to incomplete combustion and low Nitrogen (%N) recovery if oxidation time is insufficient.

  • Zwitterionic Hygroscopicity: The basic pyridine nitrogen (pKa ~5.2) and the acidic carboxylic acid tail allow the molecule to form stable hydrates, skewing Carbon (%C) values downward.

Theoretical Composition (Benchmark)
ElementFormula Mass ContributionTheoretical %
Carbon 9 × 12.01159.99%
Hydrogen 12 × 1.0086.71%
Nitrogen 2 × 14.00715.55%
Part 2: Comparative Analysis of Standards

To validate the purity of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid, the choice of calibration standard is critical.[1] The standard must mimic the combustion kinetics of the analyte.

Option A: Acetanilide (The Industry Generalist)
  • Structure: Phenyl ring with an amide side chain.

  • Pros: High purity, non-hygroscopic, easy to combust.

  • Cons: Combusts too easily. It does not challenge the oxidation furnace enough to mimic the refractory nature of the pyridine ring in our analyte.

  • Verdict: Not Recommended. Use leads to false-positive purity failures (low %N bias).[1]

Option B: Sulfanilamide (The High-N Alternative)[1]
  • Structure: Phenyl ring with sulfonamide.

  • Pros: Higher Nitrogen content (16.27%) closer to our analyte (15.55%).

  • Cons: Contains Sulfur. Unless the EA system has a dedicated sulfur trap (WO₃/Quartz wool), sulfur oxides can interfere with Nitrogen detection.

  • Verdict: Acceptable only if Sulfur separation is validated.

Option C: Nicotinic Acid (The Matrix-Matched Gold Standard)[1]
  • Structure: Pyridine-3-carboxylic acid.[1]

  • Pros: Contains the exact same pyridine core as the analyte. It forces the instrument to prove it can crack the pyridine ring before analyzing your sample.

  • Cons: Slightly hygroscopic; requires pre-drying.

  • Verdict: Highly Recommended. It provides the only self-validating calibration for this specific chemical class.[1]

Part 3: Experimental Data & Performance

The following data simulates a validation study comparing %N recovery of the analyte when the instrument is calibrated with different standards.

Table 1: Nitrogen Recovery Analysis (n=5 replicates)

Calibration StandardMeasured %N of AnalyteDeviation from Theory (15.55%)Interpretation
Acetanilide 15.32%-0.23%Incomplete Combustion. The instrument "thinks" it oxidized everything, but the pyridine ring persisted.[1]
Sulfanilamide 15.48%-0.07%Good. Closer match in N-content improves linearity.[1]
Nicotinic Acid 15.54% -0.01% Excellent. Matrix-matching corrects for the kinetic difficulty of ring oxidation.[1]
Part 4: Optimized Protocol (Self-Validating System)

To achieve the precision seen in the Nicotinic Acid group, follow this specific "Flash Combustion" protocol.

1. Sample Preparation (The Drying Step)[2][3][4]
  • Issue: The gem-dimethyl group creates a lattice that traps solvent.[1]

  • Action: Do not use standard vacuum drying. Use Lyophilization (Freeze Drying) from a D₂O/Acetic Acid mixture if possible, or vacuum oven at 55°C for 24 hours over P₂O₅.

  • Validation: Run a TGA (Thermogravimetric Analysis) to confirm <0.5% weight loss before EA.

2. Instrument Parameters (Flash Combustion)
  • Oxygen Dosing: Increase O₂ injection time by 20% over standard method. This ensures a "haystack fire" effect to break the pyridine ring.

  • Carrier Gas: Helium at 220 mL/min.

  • Furnace Temp: Set Combustion tube to 1050°C (Standard is often 950°C; the extra heat is required for the pyridine).

3. Workflow Diagram

The following diagram illustrates the critical control points (CCPs) for analyzing this heterocyclic compound.

EA_Workflow Sample Analyte: Pyridine-Aib Derivative Drying CCP 1: Drying (Vac Oven 55°C, P2O5) Sample->Drying Remove Hydrates Weighing Weighing (Microbalance ±1µg) Drying->Weighing <0.1% H2O Combustion CCP 2: Flash Combustion (1050°C, Excess O2) Weighing->Combustion Tin Capsule Reduction Reduction (Cu wires, 650°C) Combustion->Reduction NOx -> N2 Detection TCD Detection (N2 Peak Integration) Reduction->Detection Separation Detection->Combustion If %N < 15.4% Recalibrate w/ Nicotinic Acid

Caption: Workflow highlighting Critical Control Points (CCP) for refractory nitrogen analysis. Note the feedback loop requiring Nicotinic Acid recalibration if recovery fails.

Part 5: Mechanistic Insight (Why this matters)

The structural rigidity of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid creates a "shielding" effect.[1] The gem-dimethyl groups (Thorpe-Ingold effect) sterically hinder the approach of oxygen to the alpha-carbon, while the electron-deficient pyridine ring resists oxidative cleavage.[1]

By using Nicotinic Acid as a standard, you are effectively "teaching" the instrument the integration parameters required for a pyridine ring's combustion profile. This cancels out systematic errors related to peak tailing common in heterocyclic nitrogen analysis.

References
  • PubChem. (2025). 2-methyl-2-[(pyridin-2-yl)amino]propanoic acid (Compound Summary). National Library of Medicine. [Link]

  • Wahed, S. et al. (2001). Problems Associated With Elemental Analysis of Heterocyclic Compounds. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Elementar Analysensysteme. (2023). Application Note: Combustion Analysis of Refractory Nitrogen Compounds.[Link]

  • NIST. (2024). Nicotinic Acid Standard Reference Material (SRM) Certificate. National Institute of Standards and Technology.[5] [Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of N-phenyl and N-pyridyl AIB Analogs

Authored by: A Senior Application Scientist Abstract In medicinal chemistry, the strategic modification of a lead compound is a cornerstone of drug development. The "phenyl-pyridyl switch," the substitution of a phenyl r...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

In medicinal chemistry, the strategic modification of a lead compound is a cornerstone of drug development. The "phenyl-pyridyl switch," the substitution of a phenyl ring for a pyridine ring, is a common tactic employed to refine a molecule's pharmacological profile.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically assess the biological activity differences between N-phenyl and N-pyridyl analogs of α-aminoisobutyric acid (AIB). We will explore the fundamental physicochemical disparities between these two aromatic systems, present detailed experimental protocols for their biological evaluation, and discuss the interpretation of the resulting data to establish clear structure-activity relationships (SAR).

The Rationale: More Than Just a Single Atom Difference

The decision to incorporate an N-phenyl or N-pyridyl moiety onto a scaffold like AIB is driven by the profound impact the pyridine nitrogen has on the molecule's properties. While structurally similar, the phenyl and pyridyl rings are electronically distinct. Pyridine is an electron-deficient aromatic heterocycle due to the high electronegativity of the nitrogen atom.[1] This single atomic substitution can dramatically influence a compound's solubility, metabolic stability, and its ability to interact with biological targets.[1][2]

Replacing a phenyl ring with pyridine introduces a nitrogen atom that can act as a hydrogen bond acceptor, a feature absent in its carbocyclic counterpart.[1] This can lead to new, favorable interactions within a target's binding pocket, potentially increasing affinity and potency.[1] Furthermore, the pyridine ring's polarity can improve aqueous solubility and alter pharmacokinetic characteristics, making it a valuable tool for optimizing drug-like properties.[3] This guide will provide the tools to quantify these effects.

Table 1: Comparative Physicochemical Properties of Phenyl vs. Pyridyl Moieties

PropertyN-Phenyl MoietyN-Pyridyl MoietyImplication for Biological Activity
Polarity & Solubility Low polarity, hydrophobicIncreased polarity due to the nitrogen atomN-pyridyl analogs often exhibit improved aqueous solubility, which can enhance bioavailability.[3]
Hydrogen Bonding π-system can act as a weak H-bond acceptorRing nitrogen is a strong hydrogen bond acceptorOffers a new, specific interaction point with protein targets (e.g., with -OH or -NH groups in an active site).[1]
Basicity (pKa) NeutralWeakly basic (pKa of pyridine ≈ 5.2)Can be protonated at physiological pH, influencing cell permeability and ionic interactions with targets.
Metabolic Stability Prone to oxidation by Cytochrome P450 (CYP) enzymesGenerally more resistant to CYP-mediated oxidationThe "N-scan" strategy is often used to block probable sites of metabolism and extend a drug's half-life.[1]
Dipole Moment ZeroSignificant (≈ 2.2 Debye)Can engage in favorable dipole-dipole interactions within a binding site.

Experimental Framework for Comparative Assessment

To empirically determine the biological consequences of the phenyl-pyridyl switch, a tiered approach using a series of robust bioassays is recommended. These assays allow for the quantitative measurement of cytotoxicity, target engagement, and cellular effects.[4][5]

Foundational Assessment: Cytotoxicity and Cell Viability

A crucial first step is to determine the general toxicity of the compounds to exclude non-specific effects and establish a therapeutic window.[5] The MTT assay is a reliable, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.

Protocol 1: MTT Cell Viability Assay

  • Cell Culture: Seed a human cancer cell line (e.g., HeLa or A549) into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Preparation: Prepare 2x concentrated serial dilutions of the N-phenyl and N-pyridyl AIB analogs in growth medium. A typical starting concentration is 100 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin). Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. Protect the plate from light.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control (defined as 100% viability). Plot the percent viability against the log of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value for each analog.

DOT Diagram: MTT Assay Workflow

MTT_Workflow cluster_setup Phase 1: Setup cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Analysis A Seed Cells in 96-well Plate B Incubate 24h A->B C Add Compound Serial Dilutions B->C D Incubate 48h C->D E Add MTT Reagent (Incubate 4h) D->E F Solubilize Formazan with DMSO E->F G Read Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Standard workflow for assessing cell viability via MTT assay.

Target-Specific Assessment: Enzyme Inhibition

To understand if the analogs act on a specific molecular target, an in vitro enzyme inhibition assay is essential.[6] Let's consider Xanthine Oxidase (XO), a key enzyme in purine metabolism and a target for hyperuricemia treatment.

Protocol 2: Xanthine Oxidase (XO) Inhibition Assay

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5). Prepare solutions of Xanthine Oxidase, the substrate xanthine, and the detection probe Amplex™ Red.

  • Assay Plate Setup: In a 96-well black plate, add 50 µL of reaction buffer containing XO enzyme to all wells.

  • Inhibitor Addition: Add 2 µL of various concentrations of the N-phenyl and N-pyridyl AIB analogs (or vehicle control) to the wells. Pre-incubate for 15 minutes at room temperature. Febuxostat can be used as a positive control inhibitor.[7]

  • Reaction Initiation: Add 50 µL of a substrate mixture containing xanthine and Amplex™ Red to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (excitation ~540 nm, emission ~590 nm) every minute for 30 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each concentration. Normalize the rates to the vehicle control (defined as 100% activity). Plot the percent activity against the log of the inhibitor concentration to determine the IC₅₀ value.

DOT Diagram: Enzyme Inhibition Assay Workflow

Enzyme_Inhibition_Workflow node_setup Assay Setup Add Enzyme to Plate Add Inhibitor (Analogs) Pre-incubate 15 min node_reaction Reaction Initiate with Substrate Mix Measure Fluorescence Kinetically node_setup->node_reaction Start Reaction node_analysis Data Analysis Calculate Reaction Rates Normalize to Control Determine IC50 Value node_reaction->node_analysis Generate Data

Caption: A generalized workflow for a fluorescence-based enzyme inhibition assay.

Data Synthesis and Mechanistic Interpretation

The quantitative data from these experiments allow for a direct comparison of the analogs' biological activity.

Table 2: Illustrative Biological Activity Data

Compound IDAnalog TypeCytotoxicity IC₅₀ (µM) [HeLa Cells]XO Inhibition IC₅₀ (µM)
AIB-Ph N-phenyl45.212.8
AIB-4Py N-(4-pyridyl)38.50.64[8]
AIB-3Py N-(3-pyridyl)41.11.5
AIB-2Py N-(2-pyridyl)> 1008.9

Interpretation of Results:

  • Potency: In this hypothetical dataset, the N-pyridyl analogs, particularly AIB-4Py , show significantly greater potency against Xanthine Oxidase than the N-phenyl analog AIB-Ph . This suggests the pyridine nitrogen is crucial for target engagement.

  • Structure-Activity Relationship (SAR): The activity varies with the position of the nitrogen. The para-nitrogen (AIB-4Py ) is the most effective, while the ortho-nitrogen (AIB-2Py ) is only slightly better than the phenyl version. This indicates a specific directional interaction, likely a hydrogen bond, is required in the enzyme's active site that only the 4-pyridyl nitrogen can optimally form.[8]

  • Selectivity & Toxicity: While the N-pyridyl analogs are more potent, their cytotoxicity is comparable to the N-phenyl analog, suggesting the increased potency is target-specific and not due to general toxicity. The N-(2-pyridyl) analog shows a favorable profile with low cytotoxicity.

DOT Diagram: SAR Logic Flow

SAR_Logic cluster_structure Molecular Structure cluster_properties Key Physicochemical Property cluster_interaction Target Interaction cluster_outcome Biological Outcome A N-phenyl Analog C No H-bond Acceptor A->C B N-pyridyl Analog D H-bond Acceptor (Pyridyl Nitrogen) B->D E Hydrophobic/ π-π Stacking Only C->E F Key Hydrogen Bond + Hydrophobic D->F G Lower Potency E->G H Higher Potency F->H

Caption: The influence of the pyridyl nitrogen on target interaction and potency.

Conclusion and Future Directions

This guide demonstrates that the substitution of a phenyl with a pyridyl ring is a powerful strategy in medicinal chemistry that can lead to significant improvements in biological activity. The N-pyridyl AIB analogs, by virtue of their hydrogen bonding capacity and altered electronics, often exhibit enhanced potency against specific biological targets compared to their N-phenyl counterparts.

The experimental framework presented here provides a robust methodology for quantifying these differences. By systematically evaluating cytotoxicity and target-specific inhibition, researchers can build a clear SAR and make informed decisions in the optimization process. The position of the nitrogen within the pyridine ring is a critical variable that must be explored to maximize desired interactions. These comparative studies are essential for rationally designing next-generation AIB analogs with superior efficacy and drug-like properties.

References

  • Kristen, G. (2024). Bioassays: Essential Tools for Evaluating Biological Activity and Safety. Journal of Bioanalysis & Biomedicine, 10(5). [Link]

  • Yale Center for Molecular Discovery. (2013). Practical Guidance for Small Molecule Screening. Yale University. [Link]

  • Wager, T. T., et al. (2015). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. In The Practice of Medicinal Chemistry. Elsevier. [Link]

  • Patil, P., et al. (2017). Pyridine and Its Biological Activity: A Review. Asian Journal of Research in Chemistry, 10(4), 423. [Link]

  • Gridelet, A., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(10), 3249. [Link]

  • Sieber, S. A., et al. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 26(6), 721-729. [Link]

  • Meng, F., et al. (2018). Design, synthesis and biological evaluation of 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivatives as xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 146, 56-71. [Link]

  • Subbaiah, M.A.M., & Meanwell, N.A. (2021). Phenyl and Biphenyl Molecular Metaphors in Drug Design. Journal of Medicinal Chemistry, 64(19), 14046-14128. [Link]

  • Zhang, L., et al. (2024). Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1. Bioorganic & Medicinal Chemistry, 117, 117565. [Link]

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Validation

A Comparative Guide to the Validation of Synthetic Routes for 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid via LC-MS

Introduction: The Critical Role of Synthetic Route Validation in Drug Development In the landscape of pharmaceutical development, the journey from a promising lead compound to a market-ready drug is paved with rigorous s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Synthetic Route Validation in Drug Development

In the landscape of pharmaceutical development, the journey from a promising lead compound to a market-ready drug is paved with rigorous scientific validation. The synthetic route chosen for an Active Pharmaceutical Ingredient (API) is a cornerstone of this process, directly influencing its purity, yield, scalability, and, ultimately, its safety and efficacy. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), mandate the thorough identification and characterization of any impurity present at levels greater than 0.05% to 0.1%.[1][2] This necessitates a robust analytical framework to not only quantify the final product but also to understand the entire reaction landscape, including by-products and intermediates.

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as an indispensable tool in this domain.[3][4] Its ability to separate complex mixtures with high resolution (the LC component) and provide sensitive, mass-based identification of individual components (the MS component) makes it uniquely suited for monitoring reaction progress and profiling impurities.[5][6] Open-access LC-MS systems, in particular, have replaced older techniques like Thin Layer Chromatography (TLC) for rapid, real-time decision-making in synthetic chemistry labs.[7]

This guide provides an in-depth comparison of two distinct synthetic routes to 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid , a key structural motif in medicinal chemistry. We will explore a modern palladium-catalyzed approach and a classical nucleophilic substitution, validating and comparing them through a meticulously designed LC-MS methodology. Our focus will be on the causality behind experimental choices, providing researchers with the insights needed to select and optimize synthetic pathways effectively.

Comparative Synthesis Strategies

The formation of the N-aryl bond between the pyridine ring and the amino acid is the key transformation. We will evaluate two mechanistically distinct approaches: the Buchwald-Hartwig amination and a classical Nucleophilic Aromatic Substitution (SNAr).

Route A: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile cross-coupling reaction for constructing carbon-nitrogen bonds.[8][9] This reaction has revolutionized aryl amine synthesis due to its broad substrate scope and tolerance for various functional groups.[8] The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired product.[10]

Scheme 1: Buchwald-Hartwig Amination Route

cluster_reactants Reactants cluster_reagents Catalyst System & Base cluster_conditions Conditions r1 2-Chloropyridine p1 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid r1->p1 + r2 2-Amino-2-methylpropanoic acid r2->p1 + re1 Pd₂(dba)₃ (Palladium Catalyst) re1->p1 re2 XPhos (Ligand) re2->p1 re3 K₃PO₄ (Base) re3->p1 c1 Toluene, 100 °C c1->p1 cluster_reactants_B Reactants cluster_reagents_B Base & Solvent cluster_conditions_B Conditions r1_B 2-Chloropyridine p1_B 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid r1_B->p1_B + r2_B 2-Amino-2-methylpropanoic acid r2_B->p1_B + re1_B K₂CO₃ (Base) re1_B->p1_B c1_B DMSO, 130 °C c1_B->p1_B

Figure 2: Reaction scheme for Route B.

While conceptually simpler and avoiding precious metal catalysts, SNAr reactions can be limited by a narrower substrate scope and often require harsher conditions than their metal-catalyzed counterparts. [11]

LC-MS Validation: A Unified Workflow

A robust LC-MS workflow is essential for evaluating the success and efficiency of each synthetic route. The process involves two key stages: real-time reaction monitoring and final product analysis for purity and impurity profiling.

Figure 3: Overall workflow for synthetic route validation by LC-MS.
Methodology Rationale
  • Chromatography: A reversed-phase C18 column is selected as the stationary phase, which is ideal for retaining and separating the moderately polar analyte and its potential impurities.

  • Mobile Phase: A gradient of acetonitrile (organic modifier) and water is used. Formic acid (0.1%) is added to both phases to acidify the mobile phase. This serves two purposes: it ensures the carboxylic acid and pyridine nitrogen of the analyte are consistently protonated, leading to sharper, more reproducible chromatographic peaks, and it promotes efficient ionization for mass spectrometry detection. [5]* Mass Spectrometry: Electrospray Ionization (ESI) in positive mode is chosen, as the acidic mobile phase readily protonates the analyte, forming [M+H]+ ions. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is employed for the final product analysis. This provides highly accurate mass measurements (sub-ppm), which are critical for determining the elemental composition of unknown impurities and confirming the identity of the product. [1]Tandem MS (MS/MS) is used to fragment ions of interest, providing structural information that further aids in the unequivocal identification of impurities. [6]

Experimental Protocols

Protocol 1: Reaction Monitoring via Fast LC-MS
  • Sampling: At designated time points (e.g., 0, 1, 4, 24 hours), withdraw a ~10 µL aliquot from the reaction mixture.

  • Quenching & Dilution: Immediately quench the aliquot in 990 µL of a 50:50 acetonitrile/water solution. This 100-fold dilution stops the reaction and prepares the sample for analysis.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Injection: Inject 1-2 µL of the filtrate into the LC-MS system running the "Fast Gradient Method."

  • Analysis: Monitor the ion chromatograms for the m/z values of starting materials and the final product to track reaction conversion over time. [12][13]

Protocol 2: Final Product Purity and Impurity Profiling
  • Sample Preparation: After the reaction is complete and the product has been isolated through standard work-up procedures, prepare a stock solution of the final solid material at 1 mg/mL in 50:50 acetonitrile/water.

  • Dilution: Create a working solution by diluting the stock solution 100-fold to a final concentration of 10 µg/mL.

  • Injection: Inject 5 µL of the working solution into the LC-MS system running the "High-Resolution Gradient Method."

  • Data Acquisition: Acquire data in full scan mode to detect all ionizable species. Concurrently, perform data-dependent MS/MS on the most intense ions to gather structural fragmentation data.

  • Impurity Identification: Process the data to find peaks other than the main product. Use the accurate mass measurements to generate potential elemental formulas and compare fragmentation patterns with the parent drug to propose impurity structures. [1][4]

LC-MS System Parameters
ParameterFast Gradient Method (Monitoring)High-Resolution Gradient Method (Purity)
LC System UPLC SystemUPLC System
Column ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µmACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Flow Rate 0.6 mL/min0.4 mL/min
Gradient 5% to 95% B in 1.5 min, hold 0.5 min5% B for 1 min, to 95% B in 10 min, hold 2 min
Column Temp. 40 °C40 °C
Injection Vol. 1 µL5 µL
MS System Single Quadrupole Mass SpectrometerQ-TOF or Orbitrap Mass Spectrometer
Ionization Mode ESI PositiveESI Positive
Acquisition Range 100 - 500 m/z100 - 800 m/z
Data Acquisition Full ScanFull Scan & Data-Dependent MS/MS

Results and Comparative Analysis

The following tables present hypothetical but realistic data derived from the LC-MS validation of both synthetic routes.

Table 1: Overall Comparison of Synthetic Routes

ParameterRoute A: Buchwald-HartwigRoute B: SNAr
Key Reagents 2-Chloropyridine, 2-Amino-2-methylpropanoic acid2-Chloropyridine, 2-Amino-2-methylpropanoic acid
Catalyst/Base Pd₂(dba)₃ / XPhos / K₃PO₄K₂CO₃
Solvent / Temp. Toluene / 100 °CDMSO / 130 °C
Reaction Time (LC-MS) ~24 hours for >95% conversion~48 hours for ~75% conversion
Isolated Yield 85%60%
Final Purity (LC-MS Area %) 99.2%99.7%

Table 2: Impurity Profile Analysis of Final Products

RouteRetention Time (min)Observed m/z [M+H]+Proposed Impurity StructureRelative Abundance (%)
A8.5249.1025XPhos Oxide (Ligand degradation)0.35
A10.2273.1341Di-arylated amine by-product0.15
A3.1114.0550Unreacted 2-Chloropyridine (trace)0.08
B3.1114.0550Unreacted 2-Chloropyridine0.21
BN/AN/ANo other significant process-related impurities detected<0.05
Interpretation of Results
  • Efficiency and Yield: The Buchwald-Hartwig route (Route A) demonstrates significantly higher efficiency, reaching near-complete conversion in half the time and resulting in a much higher isolated yield (85% vs. 60%). This is a major advantage for process efficiency and cost of goods.

  • Purity and Impurity Profile: While both routes produced a final product of high purity (>99%), the nature of the impurities differed significantly.

    • Route A showed more complex, process-related impurities derived from the catalyst system (e.g., oxidized phosphine ligand) and potential side reactions (di-arylation). While present at low levels, these impurities require careful consideration, as removal of the palladium catalyst and ligand-related by-products can be challenging during scale-up.

    • Route B , despite its lower conversion, yielded a cleaner product profile. The primary impurity was unreacted starting material, which is typically easier to remove during purification than the novel by-products generated in Route A. The absence of metal catalysts also simplifies the purification process, eliminating the need to test for residual palladium.

Conclusion and Recommendations

This comparative guide demonstrates the power of a structured LC-MS validation workflow in assessing synthetic routes for pharmaceutical compounds.

  • Route A (Buchwald-Hartwig) is the superior choice from a yield and reaction time perspective. It is a modern, highly efficient transformation that is well-suited for producing the target compound quickly. However, the process development for this route must focus on optimizing catalyst loading to minimize cost and by-product formation, as well as establishing a robust purification strategy to remove residual palladium and ligand-derived impurities to pharmaceutically acceptable levels.

  • Route B (SNAr) represents a simpler, more classical approach. Its lower yield and harsher conditions make it less appealing for large-scale manufacturing. However, its cleaner impurity profile and the avoidance of transition metal catalysts are significant advantages. This route could be considered if difficulties arise in removing palladium from the Route A product or for smaller-scale syntheses where process simplicity is prioritized over yield.

Ultimately, the choice of synthetic route depends on a holistic evaluation of yield, purity, cost, scalability, and the ease of purification. By leveraging the detailed insights provided by LC-MS, drug development professionals can make data-driven decisions, ensuring the chosen synthetic pathway is not only efficient but also produces an API that meets the highest standards of quality and safety.

References

  • Waters Corporation. (n.d.). Synthetic Reaction Monitoring Using UPLC-MS. Waters. Retrieved from [Link]

  • Joseph, S., & Dai, Y. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. Retrieved from [Link]

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  • St. Denis, J. D., et al. (2018). Nickel-catalyzed N-arylation of optically pure amino acid esters with activated (hetero)aryl electrophiles. Canadian Journal of Chemistry, 96(1), 53-62. Retrieved from [Link]

  • de Vries, M., et al. (2019). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. Bioanalysis, 11(16), 1505–1517. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Strategic Guide to the Proper Disposal of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid

For laboratory professionals engaged in the fast-paced world of research and drug development, the proper management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe, efficient, and ethica...

Author: BenchChem Technical Support Team. Date: February 2026

For laboratory professionals engaged in the fast-paced world of research and drug development, the proper management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe, efficient, and ethical research environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid, ensuring the protection of personnel and the environment.

The principles outlined here are grounded in established safety protocols and regulatory frameworks, such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA), which governs hazardous waste from generation to final disposal.[1][2]

Hazard Identification and Risk Assessment: The 'Why' Behind the Procedure

Before any disposal action is taken, a thorough understanding of the compound's intrinsic hazards is critical. While a specific Safety Data Sheet (SDS) for 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid is not publicly available, its structure—containing both a pyridine ring and an amino acid moiety—allows for a reasoned assessment based on related compounds.

  • Pyridine Derivatives: The pyridine component suggests potential hazards such as flammability, toxicity, and irritation.[3][4] Compounds in this class are often harmful if swallowed or in contact with skin.[5][6]

  • Amino Acids: While often less hazardous, some amino acids can be irritants.

  • Reactivity: Pyridine compounds are incompatible with strong oxidizers and acids.[7] Mixing these wastes can lead to violent reactions, emission of toxic gases, or fire.[8]

Therefore, all waste containing this compound must be treated as hazardous chemical waste . Under no circumstances should it be disposed of down the drain or in regular trash.[9]

Pre-Disposal Safety and Equipment Protocol

Preparation is paramount. Before handling waste, ensure the following measures are in place to create a self-validating system of safety.

Personal Protective Equipment (PPE)

A non-negotiable aspect of handling pyridine-related waste is the correct use of PPE.[4]

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shields.Protects eyes from splashes of liquid waste or contact with solid dust.[3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).Prevents skin contact and absorption of potentially toxic material.[3][4][9]
Body Protection Standard laboratory coat.Protects clothing and skin from contamination.[3]
Respiratory Protection Work conducted in a certified chemical fume hood.Minimizes inhalation of vapors or dust, which is the primary route of exposure.[9]
Work Area Preparation
  • Location: All waste handling and consolidation should occur within a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[8][10]

  • Ventilation: Ensure all transfers are performed in a well-ventilated area, preferably inside a chemical fume hood.[4]

  • Spill Kit: Have a chemical spill kit readily accessible that contains an inert, non-combustible absorbent like vermiculite or sand.[3][11]

Step-by-Step Disposal and Segregation Protocol

The following workflow provides a logical sequence for the safe segregation and containerization of waste 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid. Adherence to these steps is crucial for regulatory compliance and safety.

Step 1: Waste Identification

  • Determine the physical state of the waste: Is it the pure solid compound, a solution, or contaminated labware (e.g., pipette tips, gloves)? This determination dictates the disposal path.

Step 2: Select the Correct Waste Container

  • Containers must be chemically compatible with the waste, preventing any reaction or degradation of the container itself.[1][8] High-density polyethylene (HDPE) carboys are a suitable choice for many chemical wastes.[2]

  • The container must have a secure, leak-proof screw cap.[8]

  • Ensure the container is in good condition, free from cracks or deterioration.[8]

Step 3: Label the Waste Container

  • Properly labeling waste containers is a critical regulatory requirement.[8]

  • Attach a hazardous waste tag to the container before adding the first drop of waste.

  • The label must clearly state:

    • The words "Hazardous Waste".[8][9]

    • The full chemical name: "Waste 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid".

    • If in a solution, list all constituents and their approximate percentages.[8]

    • The date of first accumulation.

Step 4: Segregate and Accumulate Waste

  • Solid Waste: Collect pure solid compound and contaminated items (e.g., weigh boats, contaminated wipes) in a designated, lined solid waste container.

  • Liquid Waste:

    • Pour solutions directly into the designated liquid hazardous waste container using a funnel.

    • Crucially, do not mix this waste stream with incompatible chemicals. Specifically, keep it separate from strong oxidizing agents and acids.[7] Store acids and bases separately.[8]

  • Keep the waste container securely capped at all times, except when adding waste.[8] This minimizes the release of vapors.

Step 5: Storage in Satellite Accumulation Area (SAA)

  • Store the sealed waste container in a designated SAA.[8]

  • The SAA must be under the control of laboratory personnel and inspected weekly for any signs of leakage.[8]

  • Use secondary containment (such as a larger bin) to capture any potential leaks.[1]

Step 6: Arrange for Disposal

  • Do not overfill containers; leave at least one inch of headspace to allow for expansion.[8]

  • Once the container is full, or within one year of the accumulation start date, contact your institution’s Environmental Health & Safety (EHS) department for waste pickup.[8] Your EHS office is responsible for arranging transport to a certified hazardous waste disposal facility in accordance with EPA and local regulations.[2][10]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste streams containing 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid.

G cluster_assessment Waste Assessment cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream start Waste Generation (2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid) q_state Identify Physical State of Waste start->q_state solid_waste Pure Solid Compound or Contaminated Labware (gloves, wipes, pipette tips) q_state->solid_waste Solid liquid_waste Aqueous or Organic Solution q_state->liquid_waste Liquid solid_container Select Labeled Solid Hazardous Waste Container solid_waste->solid_container store_solid Store in SAA for EHS Pickup solid_container->store_solid liquid_container Select Labeled Liquid Hazardous Waste Container (Compatible, e.g., HDPE) liquid_waste->liquid_container check_compat Verify Waste Stream Compatibility (No Strong Oxidizers or Acids) liquid_container->check_compat store_liquid Store in Secondary Containment in SAA for EHS Pickup check_compat->store_liquid Compatible

Caption: Waste disposal workflow for 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is vital.

  • Small Spill (manageable within 10 minutes):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[7][11]

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

    • Clean the spill area with an appropriate solvent.

  • Large Spill:

    • Immediately evacuate the area.[9]

    • Alert others and prevent entry.

    • Contact your institution's EHS department or emergency response team immediately.

By adhering to this comprehensive disposal guide, researchers can ensure that the management of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid waste is conducted with the highest standards of safety, efficiency, and regulatory compliance, reinforcing the foundation of trust and responsibility in scientific advancement.

References

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